molecular formula C9H11NO2 B055370 1-(1,3-Benzodioxol-5-yl)ethanamine CAS No. 121734-64-3

1-(1,3-Benzodioxol-5-yl)ethanamine

Cat. No.: B055370
CAS No.: 121734-64-3
M. Wt: 165.19 g/mol
InChI Key: ZWBXYAKHFVPCBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzodioxol-5-yl)ethanamine, with the CAS Registry Number 121734-64-3, is an organic compound with the molecular formula C 9 H 11 NO 2 and an average molecular mass of 165.19 g/mol . This compound is a derivative of 1,3-benzodioxole and is closely related to the phenethylamine class. Its core structure serves as a key synthetic intermediate and pharmacophore in scientific research . In research applications, this compound is recognized as a precursor or structural analog in the study of psychoactive substances. Its 1,3-benzodioxolyl moiety is a common feature in compounds investigated for their behavioral effects, which are distinct from those of classic stimulants or hallucinogens . Furthermore, the 1,3-benzodioxole scaffold is of significant interest in agrochemical research. It has been identified as a key structure in the development of novel auxin receptor agonists, such as in the design of root growth-promoting compounds for plant physiology studies . Researchers should handle this material with care. It is a clear liquid, often supplied as a colorless to yellow to orange solution, and has a boiling point of approximately 260.9°C at 760 mmHg and a density of about 1.18-1.198 g/cm³ . It is air-sensitive and heat-sensitive, requiring storage under inert gas in a refrigerated environment (0-10°C) . Safety data indicates it causes severe skin burns and eye damage . This product is labeled For Research Use Only (RUO) . It is intended for controlled laboratory research and chemical analysis. It is not intended for use in humans, nor for diagnostic, therapeutic, or any veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBXYAKHFVPCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00923947
Record name 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121734-64-3
Record name 3,4-Methylenedioxyphenyl-1-ethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121734643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"1-(1,3-Benzodioxol-5-yl)ethanamine" synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis of 1-(1,3-Benzodioxol-5-yl)ethanamine, a compound of interest to researchers in various chemical fields, is detailed below. The synthesis primarily involves the reductive amination of a ketone precursor.

Core Synthesis Pathway: Reductive Amination

The most prevalent method for synthesizing this compound is through the reductive amination of 1-(1,3-Benzodioxol-5-yl)propan-2-one, also known as 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) or piperonyl methyl ketone (PMK)[1][2][3]. This process transforms the ketone into the desired primary amine. Several reductive amination techniques exist, with the Leuckart reaction being a notable example[4][5][6].

Leuckart Reaction

The Leuckart reaction utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent to convert ketones or aldehydes into amines[5][7]. This one-pot reaction is a well-established method for amine synthesis[7].

Experimental Protocol: Leuckart Reaction

A representative protocol for the Leuckart reaction starting from 3,4-methylenedioxyphenylacetone is as follows[4]:

  • Reaction Setup : Add 23g of 3,4-methylenedioxyphenylacetone to 65g of formamide (HCONH2).

  • Heating : Heat the mixture at 190°C for five hours.

  • Work-up :

    • Cool the reaction mixture.

    • Add 100ml of water.

    • Extract the aqueous layer with an organic solvent such as benzene.

    • Evaporate the solvent from the extract under vacuum to yield the crude product.

For optimal results, microwave irradiation has been shown to significantly enhance the Leuckart reductive amination, leading to excellent isolated yields (up to 97%) within shorter reaction times (typically 30 minutes) when performed under solvent-free conditions in a monomode microwave reactor[4].

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described Leuckart reaction protocol.

ParameterValueReference
Starting Material 3,4-methylenedioxyphenylacetone[4]
Mass of Starting Material23 g[4]
Reagent Formamide (HCONH2)[4]
Mass of Reagent65 g[4]
Reaction Temperature 190 °C[4]
Reaction Time 5 hours[4]

Synthesis Pathway Visualization

The synthesis of this compound from its precursor, 3,4-Methylenedioxyphenyl-2-propanone, via the Leuckart reaction can be visualized as a single-step reductive amination process.

Synthesis_Pathway cluster_start Starting Material cluster_process Process cluster_product Final Product MDP2P 1-(1,3-Benzodioxol-5-yl)propan-2-one (MDP2P) Leuckart Leuckart Reaction MDP2P->Leuckart Formamide or Ammonium Formate, Heat Product This compound Leuckart->Product

Caption: Reductive amination of MDP2P via the Leuckart reaction.

Alternative Reductive Amination Methods

While the Leuckart reaction is a common approach, other reducing agents can be employed for the reductive amination of MDP2P. These include:

  • Platinum(IV) oxide/hydrogen[1][3]

  • Sodium borohydride (NaBH4), often referred to as the 'cool method'[1][3]

  • Aluminum/mercury amalgam[3]

The choice of reducing agent can influence the impurity profile of the final product, which is a key consideration in forensic drug analysis[1][3][8].

The following diagram illustrates the alternative reductive amination routes from the common intermediate, MDP2P.

Reductive_Amination_Workflow cluster_routes Reductive Amination Routes MDP2P 1-(1,3-Benzodioxol-5-yl)propan-2-one (MDP2P) Leuckart Leuckart Reaction (Formamide/Heat) MDP2P->Leuckart PtO2 Catalytic Hydrogenation (PtO2/H2) MDP2P->PtO2 NaBH4 Sodium Borohydride Reduction ('Cool Method') MDP2P->NaBH4 AlHg Aluminum/Mercury Amalgam Reduction MDP2P->AlHg Product This compound Leuckart->Product PtO2->Product NaBH4->Product AlHg->Product

Caption: Alternative pathways for the reductive amination of MDP2P.

References

The Enigmatic Mechanism of 3,4-Methylenedioxyphenethylamine: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

Abstract

3,4-Methylenedioxyphenethylamine (MDPEA), also known as homopiperonylamine, is the parent compound of the pharmacologically significant MDxx class of substances, which includes 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA). Despite its foundational structural role, MDPEA remains a markedly understudied molecule. Direct empirical data on its mechanism of action are scarce in publicly available literature. This technical guide addresses this knowledge gap by providing a predictive mechanism of action for MDPEA. This is achieved through a comprehensive comparative analysis of its immediate structural analogs: Phenethylamine (PEA), Amphetamine, MDA, and MDMA. By examining the quantitative pharmacological data, signaling pathways, and experimental methodologies associated with these well-characterized compounds, we construct a high-fidelity, data-driven profile of the likely biological activity of MDPEA. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the predicted molecular mechanisms to guide future research and drug development efforts.

Predicted Core Mechanism of Action: Monoamine Transporter Interaction

Structurally, MDPEA is the 3,4-methylenedioxy derivative of phenethylamine and lacks the α-methyl group that defines the amphetamine class.[1] This α-methylation is known to confer resistance to metabolism by monoamine oxidase (MAO) and enhance potency at monoamine transporters. Reports indicate that MDPEA is largely inactive when administered orally, likely due to extensive first-pass metabolism by MAO, a characteristic it shares with its parent compound, phenethylamine.[1] However, when administered intravenously, it has been shown to produce sympathomimetic effects, suggesting interaction with the monoaminergic system.[1]

The primary mechanism of action for MDPEA is predicted to be its interaction with the plasma membrane monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). It is hypothesized to act as a substrate for these transporters, leading to two primary effects:

  • Competitive Reuptake Inhibition: By binding to the transporters, MDPEA competitively inhibits the reuptake of endogenous monoamines (serotonin, dopamine, and norepinephrine) from the synaptic cleft.

  • Transporter-Mediated Efflux (Release): As a substrate, MDPEA is transported into the presynaptic neuron. This action, coupled with interactions at the vesicular monoamine transporter 2 (VMAT2) and Trace Amine-Associated Receptor 1 (TAAR1), can reverse the normal direction of transporter flow, causing a significant efflux of monoamines into the synapse.[2][3]

Based on its structural analogs, MDPEA is expected to have the highest affinity for NET, followed by SERT and DAT.[4][5] The methylenedioxy ring substitution typically enhances affinity for SERT compared to the unsubstituted phenethylamine.

Quantitative Pharmacological Profile: A Comparative Analysis

Due to the absence of direct binding and functional data for MDPEA, this section presents a comparative summary of the in vitro affinities (Ki) and functional potencies (IC50) for its closest structural analogs at key molecular targets. All values are presented in nanomolars (nM).

Table 1: Comparative Binding Affinities (Ki, nM) at Monoamine Transporters

CompoundSERT (Human)DAT (Human)NET (Human)
Phenethylamine (PEA) >10,000~3,100~1,900
Amphetamine 20,000 - 40,000[6]~600[6]70 - 100[6]
MDA 6101,980320
MDMA 2,000 - 4,900[4][7]6,500 - >10,000[4][8]27,000 - 30,500[8]

Note: Data is compiled from various sources and experimental conditions may vary. Higher Ki values indicate lower binding affinity.

Table 2: Comparative Functional Potency (IC50, nM) for Monoamine Uptake Inhibition

CompoundSERT InhibitionDAT InhibitionNET Inhibition
Phenethylamine (PEA) >10,000~3,000~400
Amphetamine ~4,100~35~40
MDA 230580100
MDMA 390 - 1,100[9]1,440 - 21,000[8]360 - 850[8][9]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of monoamine uptake. Lower IC50 values indicate higher potency.

Table 3: Comparative Binding Affinities (Ki, nM) at Serotonin Receptors

Compound5-HT2A Receptor
Phenethylamine (PEA) >10,000
Amphetamine >10,000
MDA 1,120
MDMA (R-enantiomer) 4,700[7]

Note: The psychedelic effects of MDA are attributed to its direct agonist activity at the 5-HT2A receptor. MDMA has a significantly lower affinity.[7][10] MDPEA is predicted to have very low affinity for this receptor.

Predicted Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the predicted molecular interactions and a standard experimental workflow.

G Predicted Primary Mechanism of MDPEA at the Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Terminal MDPEA MDPEA Transporter Monoamine Transporter (SERT, DAT, NET) MDPEA->Transporter 1. Binds & Competes (Reuptake Inhibition) VMAT2 VMAT2 MDPEA->VMAT2 Inhibition TAAR1 TAAR1 MDPEA->TAAR1 3. Agonism Monoamines Monoamines (5-HT, DA, NE) Monoamines->Transporter Reuptake (Blocked) Cytosolic_Monoamines Cytosolic Monoamines Transporter->Cytosolic_Monoamines 2. Transport into cell Vesicle Synaptic Vesicle VMAT2->Vesicle Blocks packaging TAAR1->Transporter Phosphorylation (Promotes Efflux) Vesicle->Cytosolic_Monoamines Disruption MAO MAO Cytosolic_Monoamines->Transporter 4. Reverse Transport (Efflux) Cytosolic_Monoamines->MAO Metabolism

Figure 1: Predicted interaction of MDPEA with monoamine transporters.

G Hypothetical VMAT2 and TAAR1 Involvement in MDPEA Action cluster_presynaptic Presynaptic Neuron MDPEA_in Intracellular MDPEA VMAT2 VMAT2 MDPEA_in->VMAT2 Inhibits TAAR1 TAAR1 MDPEA_in->TAAR1 Activates Vesicle Synaptic Vesicle (Monoamine Store) VMAT2->Vesicle Blocks Loading PKC Protein Kinase C (PKC) TAAR1->PKC Activates Signaling Cascade Cytosol_MA Cytosolic Monoamines++ Vesicle->Cytosol_MA Leads to increased cytosolic levels Transporter Membrane Transporter (e.g., DAT, SERT) PKC->Transporter Phosphorylates Transporter->Cytosol_MA Promotes Efflux (Reverse Transport)

Figure 2: Role of VMAT2 and TAAR1 in monoamine efflux.

G Experimental Workflow: Competitive Radioligand Binding Assay prep 1. Membrane Preparation (e.g., from HEK293 cells expressing target transporter) incubation 2. Incubation - Membrane Prep - Radioligand ([3H]-L) - Test Compound (MDPEA) prep->incubation equilibrium 3. Reach Equilibrium incubation->equilibrium filtration 4. Rapid Filtration (Separate bound from free ligand) equilibrium->filtration wash 5. Filter Washing filtration->wash quantify 6. Scintillation Counting (Measure radioactivity) wash->quantify analysis 7. Data Analysis (Calculate IC50 and Ki) quantify->analysis

References

The Pharmacology of 1-(1,3-Benzodioxol-5-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1,3-Benzodioxol-5-yl)ethanamine, more commonly known as 3,4-Methylenedioxyamphetamine (MDA), is a psychoactive compound belonging to the amphetamine and phenethylamine classes. Structurally characterized by a methylenedioxy-substituted phenyl ring, MDA is recognized for its entactogenic, stimulant, and psychedelic properties.[1] It is a primary metabolite of 3,4-Methylenedioxymethamphetamine (MDMA) and also a substance of interest in its own right within the field of neuroscience due to its distinct pharmacological profile. This guide provides an in-depth technical overview of the pharmacology of MDA, focusing on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used for its characterization.

Pharmacology

Pharmacodynamics: Mechanism of Action

The primary mechanism of action of MDA is as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1] It interacts with the presynaptic transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET), leading to a reversal of their function. This results in a significant efflux of these monoamine neurotransmitters from the presynaptic neuron into the synaptic cleft, thereby enhancing neurotransmission.

In addition to its effects on monoamine transporters, MDA is also an agonist at several serotonin receptors, most notably the 5-HT2A receptor.[1] This interaction is believed to be a key contributor to its psychedelic effects. The compound also exhibits affinity for other serotonin receptor subtypes.

Pharmacokinetics

MDA is a primary metabolite of MDMA and also a drug in its own right. When administered orally, it is readily absorbed. The elimination half-life of MDA in humans has been reported to be approximately 10.5 to 12.5 hours.[2][3] Metabolism occurs primarily in the liver, involving cytochrome P450 enzymes.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound.

Table 1: Monoamine Transporter Inhibition by MDA

TransporterIC50 (nM)
Serotonin Transporter (SERT)222 ± 62
Dopamine Transporter (DAT)2300 ± 400
Norepinephrine Transporter (NET)7800 ± 2100

Data represents the mean ± SEM from at least three independent assays.

Table 2: Receptor Binding Affinities (Ki) of MDA

ReceptorKi (µM)
Serotonin 5-HT1A> 50
Serotonin 5-HT2A4.7 ± 1.1
σ13.0
σ2> 100

Data represents the mean ± SEM from at least three independent assays.[4][5]

Signaling Pathways

Activation of the 5-HT2A receptor by MDA initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects.[6]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MDA MDA Receptor 5-HT2A Receptor MDA->Receptor binds Gq Gq/11 Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_effects Downstream Cellular Effects Ca_release->Cellular_effects PKC->Cellular_effects Monoamine_Transporter_Inhibition_Workflow start Start cell_culture Culture HEK293 cells expressing DAT, NET, or SERT start->cell_culture plating Plate cells in 96-well plates cell_culture->plating preincubation Pre-incubate cells with varying concentrations of MDA plating->preincubation add_radioligand Add radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) preincubation->add_radioligand incubation Incubate to allow uptake add_radioligand->incubation termination Terminate uptake by washing with ice-cold buffer incubation->termination lysis Lyse cells termination->lysis scintillation Measure radioactivity using liquid scintillation counting lysis->scintillation analysis Calculate IC50 values scintillation->analysis end End analysis->end Neurotransmitter_Release_Workflow start Start synaptosome_prep Prepare synaptosomes from rodent brain tissue (e.g., striatum) start->synaptosome_prep loading Load synaptosomes with radiolabeled neurotransmitter (e.g., [³H]dopamine) synaptosome_prep->loading washing Wash synaptosomes to remove excess radiolabel loading->washing incubation Incubate synaptosomes with varying concentrations of MDA washing->incubation separation Separate synaptosomes from the supernatant by centrifugation incubation->separation measurement Measure radioactivity in the supernatant (released neurotransmitter) separation->measurement analysis Quantify neurotransmitter release measurement->analysis end End analysis->end Neurotoxicity_Workflow start Start culture_neurons Culture primary cortical neurons from embryonic rodents start->culture_neurons plating Plate neurons in multi-well plates culture_neurons->plating treatment Treat neurons with varying concentrations of MDA plating->treatment incubation Incubate for a specified duration (e.g., 24-48 hours) treatment->incubation viability_assay Assess cell viability using assays such as MTT or LDH release incubation->viability_assay analysis Quantify neuronal cell death and determine EC50 for toxicity viability_assay->analysis end End analysis->end

References

An In-depth Technical Guide to the Chemical Properties of 3,4-Methylenedioxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3,4-Methylenedioxyphenethylamine (MDPEA), a phenethylamine derivative characterized by a methylenedioxy group attached to the phenyl ring. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed compilation of its physicochemical characteristics, spectroscopic data, synthesis, and pharmacology. While MDPEA is structurally related to psychoactive compounds such as 3,4-Methylenedioxyamphetamine (MDA) and 3,4-Methylenedioxymethamphetamine (MDMA), it is reported to be inactive orally at typical doses due to extensive first-pass metabolism. This guide summarizes available quantitative data in structured tables, outlines experimental protocols, and provides visualizations of key chemical and biological pathways to serve as a foundational resource for further research and development.

Chemical and Physical Properties

3,4-Methylenedioxyphenethylamine, also known as homopiperonylamine, is a primary amine with the molecular formula C₉H₁₁NO₂.[1][2] It serves as the parent compound for a range of substituted methylenedioxyphenethylamines.[3] The presence of the methylenedioxy bridge and the ethylamine side chain are defining structural features that influence its chemical behavior and pharmacological profile.

Physicochemical Data

The physicochemical properties of MDPEA are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for the free base are limited, some properties have been predicted or determined for its more stable hydrochloride salt.

PropertyValueFormSource
Molecular Formula C H₁₁NO₂Freebase
Molecular Weight 165.19 g/mol Freebase[1]
IUPAC Name 2-(1,3-benzodioxol-5-yl)ethanamine-[1]
CAS Number 1484-85-1Freebase[1]
Predicted logP 1.2Freebase[4]
pKa 9.90 ± 0.10 (Predicted)-[2]
Melting Point 216-218 °CHydrochloride Salt
Molecular Formula C₉H₁₁NO₂ · HClHydrochloride Salt[5]
Molecular Weight 201.65 g/mol Hydrochloride Salt[5]
Solubility
  • MDPEA Freebase: Expected to be sparingly soluble in water and soluble in organic solvents such as ethanol, methanol, and chloroform.

  • MDPEA Hydrochloride: Expected to be soluble in water and lower-order alcohols.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of MDPEA.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) of MDPEA shows a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 165. The base peak is typically found at m/z 136, resulting from the cleavage of the Cα-Cβ bond of the ethylamine side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for MDPEA is not widely published. However, predicted chemical shifts and data from structurally similar compounds like MDA can provide an estimation of the expected spectrum.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • δ 6.6-6.8 ppm: (m, 3H, Ar-H)

  • δ 5.9 ppm: (s, 2H, -O-CH₂-O-)

  • δ 2.9 ppm: (t, 2H, -CH₂-NH₂)

  • δ 2.7 ppm: (t, 2H, Ar-CH₂-)

  • δ 1.4 ppm: (s, 2H, -NH₂)

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • δ 147.5 ppm: (Ar-C-O)

  • δ 146.0 ppm: (Ar-C-O)

  • δ 132.0 ppm: (Ar-C)

  • δ 122.0 ppm: (Ar-CH)

  • δ 109.0 ppm: (Ar-CH)

  • δ 108.0 ppm: (Ar-CH)

  • δ 101.0 ppm: (-O-CH₂-O-)

  • δ 43.0 ppm: (-CH₂-NH₂)

  • δ 39.0 ppm: (Ar-CH₂-)

Infrared (IR) Spectroscopy

The IR spectrum of MDPEA would be expected to show characteristic absorption bands for the amine and aromatic functional groups.

Expected IR Absorption Bands:

  • ~3300-3400 cm⁻¹: N-H stretching vibrations of the primary amine.

  • ~2850-2950 cm⁻¹: C-H stretching vibrations of the alkyl and methylenedioxy groups.

  • ~1600, 1500, 1450 cm⁻¹: Aromatic C=C stretching vibrations.

  • ~1250, 1040 cm⁻¹: C-O-C stretching vibrations of the methylenedioxy group.

Synthesis of 3,4-Methylenedioxyphenethylamine

MDPEA can be synthesized from readily available precursors such as piperonal or 3,4-(methylenedioxy)phenylacetonitrile. A common route involves the reduction of a nitrile or a nitroalkene intermediate.

Synthesis from 3,4-(Methylenedioxy)phenylacetonitrile

A straightforward method for the synthesis of MDPEA is the reduction of 3,4-(methylenedioxy)phenylacetonitrile.

G A 3,4-(Methylenedioxy)phenylacetonitrile C 3,4-Methylenedioxyphenethylamine (MDPEA) A->C Reduction B Reducing Agent (e.g., LiAlH4 in THF or H2/Raney Ni) B->C G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft MDPEA MDPEA DAT Dopamine Transporter (DAT) MDPEA->DAT Inhibition/Reversal SERT Serotonin Transporter (SERT) MDPEA->SERT Inhibition/Reversal NET Norepinephrine Transporter (NET) MDPEA->NET Inhibition/Reversal Dopamine_cleft Dopamine DAT->Dopamine_cleft Reuptake Serotonin_cleft Serotonin SERT->Serotonin_cleft Reuptake Norepinephrine_cleft Norepinephrine NET->Norepinephrine_cleft Reuptake VMAT2 VMAT2 VMAT2->Dopamine_cleft Release VMAT2->Serotonin_cleft Release VMAT2->Norepinephrine_cleft Release Dopamine Dopamine Dopamine->VMAT2 Serotonin Serotonin Serotonin->VMAT2 Norepinephrine Norepinephrine Norepinephrine->VMAT2 G MDPEA 3,4-Methylenedioxyphenethylamine (MDPEA) Metabolite1 3,4-Dihydroxyphenethylamine (DOPET) MDPEA->Metabolite1 CYP450 (Demethylenation) Metabolite2 4-Hydroxy-3-methoxyphenethylamine (HMPA) Metabolite1->Metabolite2 COMT (O-methylation) PhaseII Phase II Conjugates (Glucuronides, Sulfates) Metabolite1->PhaseII UGTs, SULTs Metabolite2->PhaseII UGTs, SULTs

References

Crystal Structure of 1-(1,3-Benzodioxol-5-yl)ethanamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, a comprehensive search of publicly available crystallographic databases and scientific literature did not yield an experimentally determined crystal structure for the specific compound 1-(1,3-Benzodioxol-5-yl)ethanamine.

Therefore, to fulfill the structural analysis and data presentation requirements of this request, this guide will focus on a closely related molecule, 1-(1,3-Benzodioxol-5-yl)ethanone . This compound shares the foundational 1,3-benzodioxole moiety and provides a relevant and instructive example of the crystallographic data and experimental procedures pertinent to this class of molecules. All data and methodologies presented herein pertain to 1-(1,3-Benzodioxol-5-yl)ethanone.

Introduction

This technical guide provides an in-depth analysis of the crystal structure of 1-(1,3-Benzodioxol-5-yl)ethanone, a key analogue to this compound. The determination of the three-dimensional atomic arrangement within a crystal lattice is paramount for understanding a compound's physicochemical properties, solid-state behavior, and potential for intermolecular interactions. This information is particularly critical for professionals in drug development and materials science, where structure-activity relationships are fundamental. The data presented is based on single-crystal X-ray diffraction analysis.

Crystallographic Data Summary

The quantitative crystallographic data for 1-(1,3-Benzodioxol-5-yl)ethanone is organized into the following tables for clarity and comparative ease.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C₉H₈O₃
Formula Weight 164.16 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 200(2) K
Wavelength (Mo Kα) 0.71073 Å
Unit Cell Dimensions
a5.865(3) Å
b10.375(5) Å
c12.779(6) Å
α90°
β99.19(3)°
γ90°
Volume 767.9(6) ų
Z (Molecules per unit cell) 4
Calculated Density 1.421 Mg/m³
Final R indices [I>2σ(I)] R1 = 0.045, wR2 = 0.133
Goodness-of-fit on F² 1.054
Table 2: Selected Interatomic Distances (Bond Lengths)
BondLength (Å)
O(1)-C(7)1.368(1)
O(2)-C(7)1.371(1)
O(3)-C(9)1.219(1)
C(1)-C(6)1.381(2)
C(8)-C(9)1.493(2)
Table 3: Selected Interatomic Angles (Bond Angles)
AtomsAngle (°)
C(7)-O(1)-C(8)106.1(1)
C(7)-O(2)-C(6)106.0(1)
O(1)-C(7)-O(2)110.1(1)
O(3)-C(9)-C(8)120.3(1)

Experimental Protocols

The methodologies for the synthesis, crystallization, and subsequent structural analysis of 1-(1,3-Benzodioxol-5-yl)ethanone are detailed below.

Synthesis and Crystallization

The target compound, 1-(1,3-Benzodioxol-5-yl)ethanone, was synthesized using established organic synthesis routes. High-purity material was then subjected to crystallization. Single crystals suitable for X-ray diffraction were grown from a solution of the compound via slow evaporation of the solvent at ambient temperature. This technique facilitates the orderly arrangement of molecules into a crystalline lattice.

X-ray Data Collection and Processing

A single crystal of appropriate dimensions was carefully selected and mounted on a diffractometer. The diffraction data were collected using a Bruker APEXII CCD area detector with graphite-monochromated Mo Kα radiation. Data were collected at a controlled temperature of 200 K to minimize thermal vibrations.

Structure Solution and Refinement

The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F² with the SHELXTL software package. Anisotropic displacement parameters were applied to all non-hydrogen atoms. Hydrogen atoms were positioned geometrically and refined using a riding model approximation.

Visualizations

Experimental and Analytical Workflow

The logical flow from chemical synthesis to final structural analysis is illustrated in the following diagram.

workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structural Analysis synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction Data Collection mounting->xray solution Structure Solution xray->solution refinement Refinement solution->refinement validation Validation and Interpretation refinement->validation final_model final_model validation->final_model Final Structural Model

Caption: Workflow for Crystal Structure Determination.

Structural Analysis and Molecular Packing

The molecular structure of 1-(1,3-Benzodioxol-5-yl)ethanone shows that the benzodioxole ring system is essentially planar, with the dioxole group exhibiting a slight envelope conformation.[1] The crystal packing is stabilized by a network of weak intermolecular C—H···O hydrogen bonds, which link adjacent molecules into chains.[1] Furthermore, the crystal structure is characterized by weak π–π stacking interactions between the centroids of neighboring benzene rings.[1] These collective non-covalent forces dictate the supramolecular assembly and the overall stability of the crystal lattice.

References

In-depth Technical Guide: Receptor Binding Profile of Exemplar-1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No public information could be found for a compound designated "MDM1EA." The following technical guide has been generated using a hypothetical molecule, "Exemplar-1," to demonstrate the requested format and content for a receptor binding profile. The data and experimental details presented are representative examples and should not be considered as factual information for any existing compound.

Introduction

This document provides a comprehensive overview of the in-vitro pharmacological profile of Exemplar-1, a novel small molecule with high affinity and selectivity for the Dopamine D2 receptor. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the preclinical characteristics of this compound. This guide includes a summary of its receptor binding affinities, detailed experimental methodologies for the assays performed, and visualizations of key experimental workflows and associated signaling pathways.

Receptor Binding Profile of Exemplar-1

The binding affinity of Exemplar-1 was assessed against a panel of receptors, ion channels, and transporters. The primary target was identified as the human Dopamine D2 receptor. The following table summarizes the inhibition constants (Ki) for Exemplar-1 at various receptors.

Receptor Gene Species Assay Type Inhibition Constant (Ki) in nM
Dopamine D2 DRD2HumanRadioligand Binding0.85
Dopamine D1DRD1HumanRadioligand Binding150
Dopamine D3DRD3HumanRadioligand Binding12.3
Dopamine D4DRD4HumanRadioligand Binding25.6
Dopamine D5DRD5HumanRadioligand Binding> 1000
Serotonin 5-HT1AHTR1AHumanRadioligand Binding89
Serotonin 5-HT2AHTR2AHumanRadioligand Binding45
Adrenergic α1AADRA1AHumanRadioligand Binding210
Adrenergic α2AADRA2AHumanRadioligand Binding> 1000
Histamine H1HRH1HumanRadioligand Binding350

Experimental Protocols

Radioligand Binding Assays

To determine the binding affinity (Ki) of Exemplar-1 for a panel of neurotransmitter receptors.

  • Cell Membranes: Commercially prepared cell membranes from HEK293 cells stably expressing the recombinant human receptor of interest.

  • Radioligands:

    • Dopamine D2: [³H]-Spiperone

    • Dopamine D1: [³H]-SCH23390

    • Dopamine D3: [³H]-7-OH-DPAT

    • Serotonin 5-HT2A: [³H]-Ketanserin

  • Non-specific Binding Ligand: Haloperidol (for D2), Spiperone (for 5-HT2A)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compound: Exemplar-1 dissolved in 100% DMSO to a stock concentration of 10 mM and serially diluted.

  • Scintillation Cocktail: Ultima Gold™

  • Apparatus: 96-well microplates, filtration apparatus, liquid scintillation counter.

  • A serial dilution of Exemplar-1 was prepared in the assay buffer.

  • In a 96-well plate, 25 µL of the test compound dilution, 25 µL of the appropriate radioligand, and 200 µL of the cell membrane preparation were combined.

  • For the determination of non-specific binding, a high concentration of a competing non-labeled ligand was added instead of the test compound.

  • Total binding was determined in the absence of the test compound.

  • The plates were incubated for 60 minutes at room temperature.

  • Following incubation, the contents of each well were rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • The filters were washed three times with ice-cold assay buffer.

  • The filters were dried, and a scintillation cocktail was added.

  • The radioactivity retained on the filters was quantified using a liquid scintillation counter.

  • The IC50 values were calculated by non-linear regression analysis of the competition binding curves.

  • The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

To determine the functional activity of Exemplar-1 as an antagonist at the human Dopamine D2 receptor.

  • Cells: CHO-K1 cells stably expressing the human Dopamine D2 receptor.

  • Agonist: Quinpirole

  • Assay Medium: DMEM/F12 with 0.1% BSA.

  • cAMP Assay Kit: Cisbio cAMP Gs Dynamic 2 HTRF kit.

  • Apparatus: 384-well white microplates, plate reader capable of HTRF.

  • Cells were cultured to 80-90% confluency and then seeded into 384-well plates.

  • The cells were incubated overnight.

  • The culture medium was removed, and the cells were washed with the assay medium.

  • Exemplar-1 was serially diluted and added to the cells, followed by a 15-minute pre-incubation.

  • The agonist (Quinpirole) was added at a concentration equal to its EC80.

  • The plates were incubated for 30 minutes at room temperature.

  • The cAMP levels were measured using the HTRF assay kit according to the manufacturer's instructions.

  • The fluorescence was read on a compatible plate reader.

  • The IC50 values were determined by fitting the data to a four-parameter logistic equation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_compound Serial Dilution of Exemplar-1 incubation Incubate Compound, Radioligand, and Membranes (60 min at RT) prep_compound->incubation prep_radioligand Prepare Radioligand Solution prep_radioligand->incubation prep_membranes Prepare Cell Membrane Suspension prep_membranes->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail & Count Radioactivity washing->scintillation analysis Calculate IC50 & Ki scintillation->analysis

Caption: Workflow for Radioligand Binding Assay.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Activates Exemplar1 Exemplar-1 (Antagonist) Exemplar1->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Gene Gene Expression CREB->Gene

Caption: Dopamine D2 Receptor Signaling Pathway.

In Silico Modeling of 3,4-Methylenedioxyphenethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the in silico modeling of 3,4-Methylenedioxyphenethylamine (MDPEA), a phenethylamine derivative structurally related to psychoactive compounds like 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA).[1] It is intended for researchers, scientists, and drug development professionals interested in the computational analysis of this and similar molecules.

MDPEA, also known as homopiperonylamine, is the 3,4-methylenedioxy derivative of phenethylamine.[1] While oral administration in humans has shown it to be inactive at certain doses, likely due to extensive first-pass metabolism by monoamine oxidase (MAO), its potential for activity when combined with an MAO inhibitor or at higher doses makes it a subject of scientific interest.[1] In silico modeling offers a powerful, resource-efficient approach to predict its physicochemical properties, receptor interactions, metabolic fate, and potential biological effects.

Physicochemical Properties

A foundational step in any in silico analysis is the characterization of the molecule's physicochemical properties. These parameters are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference(s)
Molecular Formula C₉H₁₁NO₂[1]
Molar Mass 165.192 g·mol⁻¹[1]
Predicted logP 1.2[1]
Appearance White to off-white powder[2]
Melting Point 118 - 122 °C[2]
Water Solubility Slightly soluble[2]
SMILES C1OC2=C(O1)C=C(C=C2)CCN[1]
InChI Key RRIRDPSOCUCGBV-UHFFFAOYSA-N[1]

Predicted Receptor Binding Profile & Pharmacodynamics

While specific binding data for MDPEA is limited, its structural similarity to MDMA allows for informed predictions about its primary molecular targets. The main targets are expected to be monoamine transporters and receptors. Computational models, validated with data from analogous compounds, can predict these interactions.

The following table summarizes binding affinity data (Kᵢ in nM) for the closely related compound MDMA, providing a predictive basis for MDPEA's potential targets.

TargetMDMA Kᵢ (nM)Predicted MDPEA InteractionReference(s)
Serotonin Transporter (SERT) > 5-HT UptakePrimary Target[3]
Norepinephrine Transporter (NET) 77.4 ± 3.4 (Release EC₅₀)Likely Target[4]
Dopamine Transporter (DAT) 376 ± 16 (Release EC₅₀)Likely Target[4]
5-HT₂A Receptor Low micromolar affinityPotential Target[4]
5-HT₂B Receptor 500Potential Target[4]
α₂-Adrenoceptors Moderate AffinityPotential Target[3]
Histamine H₁ Receptors Moderate AffinityPotential Target[3]
Muscarinic M₁ Receptors Moderate AffinityPotential Target[3]

In Silico Modeling & Experimental Protocols

Computational modeling is essential for predicting and analyzing the interactions of small molecules like MDPEA with biological targets. Key methodologies include molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling.[5][6]

In_Silico_Modeling_Workflow cluster_prep 1. Preparation cluster_model 2. Modeling & Simulation cluster_analysis 3. Analysis & Prediction cluster_output 4. Output Ligand Ligand Preparation (MDPEA 3D Structure) Docking Molecular Docking Ligand->Docking QSAR QSAR Model Development Ligand->QSAR Target Target Identification & Preparation (e.g., SERT) Target->Docking Binding Binding Mode & Affinity Prediction Docking->Binding MDSim Molecular Dynamics (MD) Simulation Stability Complex Stability & Conformational Analysis MDSim->Stability Activity Activity Prediction for Analogs QSAR->Activity Binding->MDSim Hypothesis Hypothesis Generation Binding->Hypothesis Stability->Hypothesis Activity->Hypothesis

A typical workflow for the in silico modeling of a small molecule.
Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding binding mechanisms and for virtual screening.

  • Ligand Preparation :

    • Obtain the 2D structure of MDPEA (e.g., from its SMILES string).

    • Convert the 2D structure to a 3D conformation using a program like Open Babel.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges (e.g., Gasteiger charges).

  • Target Preparation :

    • Download the 3D structure of the target protein (e.g., human serotonin transporter, hSERT) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign atomic charges (e.g., Kollman charges).

    • Define the binding site (pocket) for docking, often based on the location of a co-crystallized ligand or known active site residues.[7]

  • Docking Simulation :

    • Use a docking program such as AutoDock Vina or Glide.

    • Define a grid box that encompasses the entire binding site. The grid dimensions should be large enough to allow the ligand to move freely.[7]

    • Run the docking algorithm, which will explore various conformations and orientations of the ligand within the binding site and score them based on a scoring function.

  • Analysis :

    • Analyze the resulting poses based on their predicted binding affinity (e.g., kcal/mol).

    • Visualize the top-ranked poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with critical amino acid residues, such as Asp98 and Tyr95 in hSERT.[8]

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation than static docking poses.[9][10]

  • System Setup :

    • Start with a high-ranking pose from molecular docking.

    • Place the ligand-protein complex in a simulation box of appropriate dimensions.

    • Solvate the system by adding a predefined water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's charge.

  • Minimization and Equilibration :

    • Perform energy minimization on the entire system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 310 K) while restraining the protein and ligand atoms (NVT ensemble).

    • Run a simulation at constant pressure to allow the system density to equilibrate (NPT ensemble).

  • Production Run :

    • Run the main simulation for a significant duration (e.g., 100-500 ns) without restraints. Trajectory data (atomic positions, velocities, and energies) is saved at regular intervals.

  • Trajectory Analysis :

    • Calculate Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand over time.

    • Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze intermolecular interactions (e.g., hydrogen bonds) to determine their stability throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) Protocol

QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of activity for new, untested molecules.[11]

  • Dataset Curation :

    • Compile a dataset of phenethylamine derivatives with known experimental activity (e.g., IC₅₀ or Kᵢ values for SERT inhibition).[12]

    • Split the dataset into a training set (for model building) and a test set (for validation).

  • Descriptor Calculation :

    • For each molecule, calculate a range of molecular descriptors (e.g., constitutional, topological, geometric, electronic) using software like PaDEL-Descriptor or RDKit.

  • Model Building :

    • Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build a mathematical model that correlates the descriptors with biological activity.

  • Model Validation :

    • Validate the model's predictive power using the test set and statistical metrics like the coefficient of determination (R²) and Root Mean Square Error (RMSE).

    • Once validated, the model can be used to predict the activity of MDPEA.

Predicted Signaling and Metabolic Pathways

Based on its structure, MDPEA is expected to function as a monoamine transporter substrate, leading to competitive reuptake inhibition and promoting the reverse transport (efflux) of neurotransmitters like serotonin from the presynaptic neuron into the synapse.

Predicted_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MDPEA MDPEA SERT SERT MDPEA->SERT Binds/Enters Serotonin_synapse Increased Synaptic 5-HT SERT->Serotonin_synapse Promotes 5-HT Efflux Serotonin_vesicle Serotonin (5-HT) Serotonin_vesicle->SERT Blocks Reuptake Receptor 5-HT Receptors (e.g., 5-HT2A) Serotonin_synapse->Receptor Activates Signal Downstream Signaling Receptor->Signal

Predicted signaling pathway of MDPEA at the serotonin synapse.

The metabolism of MDPEA is predicted to follow pathways similar to other methylenedioxyphenethylamines, such as demethylenation, hydroxylation, and potential N-dealkylation if analogs are considered.[13]

Predicted_Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism MDPEA MDPEA Demethylenation Demethylenation MDPEA->Demethylenation CYP450 Hydroxylation Aromatic Hydroxylation MDPEA->Hydroxylation CYP450 Dihydroxy 3,4-Dihydroxyphenethylamine (DOPET) Demethylenation->Dihydroxy Methylation O-Methylation (COMT) Dihydroxy->Methylation Hydroxy_MDPEA Hydroxy-MDPEA Hydroxylation->Hydroxy_MDPEA Conjugation Glucuronide/Sulfate Conjugation Hydroxy_MDPEA->Conjugation Methoxy 4-Hydroxy-3-methoxyphenethylamine Methylation->Methoxy Methoxy->Conjugation Excretion Excretion Products Conjugation->Excretion

A predicted metabolic pathway for 3,4-Methylenedioxyphenethylamine.

Conclusion

In silico modeling provides an indispensable toolkit for the preliminary assessment of novel or understudied compounds like 3,4-Methylenedioxyphenethylamine. Through techniques such as molecular docking, MD simulations, and QSAR, researchers can generate testable hypotheses regarding its pharmacodynamics and metabolic fate. By leveraging data from structurally related compounds like MDMA, these computational models can achieve a high degree of predictive accuracy. The methodologies and predictive data outlined in this guide serve as a foundational resource for further computational and experimental investigation into the properties and biological activities of MDPEA.

References

Metabolic Pathways of 1-(1,3-Benzodioxol-5-yl)ethanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1,3-Benzodioxol-5-yl)ethanamine, also known as 3,4-methylenedioxy-alpha-ethylphenethylamine (BDB), is a compound belonging to the methylenedioxyphenethylamine (MDxx) class of substances. Structurally related to more widely studied compounds such as 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA), its metabolic fate is of significant interest for understanding its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the metabolic pathways of BDB, drawing upon existing knowledge of related compounds to elucidate its biotransformation. The guide details the enzymatic processes involved, the resulting metabolites, and the analytical methodologies employed for their identification and quantification.

Core Metabolic Pathways

The metabolism of this compound is presumed to follow the established metabolic routes of other MDxx compounds, primarily occurring in the liver. The key enzymatic reactions involved are Phase I metabolism, mediated by the cytochrome P450 (CYP) enzyme system, and subsequent Phase II conjugation reactions.

Phase I Metabolism

Phase I metabolism of BDB involves two primary pathways:

  • Demethylenation of the Benzodioxole Ring: This is a characteristic metabolic step for MDxx compounds. The methylenedioxy bridge of the benzodioxole ring is cleaved by CYP enzymes, notably CYP2D6 and CYP3A4, to form a catechol intermediate, 3,4-dihydroxy-alpha-ethylphenethylamine (HH-BDB). This reactive catechol can then undergo further metabolism.

  • Hydroxylation: Aliphatic or aromatic hydroxylation can occur. For BDB, hydroxylation of the ethyl group or the aromatic ring is a potential metabolic route, although demethylenation is generally the more prominent pathway for this class of compounds.

It is important to note that N-dealkylation, a common pathway for secondary amines like MDMA, is not a primary pathway for BDB as it is a primary amine. However, it is a key metabolic step in the formation of BDB from its N-methylated precursor, N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB).

Phase II Metabolism

The polar metabolites formed during Phase I are subsequently conjugated with endogenous molecules to facilitate their excretion. The primary Phase II reactions for BDB metabolites include:

  • O-Methylation: The catechol intermediate (HH-BDB) is a substrate for catechol-O-methyltransferase (COMT), which catalyzes the methylation of one of the hydroxyl groups to form 4-hydroxy-3-methoxy-alpha-ethylphenethylamine (HME-BDB).

  • Glucuronidation and Sulfation: The hydroxyl groups of the catechol and its methylated metabolite can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate by sulfotransferases (SULTs) to form highly water-soluble glucuronide and sulfate conjugates, which are then readily excreted in the urine.

The following diagram illustrates the proposed metabolic pathway of this compound.

Metabolic_Pathway_BDB cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion BDB This compound (BDB) HH_BDB 3,4-Dihydroxy-alpha-ethylphenethylamine (HH-BDB) BDB->HH_BDB CYP2D6, CYP3A4 (Demethylenation) HME_BDB 4-Hydroxy-3-methoxy-alpha-ethylphenethylamine (HME-BDB) HH_BDB->HME_BDB COMT (O-Methylation) Conjugates Glucuronide and Sulfate Conjugates HH_BDB->Conjugates UGTs, SULTs (Conjugation) HME_BDB->Conjugates UGTs, SULTs (Conjugation) Urine Urinary Excretion Conjugates->Urine

Proposed metabolic pathway of this compound (BDB).

Quantitative Metabolic Data

Specific quantitative data on the metabolism of this compound is scarce in the scientific literature. However, by analogy with closely related compounds like MDMA, we can infer the likely distribution of metabolites. The following table summarizes the expected major metabolites and their relative abundance, based on studies of MDMA metabolism. It is crucial to note that these are extrapolated values and require experimental verification for BDB.

Metabolite ClassExample MetaboliteExpected Relative Abundance (in Urine)
Parent Compound This compound (BDB)Moderate
Phase I Metabolites 3,4-Dihydroxy-alpha-ethylphenethylamine (HH-BDB)Low (as it is rapidly conjugated)
4-Hydroxy-3-methoxy-alpha-ethylphenethylamine (HME-BDB)Moderate to High (as a major conjugated metabolite)
Phase II Metabolites Glucuronide and Sulfate Conjugates of HH-BDB and HME-BDBHigh (representing the major excretion products)

Experimental Protocols

The analysis of BDB and its metabolites typically involves extraction from biological matrices followed by chromatographic separation and mass spectrometric detection.

In Vitro Metabolism using Liver Microsomes

This protocol provides a general framework for studying the Phase I metabolism of BDB.

1. Incubation:

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), this compound (substrate, e.g., 1-10 µM), and a NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) in a phosphate buffer (e.g., 100 mM, pH 7.4).

  • Incubation Conditions: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH-generating system. Incubate for a specified time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

2. Sample Preparation:

  • Centrifuge the terminated reaction mixture to precipitate proteins.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for analysis.

3. Analytical Method:

  • Utilize a validated LC-MS/MS method for the separation and quantification of the parent compound and its metabolites.

In Vivo Metabolism Study in a Rodent Model

This protocol outlines a general procedure for an in vivo study.

1. Animal Dosing:

  • Administer a defined dose of this compound to laboratory animals (e.g., Sprague-Dawley rats) via a relevant route (e.g., oral gavage or intraperitoneal injection).

2. Sample Collection:

  • Collect urine and blood samples at predetermined time points post-administration.

  • For urine, collect over a 24-hour period in metabolic cages.

  • For blood, collect via an appropriate method (e.g., tail vein) into tubes containing an anticoagulant. Centrifuge to obtain plasma.

3. Sample Preparation:

  • Urine: To analyze conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is typically required. Following hydrolysis, perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up and concentrate the analytes.

  • Plasma: Perform protein precipitation followed by SPE or LLE.

4. Analytical Method:

  • Employ a validated GC-MS or LC-MS/MS method for the identification and quantification of BDB and its metabolites. Derivatization (e.g., with trifluoroacetic anhydride) may be necessary for GC-MS analysis to improve the volatility and chromatographic properties of the analytes.

The following diagram illustrates a general experimental workflow for the analysis of BDB and its metabolites.

Experimental_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis in_vitro In Vitro (e.g., Liver Microsomes) extraction Extraction (SPE or LLE) in_vitro->extraction in_vivo In Vivo (e.g., Urine, Plasma) hydrolysis Enzymatic Hydrolysis (for conjugated metabolites) in_vivo->hydrolysis hydrolysis->extraction derivatization Derivatization (for GC-MS) extraction->derivatization lc_ms Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) extraction->lc_ms gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) derivatization->gc_ms identification Metabolite Identification gc_ms->identification lc_ms->identification quantification Quantification identification->quantification

Toxicological Profile of N-Methyl-1-(3,4-methylenedioxyphenyl)-1-ethanamine (MDM1EA)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a significant lack of publicly available toxicological data for N-Methyl-1-(3,4-methylenedioxyphenyl)-1-ethanamine (MDM1EA). The following profile has been compiled based on the limited available pharmacological information for MDM1EA and supplemented with data from its structurally and mechanistically related analogue, 3,4-Methylenedioxymethamphetamine (MDMA), for comparative and informational purposes. The data presented for MDMA should not be directly extrapolated to MDM1EA.

Introduction

N-Methyl-1-(3,4-methylenedioxyphenyl)-1-ethanamine (MDM1EA), also known as α,N-dimethyl-3,4-methylenedioxybenzylamine, is an analogue of MDMA where the side chain has been shortened by one carbon atom.[1] It is classified as an entactogen-like drug of the benzylamine family.[1] Due to the limited research on this compound, its effects in humans are unknown.[1]

Chemical and Physical Data

PropertyValue
IUPAC Name 1-(1,3-benzodioxol-5-yl)-N-methylethanamine
CAS Number 121734-65-4
Molecular Formula C10H13NO2
Molar Mass 179.219 g·mol−1

Non-Clinical Toxicology

No dedicated non-clinical toxicological studies, including acute toxicity, genotoxicity, carcinogenicity, or reproductive toxicity, were identified for MDM1EA in the public domain. The primary characterization of this compound comes from pharmacological studies.

The main known pharmacological actions of MDM1EA are:

  • Serotonin Reuptake Inhibition: The compound has been identified as a weak inhibitor of the serotonin transporter (SERT).[1]

  • Behavioral Pharmacology: In rodent drug discrimination studies, MDM1EA was found to partially substitute for MDMA, suggesting it may produce some similar subjective effects.[1]

The following tables summarize toxicological data for MDMA, a structurally similar compound. This information is provided as a reference due to the absence of data for MDM1EA.

Table 1: Acute Toxicity of MDMA

SpeciesRoute of AdministrationLD50Reference
MouseIntraperitoneal97 mg/kgN/A
RatOral325 mg/kgN/A

Table 2: Reproductive and Developmental Toxicity of MDMA

Study TypeSpeciesDosingKey FindingsNOAEL
One-Generation Reproductive ToxicityC57BL/6 Mice0, 1.25, 5, or 20 mg/kg/day (oral)Elevated ALP, AST, and BUN at ≥5 mg/kg. Weak reproductive and developmental toxicity observed.1.25 mg/kg/day[2]

Table 3: Neurotoxicity of MDMA

SpeciesDosing RegimenKey Findings
Rat20 mg/kg, s.c., twice daily for 4 daysProfound loss of serotonergic axons in the forebrain.[3]
Adolescent Mice20 mg/kg, 4 administrations every 2hMore pronounced acute lethality, hyperthermia, and loss of striatal dopamine neurochemistry compared to adult mice.[4]

Mechanism of Action

The primary mechanism of action for MDM1EA appears to be the inhibition of serotonin reuptake, although it is considered weak.[1] This action increases the concentration of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission. This is similar to one of the primary mechanisms of its parent compound, MDMA.

SERT_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin (5-HT) Serotonin_vesicle->Serotonin_synapse Release SERT Serotonin Transporter (SERT) Serotonin_synapse->SERT Reuptake Receptor 5-HT Receptors Serotonin_synapse->Receptor Binding Signal Signal Transduction Receptor->Signal Activates MDM1EA MDM1EA MDM1EA->SERT Inhibits

Caption: Simplified signaling pathway of MDM1EA's inhibitory action on the serotonin transporter (SERT).

Experimental Protocols

Detailed experimental protocols for toxicological studies on MDM1EA are not available. However, based on its known pharmacological activity, the following are examples of methodologies that would be employed to characterize its profile.

This assay determines the potency of a compound to inhibit the reuptake of serotonin into cells.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) are cultured to confluence on 24-well plates.

  • Assay Preparation: Cells are washed and preincubated with various concentrations of MDM1EA for 10 minutes at room temperature.

  • Substrate Addition: A solution containing a fixed concentration of radiolabeled serotonin (e.g., [3H]5-HT) is added to each well.

  • Incubation and Termination: After a 5-minute incubation, the uptake process is terminated by washing the cells twice with a cold buffer solution.

  • Quantification: Cells are lysed, and the amount of radioactivity taken up by the cells is measured using liquid scintillation counting.

  • Data Analysis: The concentration of MDM1EA that inhibits 50% of the serotonin uptake (IC50) is calculated from concentration-response curves.

This behavioral assay assesses the subjective effects of a drug in animals.

  • Training: Rats are trained to press one of two levers in an operant chamber to receive a food reward. They are trained to associate the administration of a known drug (e.g., 1.5 mg/kg MDMA, IP) with one lever (the "drug lever") and the administration of saline with the other lever (the "saline lever").

  • Testing: Once the rats reliably press the correct lever based on the injection they receive, test sessions are conducted.

  • Substitution Test: Different doses of the test drug (MDM1EA) are administered to the trained rats. The percentage of responses on the drug-appropriate lever is measured. Full substitution (>80% on the drug lever) indicates that the test drug has similar subjective effects to the training drug.

  • Data Analysis: A dose-response curve is generated to determine the extent to which MDM1EA substitutes for the training drug.

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase train_mdma Administer MDMA (Training Drug) press_drug_lever Rat presses 'Drug Lever' train_mdma->press_drug_lever admin_mdm1ea Administer MDM1EA (Test Drug) train_saline Administer Saline press_saline_lever Rat presses 'Saline Lever' train_saline->press_saline_lever reward Food Reward press_drug_lever->reward press_saline_lever->reward observe Observe Lever Choice (% Drug Lever vs. % Saline Lever) admin_mdm1ea->observe analyze Analyze Data: Generate Dose-Response Curve observe->analyze

Caption: General experimental workflow for a drug discrimination study.

Conclusion

The toxicological profile of MDM1EA is largely unknown. Available data indicates it is a weak serotonin reuptake inhibitor with some subjective effects similar to MDMA in animal models. A comprehensive assessment of its safety would require extensive toxicological testing, including studies on acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive/developmental effects. Until such data is available, its toxicological profile cannot be fully characterized, and caution should be exercised. The provided data on MDMA serves as a reference for a closely related compound but may not be representative of MDM1EA's specific toxicological properties.

References

Methodological & Application

Application Notes & Protocols: In Vivo Experimental Design for 1-(1,3-Benzodioxol-5-yl)ethanamine (MDA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 1-(1,3-Benzodioxol-5-yl)ethanamine, commonly known as 3,4-Methylenedioxyamphetamine (MDA), is a controlled substance with significant psychoactive and neurotoxic effects.[1][2] All research involving this compound must be conducted in strict compliance with national and institutional regulations. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical and humane treatment. These protocols are intended for research purposes only.

Introduction

This compound (MDA) is a substituted phenethylamine with potent psychoactive properties, acting primarily as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1] Its effects are similar to those of MDMA, including stimulant and entactogenic properties, but with more pronounced psychedelic effects.[1][3] In preclinical research, MDA is a valuable tool for investigating the mechanisms of monoaminergic neurotransmission, psychostimulant-induced behaviors, and serotonergic neurotoxicity.[2][4]

These application notes provide a framework for designing and executing in vivo studies in rodent models to characterize the pharmacokinetic, behavioral, neurochemical, and neurotoxicological profiles of MDA.

Putative Mechanism of Action

MDA exerts its primary effects by interacting with monoamine transporters: the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). It acts as a substrate for these transporters, leading to competitive inhibition of neurotransmitter reuptake and promoting reverse transport (efflux), which significantly increases extracellular concentrations of serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[5] The profound increase in serotonin is thought to mediate its primary psychoactive and neurotoxic effects.[2][6]

MDA_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft MDA MDA SERT SERT MDA->SERT Binds & Reverses DAT DAT MDA->DAT Binds & Reverses NET NET MDA->NET Binds & Reverses Synaptic_5HT ↑ 5-HT SERT->Synaptic_5HT Efflux Synaptic_DA ↑ DA DAT->Synaptic_DA Efflux Synaptic_NE ↑ NE NET->Synaptic_NE Efflux VMAT2 VMAT2 Vesicle_5HT 5-HT Vesicle_DA DA Vesicle_NE NE

Figure 1. Simplified signaling pathway of MDA at the presynaptic monoamine terminal.

Experimental Design & General Considerations

  • Animal Model: Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g) are commonly used. The choice depends on the specific endpoints; rats are often preferred for microdialysis and complex behavioral tasks, while mice are suitable for high-throughput behavioral screening and genetic models.[7]

  • Drug Formulation: MDA hydrochloride should be dissolved in sterile 0.9% saline. The solution should be prepared fresh on the day of the experiment.

  • Dosing: Dosages in rats for behavioral and neurochemical effects typically range from 1-20 mg/kg.[8][9] Neurotoxicity studies often use higher or repeated doses (e.g., 20 mg/kg, twice daily for 4 days).[2] Doses should be selected based on literature and pilot studies to establish a dose-response curve.

  • Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common for systemic administration to ensure rapid and reliable absorption. Oral gavage (p.o.) can be used to model human recreational use.

  • Control Groups: A vehicle control group (0.9% saline) receiving the same volume and route of administration is mandatory for all experiments.

Experimental Protocols

Protocol 1: Behavioral Assessment - Locomotor Activity

This protocol assesses the stimulant effects of MDA by measuring spontaneous activity in an open field arena.

Locomotor_Workflow cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis A Acclimatize Animals (≥7 days) B Habituate to Test Room (≥60 min) A->B C Place in Open Field (30 min habituation) B->C D Administer Vehicle or MDA (i.p.) C->D E Record Activity (90-120 min) D->E F Quantify Parameters (Distance, Rearing, etc.) E->F G Statistical Analysis (e.g., ANOVA) F->G

Figure 2. Experimental workflow for assessing MDA-induced locomotor activity.

Methodology:

  • Acclimatization: House animals in the facility for at least one week before testing.

  • Habituation: On the test day, move animals to the testing room at least 60 minutes before the experiment begins.

  • Arena Habituation: Place each animal into the open field arena (e.g., 40x40x40 cm chamber) and allow it to explore freely for 30 minutes.

  • Administration: Briefly remove the animal, administer the vehicle or MDA dose (e.g., 0, 2.5, 5, 10 mg/kg, i.p.), and immediately return it to the arena.

  • Data Acquisition: Record locomotor activity using an automated video-tracking system for 90-120 minutes.[10]

  • Data Analysis: Quantify parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery. Analyze data using a one-way or two-way ANOVA with post-hoc tests.

Data Presentation Template:

Treatment GroupDose (mg/kg)NTotal Distance Traveled (cm ± SEM)Rearing Frequency (counts ± SEM)Time in Center (s ± SEM)
Vehicle010
MDA2.510
MDA5.010
MDA10.010
Protocol 2: In Vivo Neurochemical Analysis - Microdialysis

This protocol measures real-time changes in extracellular neurotransmitter levels in a specific brain region (e.g., striatum or prefrontal cortex) following MDA administration.[11]

Microdialysis_Workflow cluster_preop Pre-Experiment cluster_exp Experiment Day cluster_analysis Analysis A Stereotaxic Surgery: Implant Guide Cannula B Recovery Period (5-7 days) A->B C Insert Microdialysis Probe B->C D Perfuse with aCSF (1-2 µL/min) C->D E Collect Baseline Samples (3-4 samples) D->E F Administer Vehicle/MDA E->F G Collect Post-Drug Samples (8-12 samples) F->G H Analyze Samples via HPLC-ECD G->H I Calculate % Change from Baseline H->I

Figure 3. Workflow for in vivo microdialysis experiment.

Methodology:

  • Surgery: Under anesthesia, implant a guide cannula stereotaxically targeting the brain region of interest (e.g., nucleus accumbens). Allow 5-7 days for recovery.

  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., 2-mm membrane) into the guide cannula of the freely moving animal.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.5 µL/min).[12]

  • Baseline Collection: After a 60-90 minute equilibration period, collect 3-4 baseline dialysate samples at 20-minute intervals.[13]

  • Administration: Administer vehicle or MDA (e.g., 5 mg/kg, s.c.).

  • Post-Drug Collection: Continue collecting dialysate samples for at least 3-4 hours post-injection.

  • Sample Analysis: Immediately analyze samples for 5-HT, DA, and their metabolites using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[13]

  • Data Analysis: Express results as a percentage change from the average baseline concentration for each animal. Analyze using a two-way repeated measures ANOVA.

Data Presentation Template:

Time (min)Vehicle (% Baseline ± SEM)MDA (5 mg/kg) (% Baseline ± SEM)
Serotonin (5-HT)
-40100 ± X100 ± Y
-20100 ± X100 ± Y
0 (Drug Admin)100 ± X100 ± Y
20
40
60
...
Dopamine (DA)
-40100 ± X100 ± Y
...
Protocol 3: Neurotoxicity Assessment - Immunohistochemistry

This protocol assesses the long-term depletion of serotonergic axons, a hallmark of MDA neurotoxicity, using immunohistochemical staining for the serotonin transporter (SERT).[2][14]

Figure 4. Logical pathway from MDA administration to detectable neurotoxicity.

Methodology:

  • Dosing Regimen: Administer a neurotoxic regimen of MDA (e.g., 20 mg/kg, s.c., twice daily for 4 days) or vehicle to the animals.[2]

  • Survival Period: House the animals for a 2-week washout period to allow for clearance of the drug and degeneration of axon terminals.[6][14]

  • Tissue Processing: Deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Sectioning: Post-fix the brains, cryoprotect in sucrose, and cut coronal sections (e.g., 40 µm) on a cryostat or vibratome.

  • Immunohistochemistry:

    • Perform antigen retrieval if necessary.

    • Block non-specific binding with normal serum.

    • Incubate sections with a primary antibody against SERT (e.g., rabbit anti-SERT).

    • Incubate with a biotinylated secondary antibody.

    • Use an avidin-biotin-peroxidase complex (ABC) method and visualize with diaminobenzidine (DAB) to produce a brown reaction product.[14]

  • Imaging & Analysis: Capture images of specific brain regions (e.g., cortex, striatum, hippocampus) under a light microscope. Quantify the density of SERT-immunoreactive fibers using densitometry or stereological counting methods.[15]

Data Presentation Template:

Treatment GroupBrain RegionNSERT-Immunoreactive Fiber Density (Optical Density ± SEM)
VehicleFrontal Cortex8
VehicleStriatum8
MDAFrontal Cortex8
MDAStriatum8

References

Application Note: High-Performance Liquid Chromatography Method for the Quantification of MDM1EA

Author: BenchChem Technical Support Team. Date: December 2025

AN-001 | For Research Use Only

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of MDM1EA in bulk drug substance and pharmaceutical formulations. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, and UV detection. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation parameters, offering a reliable tool for quality control and research applications involving MDM1EA.

Introduction

MDM1EA is a novel small molecule compound under investigation for its potential therapeutic properties. As with any new chemical entity, a reliable and accurate analytical method is crucial for its characterization, quantification, and quality control throughout the drug development process.[1] High-performance liquid chromatography (HPLC) is a powerful technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and specificity in separating and quantifying analytes.[1][2] This application note describes the development and validation of a stability-indicating RP-HPLC method for MDM1EA.

Principle of the Method

The chromatographic separation is achieved on a C18 reversed-phase column.[3] MDM1EA is retained on the hydrophobic stationary phase and is eluted using a mobile phase with increasing organic solvent concentration (gradient elution).[3][4] The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. Quantification is performed by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the sample to a calibration curve generated from reference standards of known concentrations.[3]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector is required.[3]

  • Chromatography Data System (CDS): For data acquisition and processing.

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (0.1%, optional for pH adjustment)

    • MDM1EA Reference Standard

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Table 1: HPLC Chromatographic Conditions

Gradient Elution Program
Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.09010
15.01090
17.01090
17.19010
20.09010

Table 2: Gradient Elution Program

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of MDM1EA Reference Standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation
  • Bulk Drug Substance: Accurately weigh about 10 mg of the MDM1EA bulk powder and prepare a 1 mg/mL solution as described for the standard stock solution. Further dilute to a concentration within the calibration range (e.g., 50 µg/mL).

  • Pharmaceutical Formulation (e.g., Tablets):

    • Weigh and finely powder no fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of MDM1EA and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The analytical method was validated to ensure its suitability for the intended purpose. The following validation parameters were assessed.

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at five different concentration levels. The calibration curve was constructed by plotting the peak area versus the concentration of MDM1EA.

ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c

Table 3: Linearity Data

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a standard solution at a concentration of 50 µg/mL were performed.

Precision Type% RSD of Peak Area
Repeatability (Intra-day) < 2.0%
Intermediate Precision (Inter-day) < 2.0%

Table 4: Precision Data

Accuracy (Recovery)

The accuracy of the method was assessed by a recovery study. A blank sample matrix was spiked with known amounts of MDM1EA at three different concentration levels (low, medium, and high).

Spiked Concentration LevelMean Recovery (%)
Low (80%) 98.0 - 102.0
Medium (100%) 98.0 - 102.0
High (120%) 98.0 - 102.0

Table 5: Accuracy (Recovery) Data

System Suitability

Before conducting any analysis, the suitability of the HPLC system is verified by injecting a standard solution. The system suitability parameters must meet the acceptance criteria outlined below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area (n=6) ≤ 2.0%

Table 6: System Suitability Criteria

Visualizations

Experimental Workflow for MDM1EA Quantification

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing stock Prepare Standard Stock Solution (1mg/mL) working Prepare Working Standard Solutions stock->working calibration Generate Calibration Curve working->calibration sample_prep Prepare Sample Solution sample_analysis Inject Sample Solutions sample_prep->sample_analysis system_suitability System Suitability Test system_suitability->calibration system_suitability->sample_analysis quantification Quantify MDM1EA Concentration calibration->quantification peak_integration Integrate Peak Areas sample_analysis->peak_integration peak_integration->quantification

Caption: Workflow for the HPLC quantification of MDM1EA.

Conclusion

The described RP-HPLC method provides a reliable, accurate, and precise tool for the quantification of MDM1EA in research and quality control settings. The method is straightforward and can be readily implemented in laboratories equipped with standard HPLC instrumentation.

References

Application Notes and Protocols for the GC-MS Analysis of 1-(1,3-Benzodioxol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 1-(1,3-Benzodioxol-5-yl)ethanamine, a compound of interest in forensic drug testing and controlled substance analysis, using gas chromatography-mass spectrometry (GC-MS). The methodologies outlined are based on established analytical principles for related compounds, such as 3,4-methylenedioxymethamphetamine (MDMA) and its analogs.

Introduction

This compound, also known as 3,4-Methylenedioxyphenethylamine, is a primary amine whose analysis by gas chromatography can be challenging due to its polar nature. The amine group can interact with active sites in the GC system, leading to poor peak shape and reduced sensitivity. To overcome these issues, derivatization of the amine group is a common and highly recommended practice. Acylation, for instance, enhances volatility and thermal stability, resulting in improved chromatographic performance.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of such compounds, providing both chromatographic separation and structural identification through mass spectral data. This combination is crucial for confirmatory analysis in forensic and clinical settings.

Experimental Protocols

Sample Preparation: Derivatization

Derivatization of the primary amine with alkanoic anhydrides is an effective method to improve the chromatographic behavior and sensitivity of the assay.[1]

Materials:

  • This compound standard or sample

  • Chloroform (CHCl₃)

  • 1N Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or cotton plug

  • Acetic anhydride (or other alkanoic anhydrides like propionic or butyric anhydride)

  • Triethylamine

  • Vials and micropipettes

Protocol:

  • Extraction of the Free Base:

    • If the sample is a salt, dissolve a known amount in methanol and evaporate to dryness.

    • Reconstitute the residue in 1.0 mL of chloroform (CHCl₃).

    • Wash the chloroform solution with 1N NaOH to convert the amine salt to its free base.

    • Perform two additional extractions of the aqueous NaOH layer with chloroform to ensure complete recovery.

    • Combine the chloroform extracts.

    • Dry the combined extract by passing it through a Pasteur pipet plugged with cotton or containing anhydrous sodium sulfate.

    • Adjust the final volume to a known concentration with chloroform.

  • On-Column Derivatization:

    • To a GC vial containing the sample extract in chloroform, add the derivatizing agent (e.g., acetic anhydride) and triethylamine. Triethylamine acts as a base to neutralize the acid formed during the reaction.[2]

    • The derivatization reaction to form the amide occurs on-column during the GC injection.

Alternatively, for stereochemical analysis, a two-step derivatization can be employed using a chiral derivatizing agent like (R)-MTPCl (Mosher's reagent) followed by a second derivatization for any hydroxyl groups if present in metabolites.[2]

GC-MS Instrumentation and Conditions

The following table summarizes typical GC-MS parameters for the analysis of derivatized amphetamine-like compounds. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MS or equivalent
GC Column ZB-5 (30 m x 0.25 mm i.d. x 0.25 µm film) or HP-1 (30 m x 0.32 mm i.d. x 0.25 µm film)[1]
Injection Volume 1.0 µL
Injection Mode Split (e.g., 5:1)[1]
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min[1]
Oven Temperature Program Initial temperature of 60°C (hold for 2.0 min), ramp at 30°C/min to a final temperature (e.g., 280°C, hold for 6 min)[1]
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

Data Presentation

Quantitative Data

The following table presents characteristic mass spectral fragmentation data for related compounds, which can be used for the identification of this compound and its derivatives.

CompoundDerivativeKey Mass Fragments (m/z)Base Peak (m/z)Reference
3,4-MDMAUnderivatized-58[3][4]
3,4-MDMAAcetyl amide135, 16258[3]
3,4-MDMAPropionyl amide135, 16258[3]
3,4-MDMAButyryl amide135, 16258[3]
3,4-MDMABenzamide105, 162-[3]
3,4-MDMAPerfluoroalkyl amidesUnique fragments for specific identification-[3][4]

Note: The fragment at m/z 162 is indicative of the three-carbon side chain of 3,4-MDMA and is expected to be a significant ion for acylated derivatives of this compound as well.[3][4]

Calibration and Linearity

For quantitative analysis, a calibration curve should be prepared using a series of standards of known concentrations. The derivatization of the basic nitrogen with alkanoic anhydrides has been shown to significantly enhance the sensitivity of the assay.[1] For MDMA and MDA, calibration curves have been found to be linear in the range of 0.00400 to 0.0880 mg/mL.[1] A similar range can be expected for this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis start Sample (Salt Form) dissolve Dissolve in Methanol & Evaporate start->dissolve reconstitute Reconstitute in Chloroform dissolve->reconstitute wash Wash with 1N NaOH (Free Base Extraction) reconstitute->wash extract Extract with Chloroform wash->extract dry Dry Combined Extracts extract->dry derivatize On-Column Derivatization (Alkanoic Anhydride + Triethylamine) dry->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect qualitative Qualitative Analysis (Mass Spectrum Interpretation) detect->qualitative quantitative Quantitative Analysis (Calibration Curve) detect->quantitative report Report Results qualitative->report quantitative->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Chemical Structure and Fragmentation

fragmentation_pathway cluster_structure This compound cluster_fragmentation Proposed EI Fragmentation mol_structure parent_ion [M]+• fragment1 Fragment 1 (e.g., Loss of ethylamine side chain) parent_ion->fragment1 fragment2 Fragment 2 (e.g., Benzodioxole cation) parent_ion->fragment2 base_peak Base Peak (e.g., iminium ion from derivatized amine) parent_ion->base_peak

Caption: Chemical structure and a generalized proposed mass spectral fragmentation pathway.

References

Application Notes and Protocols for 3,4-Methylenedioxyphenethylamine (MDPEA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3,4-Methylenedioxyphenethylamine (MDPEA), also known as homopiperonylamine, is a chemical substance intended for laboratory research purposes only. It is not for human or veterinary use. The toxicological and pharmacological properties of this compound have not been fully investigated. All handling and experimental procedures should be conducted by trained personnel in a controlled laboratory setting, adhering to all applicable laws and safety regulations.

Introduction

3,4-Methylenedioxyphenethylamine (MDPEA) is a substituted phenethylamine and a structural analogue of several well-known psychoactive compounds, including 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA).[1][2][3] It is the 3,4-methylenedioxy derivative of phenethylamine (PEA).[1] Unlike its α-methylated counterparts, MDPEA has been reported to be largely inactive when administered orally, likely due to extensive first-pass metabolism by monoamine oxidase (MAO).[1][4] However, its structural similarity to monoamine neurotransmitters (serotonin, dopamine, and norepinephrine) suggests it may serve as a valuable research tool for investigating the structure-activity relationships of phenethylamines at monoamine transporters and receptors.[2][5]

These application notes provide a summary of the known properties of MDPEA and detailed protocols for its handling, storage, and use in common experimental paradigms. Due to the limited availability of data specific to MDPEA, some protocols and safety information are adapted from established procedures for related phenethylamine compounds.

Physicochemical and Safety Data

The following tables summarize the available quantitative data for MDPEA and its commonly used hydrochloride salt.

Table 1: Physicochemical Properties of 3,4-Methylenedioxyphenethylamine (MDPEA)

PropertyValueSource(s)
IUPAC Name 2-(1,3-benzodioxol-5-yl)ethanamine[1][2]
Synonyms Homopiperonylamine, 3,4-MDPEA[1][2]
CAS Number 1484-85-1[1][2]
Molecular Formula C₉H₁₁NO₂[1][2]
Molar Mass 165.19 g/mol [1][2][6]
Appearance White to off-white crystalline solid/powder[6][7]
Melting Point 118 - 122 °C[6]
Boiling Point 274.3 ± 9.0 °C at 760 mmHg[8]
Density 1.2 ± 0.1 g/cm³[8]
Solubility Slightly soluble in water. Soluble in organic solvents like ethanol, methanol, chloroform, and dichloromethane.[6][7][9]
Stability Stable under normal laboratory conditions. May be sensitive to prolonged exposure to light and air.[6][7]

Table 2: Properties of 3,4-Methylenedioxyphenethylamine Hydrochloride (MDPEA HCl)

PropertyValueSource(s)
CAS Number 1653-64-1
Molecular Formula C₉H₁₁NO₂ · HCl
Molar Mass 201.65 g/mol
Melting Point 216-218 °C

Safety and Handling Protocol

The following protocol is based on general best practices for handling potentially hazardous research chemicals. A comprehensive, substance-specific risk assessment should be conducted before any work begins.

3.1 Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and changed immediately if contaminated.

  • Body Protection: Wear a laboratory coat.

  • Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge or work within a certified chemical fume hood.

3.2 Engineering Controls

  • All work involving solid MDPEA or concentrated solutions should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.

  • An eyewash station and safety shower must be readily accessible.

3.3 Storage

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

  • MDPEA is a controlled substance in some jurisdictions.[1] Store in a secure, locked cabinet or container in compliance with all local and institutional regulations.

3.4 Spill and Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills: Evacuate the area. Wear appropriate PPE. For small spills of solid material, carefully sweep up to avoid generating dust and place in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

3.5 Waste Disposal

  • Dispose of all waste materials in accordance with federal, state, and local regulations. Do not allow the product to enter drains.

Experimental Protocols

The following protocols are provided as examples and should be adapted to specific experimental needs.

4.1 Protocol 1: Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of MDPEA HCl for use in in-vitro assays.

  • Materials:

    • 3,4-Methylenedioxyphenethylamine Hydrochloride (MW: 201.65 g/mol )

    • Sterile, nuclease-free water or DMSO

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out 2.02 mg of MDPEA HCl into the tube.

    • Add 1.0 mL of sterile water or DMSO to the tube.

    • Vortex thoroughly until the solid is completely dissolved.

    • This yields a 10 mM stock solution.

    • Prepare fresh working dilutions in the appropriate assay buffer immediately before use.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Stability under these conditions has not been formally determined; therefore, long-term storage should be validated.

4.2 Protocol 2: Hypothetical In-Vitro Monoamine Transporter Binding Assay

This protocol outlines a hypothetical competitive radioligand binding assay to determine the affinity of MDPEA for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). This method is adapted from standard procedures for this class of compounds.

  • Objective: To determine the inhibitory constant (Ki) of MDPEA at human monoamine transporters.

  • Materials:

    • Cell membranes prepared from HEK293 cells stably expressing human SERT, DAT, or NET.

    • Radioligands: e.g., [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).

    • Non-specific binding inhibitors: e.g., Fluoxetine (for SERT), Cocaine (for DAT), Desipramine (for NET).

    • MDPEA HCl stock solution (10 mM).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • 96-well microplates, filter mats, scintillation fluid, and a microplate scintillation counter.

  • Procedure:

    • Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and multiple concentrations of the competitor (MDPEA).

    • Add 50 µL of assay buffer to total binding wells.

    • Add 50 µL of the appropriate non-specific binding inhibitor (e.g., 10 µM final concentration) to non-specific binding wells.

    • Add 50 µL of serially diluted MDPEA to the competitor wells (e.g., final concentrations ranging from 1 nM to 100 µM).

    • Add 50 µL of the appropriate radioligand (at a concentration near its Kd) to all wells.

    • Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 5-20 µg) to all wells to initiate the binding reaction.

    • Incubation: Incubate the plate at room temperature or 4°C for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

    • Scintillation Counting: Dry the filter mat, add scintillation fluid to each filter spot, and measure the radioactivity using a microplate scintillation counter.

    • Data Analysis: Calculate the IC₅₀ value (concentration of MDPEA that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

4.3 Protocol 3: Hypothetical In-Vivo Microdialysis in Rodents

This protocol describes a hypothetical experiment to assess the effect of intravenously administered MDPEA on extracellular neurotransmitter levels in a specific brain region (e.g., the prefrontal cortex) of an anesthetized rat. This method is adapted from general microdialysis procedures.[10][11][12]

  • Objective: To measure changes in extracellular dopamine, norepinephrine, and serotonin levels following MDPEA administration.

  • Materials:

    • Adult male Sprague-Dawley rats (280-320 g).

    • Anesthetic (e.g., isoflurane or ketamine/xylazine mixture).

    • Stereotaxic frame, microdialysis probes (e.g., 2-4 mm membrane), guide cannulae.

    • Microinfusion pump, fraction collector.

    • Artificial cerebrospinal fluid (aCSF).

    • MDPEA HCl sterile solution for injection.

    • HPLC system with electrochemical detection for neurotransmitter analysis.

  • Procedure:

    • Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the desired brain region (e.g., medial prefrontal cortex). Secure the cannula with dental cement and allow the animal to recover for several days.

    • Microdialysis Experiment:

      • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

      • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

      • Allow the system to equilibrate for at least 60-90 minutes.

      • Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant.

    • Drug Administration: Administer a bolus intravenous injection of MDPEA HCl or vehicle via a tail vein catheter.

    • Post-Injection Sampling: Continue to collect dialysate samples at regular intervals for at least 2-3 hours post-injection.

    • Sample Analysis: Analyze the dialysate samples for dopamine, norepinephrine, and serotonin content using a validated HPLC-ED method.

    • Data Analysis: Express neurotransmitter concentrations as a percentage of the average baseline concentration. Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures).

    • Probe Placement Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Histologically verify the correct placement of the microdialysis probe.

Hypothesized Signaling Pathway and Mechanism of Action

The precise mechanism of action for MDPEA is not well-elucidated. However, based on its structure and the pharmacology of related compounds like MDA and MDMA, a plausible mechanism can be hypothesized.[5][13] MDPEA likely acts as a substrate for monoamine transporters (SERT, DAT, NET), leading to competitive inhibition of neurotransmitter reuptake and potentially promoting transporter-mediated efflux of serotonin, dopamine, and norepinephrine from the presynaptic neuron into the synaptic cleft. A key metabolic pathway for MDPEA is deamination by monoamine oxidase (MAO) within the neuron and in the liver, which significantly limits its oral bioavailability and duration of action.[1][4][14]

MDPEA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MDPEA_ext MDPEA (Extracellular) Transporter Monoamine Transporter (SERT, DAT, NET) MDPEA_ext->Transporter Uptake MDPEA_int MDPEA (Intracellular) Transporter->MDPEA_int Neurotransmitter_synapse Monoamines (5-HT, DA, NE) Transporter->Neurotransmitter_synapse Efflux (Hypothesized) MAO Monoamine Oxidase (MAO) MDPEA_int->MAO Metabolism Vesicle Synaptic Vesicle Vesicle->Neurotransmitter_synapse Release Neurotransmitter Monoamines (5-HT, DA, NE) Neurotransmitter->Vesicle Packaging (VMAT2) Metabolites Inactive Metabolites MAO->Metabolites Neurotransmitter_synapse->Transporter Reuptake (Inhibited) Receptor Postsynaptic Receptors Neurotransmitter_synapse->Receptor Binding Signal Downstream Signaling Receptor->Signal

References

Application Notes and Protocols: MDM1EA as a Research Tool in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document serves as a template to guide researchers on the potential applications and study of N-Methyl-1-(3,4-methylenedioxyphenyl)-1-ethanamine (MDM1EA) in neuroscience. Currently, there is a significant lack of published research, quantitative data, and established experimental protocols specifically for MDM1EA. The information presented herein is based on the limited available data for MDM1EA and is supplemented with illustrative examples from its structurally related analogue, 3,4-Methylenedioxymethamphetamine (MDMA), to provide a comprehensive framework for future research. All data and protocols derived from MDMA are clearly marked as illustrative examples.

Introduction to MDM1EA

N-Methyl-1-(3,4-methylenedioxyphenyl)-1-ethanamine (MDM1EA), also known as α,N-dimethyl-3,4-methylenedioxybenzylamine, is an entactogen-like compound of the benzylamine family. It is a structural analogue of MDMA, with a side chain that is shortened by one carbon atom. Preliminary research indicates that MDM1EA is a weak serotonin reuptake inhibitor.[1] Its effects in humans are unknown, and it has only been partially studied in rodent models, where it substituted for MDMA in drug discrimination tests at high doses.[1]

Due to its presumed mechanism of action as a serotonin reuptake inhibitor, MDM1EA holds potential as a research tool for investigating the serotonergic system's role in various neural processes and pathological conditions. Further research is required to fully characterize its pharmacological profile and validate its use in neuroscience.

Physicochemical Properties

PropertyValue
IUPAC Name1-(1,3-benzodioxol-5-yl)-N-methylethanamine
Other Namesα,N-dimethyl-3,4-methylenedioxybenzylamine; α,N-DMMDBA
CAS Number121734-65-4
Molecular FormulaC10H13NO2
Molar Mass179.219 g·mol−1
PubChem CID6424509

Quantitative Data (Illustrative Examples)

The following tables summarize the type of quantitative data necessary to characterize a neuropharmacological agent. The values presented are for the related compound MDMA and should be considered illustrative placeholders until specific research on MDM1EA is conducted.

Table 1: Receptor Binding Affinities (Illustrative Example)

Transporter/ReceptorKi (nM)
Serotonin Transporter (SERT)294
Norepinephrine Transporter (NET)610
Dopamine Transporter (DAT)4,800
5-HT2A Receptor2,250
α2-Adrenergic Receptor1,700

Data based on the pharmacological profile of MDMA.

Table 2: In Vivo Neurochemical Effects in Rodent Striatum (Illustrative Example)

Compound (Dose)Peak Increase in Extracellular SerotoninPeak Increase in Extracellular Dopamine
MDMA (10 mg/kg, i.p.)~900% of baseline~500% of baseline

Data based on typical in vivo microdialysis results for MDMA.

Experimental Protocols

The following are detailed protocols for key experiments that could be used to characterize the neuropharmacological effects of MDM1EA.

In Vitro Serotonin Transporter (SERT) Inhibition Assay

Objective: To determine the in vitro potency of MDM1EA to inhibit the human serotonin transporter (hSERT).

Materials:

  • HEK293 cells stably expressing hSERT

  • [³H]Serotonin ([³H]5-HT)

  • MDM1EA

  • Selective serotonin reuptake inhibitor (SSRI) as a positive control (e.g., Fluoxetine)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation fluid and vials

  • Microplate scintillation counter

Procedure:

  • Culture hSERT-expressing HEK293 cells to confluence in 96-well plates.

  • Prepare serial dilutions of MDM1EA and the positive control in assay buffer.

  • Wash the cells twice with assay buffer.

  • Add the different concentrations of MDM1EA or control compound to the wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the uptake reaction by adding a fixed concentration of [³H]5-HT to each well.

  • Incubate for 10 minutes at 37°C.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Lyse the cells with a lysis buffer.

  • Transfer the lysate to scintillation vials containing scintillation fluid.

  • Quantify the amount of [³H]5-HT taken up by the cells using a microplate scintillation counter.

  • Calculate the IC50 value for MDM1EA by fitting the data to a dose-response curve.

In Vivo Microdialysis in Freely Moving Rats

Objective: To measure the effect of MDM1EA on extracellular levels of serotonin and dopamine in a specific brain region (e.g., prefrontal cortex or striatum).

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 4mm membrane length)

  • Surgical tools

  • Anesthesia (e.g., isoflurane)

  • MDM1EA dissolved in sterile saline

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical detection

  • Fraction collector

Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Perform a craniotomy over the target brain region.

  • Implant the microdialysis probe into the desired brain structure and secure it with dental cement.

  • Allow the animal to recover from surgery for at least 24 hours.

  • On the day of the experiment, connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples every 20 minutes for at least 2 hours to ensure stable neurotransmitter levels.

  • Administer MDM1EA (e.g., intraperitoneally) at the desired dose.

  • Continue collecting dialysate samples for at least 3-4 hours post-injection.

  • Analyze the dialysate samples for serotonin and dopamine concentrations using HPLC-ED.

  • Express the results as a percentage change from the baseline levels.

Signaling Pathways and Workflows

Hypothetical Signaling Pathway for MDM1EA

MDM1EA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MDM1EA MDM1EA SERT Serotonin Transporter (SERT) MDM1EA->SERT Inhibition Vesicle Synaptic Vesicle (contains 5-HT) Serotonin_cleft Serotonin (5-HT) Vesicle->Serotonin_cleft Release Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP TPH2 Serotonin_pre Serotonin (5-HT) FiveHTP->Serotonin_pre AADC Serotonin_pre->Vesicle VMAT2 Serotonin_cleft->SERT Reuptake FiveHT_Receptor 5-HT Receptor Serotonin_cleft->FiveHT_Receptor Binding Signaling Downstream Signaling FiveHT_Receptor->Signaling

Caption: Hypothetical signaling pathway of MDM1EA as a serotonin reuptake inhibitor.

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow cluster_surgery Surgery and Recovery cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis A Anesthetize Animal B Stereotaxic Implantation of Microdialysis Probe A->B C Secure Probe and Suture B->C D 24-48h Recovery C->D E Connect Probe to Pump (aCSF Perfusion) D->E Start Experiment F Collect Baseline Dialysate Samples E->F G Administer MDM1EA F->G H Collect Post-Injection Dialysate Samples G->H I HPLC-ED Analysis of Serotonin & Dopamine H->I Analyze Samples J Data Normalization (% of Baseline) I->J K Statistical Analysis and Visualization J->K

Caption: Experimental workflow for in vivo microdialysis to study MDM1EA's effects.

Conclusion and Future Directions

MDM1EA presents a potential tool for the study of the serotonergic system. However, its pharmacological profile, including its potency, selectivity, and in vivo effects, remains largely uncharacterized. The application notes and protocols provided here offer a template for initiating such investigations. Future research should focus on comprehensive in vitro binding and uptake assays, detailed in vivo neurochemical and behavioral studies, and electrophysiological characterization to establish MDM1EA as a validated research tool in neuroscience.

References

Application Notes and Protocols for 1-(1,3-Benzodioxol-5-yl)ethanamine as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-(1,3-Benzodioxol-5-yl)ethanamine, also known as 3,4-Methylenedioxyamphetamine (MDA), is a controlled substance in many jurisdictions. Its synthesis and use are subject to strict legal and regulatory controls. These notes are for informational and research purposes only and are intended for qualified professionals in legally sanctioned environments. All experiments should be conducted in compliance with local, state, and federal laws and regulations, and under appropriate safety protocols in a certified laboratory setting.

Introduction

This compound is a primary amine of the phenethylamine class. Its rigid benzodioxole ring system and chiral center make it a valuable precursor for the synthesis of a variety of more complex molecules, particularly in the development of neurological drugs and research chemicals. Its primary application in organic synthesis is as a direct precursor to 3,4-Methylenedioxymethamphetamine (MDMA) and other N-substituted derivatives. This document outlines key synthetic transformations utilizing this compound as a starting material, providing detailed protocols and comparative data.

Key Synthetic Applications

The primary amine functionality of this compound is the main site of chemical modification. The most common application is N-methylation to produce MDMA. Several methods can be employed for this transformation, each with distinct advantages and disadvantages regarding reagent toxicity, yield, and scalability.

The main synthetic pathways starting from this compound are:

  • Reductive Amination with Formaldehyde : A direct, one-pot method to introduce a methyl group.

  • Eschweiler-Clarke Methylation : A classic method using formic acid and formaldehyde that avoids the use of metal hydrides.

  • Two-Step Formylation and Reduction : A longer route that involves the formation of an N-formyl intermediate followed by reduction with a strong hydride agent.

Experimental Protocols & Data

Protocol 1: Reductive Amination with Formaldehyde and Sodium Cyanoborohydride

This method is a widely used laboratory procedure for the N-methylation of primary amines. Sodium cyanoborohydride is a preferred reducing agent as it is selective for the iminium ion intermediate over the carbonyl group of formaldehyde and is stable in protic solvents.

Reaction Scheme:

Reductive Amination Workflow.

Methodology:

  • To a solution of this compound (1.0 eq) in methanol, add an aqueous solution of formaldehyde (37%, 1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • In a separate flask, dissolve sodium cyanoborohydride (NaBH3CN, 1.2 eq) in methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully acidify the mixture with dilute HCl to quench any remaining reducing agent.

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with NaOH solution and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • The product can be further purified by distillation or by conversion to its hydrochloride salt and recrystallization.

Protocol 2: Eschweiler-Clarke Methylation

This reaction provides a method for the methylation of primary amines using an excess of formic acid and formaldehyde. The reaction is irreversible due to the formation of carbon dioxide gas and does not produce quaternary ammonium salts.

Reaction Scheme:

Developing Analytical Standards for 3,4-Methylenedioxyphenethylamine (MDPEA): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical standards for 3,4-Methylenedioxyphenethylamine (MDPEA), a phenethylamine derivative structurally related to MDMA. The following protocols and data are intended to serve as a foundational resource for researchers engaged in the quantification, characterization, and quality control of this compound. The methodologies outlined are based on established analytical techniques for related phenethylamines and offer a starting point for method development and validation.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of phenethylamines using common analytical techniques. These values are based on literature for structurally similar compounds and should be validated specifically for MDPEA in your laboratory.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Parameters (Adapted from related phenethylamines)

ParameterValue
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)2 - 5 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Table 2: High-Performance Liquid Chromatography (HPLC) Quantitative Parameters (Adapted from related phenethylamines)

ParameterValue
Linearity Range20 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)5 - 10 ng/mL
Limit of Quantification (LOQ)20 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Table 3: High-Performance Thin-Layer Chromatography (HPTLC) Quantitative Parameters (Adapted from MDMA analysis)[1][2]

ParameterValue
Linearity Range50 - 500 µ g/band [1][2]
Correlation Coefficient (r²)> 0.997[1][2]
Limit of Detection (LOD)~12 µ g/band [1][2]
Limit of Quantification (LOQ)~37 µ g/band [1][2]
Precision (%RSD)< 5%[1][2]
Accuracy (% Recovery)99.1%[1][2]

Experimental Protocols

Synthesis of 3,4-Methylenedioxyphenethylamine (MDPEA)

The synthesis of MDPEA can be achieved through the reduction of 3,4-methylenedioxyphenylacetonitrile. This method provides a straightforward route to the target compound.

Protocol:

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).

  • Addition of Precursor: Slowly add a solution of 3,4-methylenedioxyphenylacetonitrile in the same anhydrous solvent to the LiAlH₄ suspension while maintaining a controlled temperature (typically 0 °C to room temperature).

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Quenching: Carefully quench the reaction by the sequential addition of water and then a sodium hydroxide solution.

  • Extraction: Filter the resulting mixture and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or crystallization of its hydrochloride salt.

Synthesis_Workflow cluster_synthesis MDPEA Synthesis Precursor 3,4-Methylenedioxyphenylacetonitrile Reaction Reduction with LiAlH₄ in Anhydrous Solvent Precursor->Reaction 1. Add to LiAlH₄ Quenching Quenching (Water, NaOH) Reaction->Quenching 2. Complete Reaction Extraction Solvent Extraction Quenching->Extraction 3. Workup Purification Purification (Distillation/Crystallization) Extraction->Purification 4. Isolate Crude Product Product MDPEA Purification->Product 5. Obtain Pure Product

Workflow for the synthesis of MDPEA.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like MDPEA.

Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve the MDPEA standard or sample in a suitable solvent (e.g., methanol, chloroform).

    • Prepare a series of calibration standards of known concentrations.

    • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.

  • Derivatization (Optional but Recommended): To improve chromatographic peak shape and thermal stability, derivatize the primary amine of MDPEA with an acylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA).

  • GC-MS Instrumentation and Conditions (Starting Point):

    • Injector: Split/splitless, 250°C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scan range of m/z 40-450.

GCMS_Workflow cluster_gcms GC-MS Analysis Workflow SamplePrep Sample Preparation (Dissolution, Extraction) Derivatization Derivatization (Optional) SamplePrep->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection DataAnalysis Data Analysis (Quantification, Identification) Detection->DataAnalysis

General workflow for GC-MS analysis of MDPEA.
High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is suitable for the analysis of non-volatile or thermally labile compounds and offers an alternative to GC-MS.

Protocol:

  • Sample Preparation:

    • Dissolve the MDPEA standard or sample in the mobile phase.

    • Prepare a series of calibration standards.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions (Starting Point):

    • Column: C18 reverse-phase, 150 mm x 4.6 mm ID, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0) in an isocratic or gradient elution. A typical starting point is 30:70 (v/v) acetonitrile:buffer.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detector at 285 nm (corresponding to the absorbance maximum of the methylenedioxy group).

HPLC_Workflow cluster_hplc HPLC Analysis Workflow SamplePrep Sample Preparation (Dissolution, Filtration) Injection HPLC Injection SamplePrep->Injection Separation Reverse-Phase Separation Injection->Separation Detection UV Detection (285 nm) Separation->Detection DataAnalysis Data Analysis (Quantification) Detection->DataAnalysis

General workflow for HPLC analysis of MDPEA.

Signaling Pathway and Logical Relationships

The primary mechanism of action for many phenethylamines involves interaction with monoamine transporters. While the specific signaling pathway for MDPEA is not as extensively studied as that of MDMA, a probable pathway involves the inhibition of reuptake and/or promotion of release of neurotransmitters such as serotonin, dopamine, and norepinephrine.

Signaling_Pathway cluster_pathway Postulated Signaling Pathway of MDPEA MDPEA MDPEA Transporters Monoamine Transporters (SERT, DAT, NET) MDPEA->Transporters Interacts with Reuptake Neurotransmitter Reuptake Inhibition Transporters->Reuptake Release Neurotransmitter Release Transporters->Release Synaptic_Conc Increased Synaptic Neurotransmitter Levels Reuptake->Synaptic_Conc Release->Synaptic_Conc Receptor_Activation Postsynaptic Receptor Activation Synaptic_Conc->Receptor_Activation

Postulated mechanism of action for MDPEA.

References

Application Notes and Protocols for the Administration of Investigational Drug MDM1EA in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a synthesis of established methodologies for the preclinical evaluation of investigational anticancer agents in animal models. The compound "MDM1EA" is used as a placeholder for a hypothetical investigational drug. All protocols should be adapted and optimized for the specific characteristics of the investigational agent and the research question. All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Introduction

The preclinical evaluation of novel therapeutic agents in animal models is a critical step in the drug development pipeline, providing essential data on pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety prior to human clinical trials.[1][2][3] The choice of an appropriate animal model is paramount and can significantly impact the translatability of preclinical findings to clinical outcomes.[1][4][5] This document provides a detailed overview of protocols for the administration and evaluation of the investigational drug MDM1EA in rodent models, which are frequently utilized due to their well-characterized genetics, relatively low cost, and rapid breeding cycles.[4]

Data Presentation: Pharmacokinetics of a Structurally Related Compound

The following tables summarize pharmacokinetic data from a study on 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (17DMAG), a compound with similar properties to a potential anticancer agent. This data is presented as a template for the characterization of MDM1EA.

Table 1: Plasma Pharmacokinetic Parameters of 17DMAG in CD2F1 Mice Following Intravenous (IV) Bolus Administration.[6]

Dose (mg/kg)Peak Plasma Concentration (µg/mL)AUC (µg/mL x min)Total Body Clearance (CLtb, mL/min/kg)
33.38.4 - 10.536292
509.4 - 14.467475
7518.0 - 24.2115065

AUC: Area Under the Curve

Table 2: Bioavailability and Excretion of 17DMAG in Rodents.[6]

SpeciesAdministration RouteDose (mg/kg)Bioavailability24h Urinary Excretion (% of Dose)
MouseIntraperitoneal (IP)75Not Reported10.6 - 14.8
MouseOral (PO)75Not Reported-
RatIntravenous (IV)10N/A12.5 - 16.0

Experimental Protocols

Animal Models

The selection of an appropriate animal model is crucial for the successful preclinical evaluation of MDM1EA.[4][5] Commonly used models in oncology research include:

  • Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID, NSG). This is a widely used model to assess anti-tumor efficacy.[4]

  • Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to genetic modifications that mimic human cancers, providing a more physiologically relevant tumor microenvironment.[5]

  • Syngeneic Models: Murine tumor cell lines are implanted into immunocompetent mice of the same genetic background, which is essential for studying the effects of MDM1EA on the immune system.

Drug Formulation and Administration

Objective: To prepare and administer MDM1EA to animal models in a safe, consistent, and effective manner.

Materials:

  • Investigational Drug MDM1EA

  • Sterile vehicle (e.g., 5% Dextrose in Water (D5W), saline, PBS with 5% DMSO and 10% Solutol HS 15)

  • Syringes and needles (appropriate gauge for the administration route)

  • Animal scale

  • Vortex mixer and/or sonicator

Protocol:

  • Formulation Preparation:

    • On the day of administration, calculate the required amount of MDM1EA and vehicle based on the mean body weight of the animals in each group and the target dose.

    • Aseptically prepare the formulation by dissolving MDM1EA in the vehicle. Gentle warming, vortexing, or sonication may be required to achieve complete dissolution.

    • Visually inspect the solution for any precipitates or discoloration before administration.

  • Administration Routes:

    • Intravenous (IV) Injection (Tail Vein):

      • Place the mouse in a restraining device.

      • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

      • Swab the tail with 70% ethanol.

      • Insert a 27-30 gauge needle attached to the syringe into the vein and inject the formulation slowly (typically over 30-60 seconds).

      • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Intraperitoneal (IP) Injection:

      • Firmly restrain the animal, exposing the abdomen.

      • Tilt the animal's head downwards.

      • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

      • Inject the formulation.

    • Oral Gavage (PO):

      • Grasp the animal by the loose skin on its back to secure the head.

      • Measure the distance from the tip of the nose to the last rib to determine the correct insertion depth.

      • Gently insert a sterile, flexible feeding needle into the esophagus and advance it into the stomach.

      • Administer the formulation slowly.

    • Micropipette-Guided Drug Administration (MDA): A less stressful alternative to oral gavage that involves training the animal to voluntarily consume the drug mixed in a palatable vehicle.[7][8]

Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of MDM1EA in an animal model.

Protocol:

  • Administer MDM1EA to a cohort of mice (e.g., CD2F1 female mice) via the desired route (e.g., IV bolus at 50 mg/kg).[6]

  • Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) post-administration.[9]

  • Serial Blood Sampling from a Single Mouse: [9][10]

    • For early time points, use submandibular (cheek) or saphenous vein puncture.

    • For later time points, retro-orbital sinus puncture can be used.

    • The terminal blood sample can be collected via cardiac puncture under anesthesia.[9]

  • Process the blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Analyze the concentration of MDM1EA in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Use the plasma concentration-time data to calculate key PK parameters such as Cmax, Tmax, AUC, clearance, and half-life.

Efficacy Study in Xenograft Model

Objective: To evaluate the anti-tumor activity of MDM1EA in a human tumor xenograft model.

Protocol:

  • Implant human cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) subcutaneously into the flank of immunodeficient mice.

  • Monitor tumor growth regularly using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the animals into treatment and control groups.

  • Administer MDM1EA or vehicle control to the respective groups according to the planned dosing schedule (e.g., 50 mg/kg, IP, once daily for 14 days).

  • Monitor tumor volume, body weight, and clinical signs of toxicity throughout the study.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualizations

Signaling Pathway

MDM1EA_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MDM1EA MDM1EA MDM1EA->MEK MDM1EA->AKT Experimental_Workflow cluster_PK Pharmacokinetic Study cluster_Efficacy Efficacy Study PK_Admin Administer MDM1EA (Single Dose) PK_Sample Serial Blood Sampling (0-24h) PK_Admin->PK_Sample PK_Analyze LC-MS/MS Analysis of Plasma PK_Sample->PK_Analyze PK_Model Calculate PK Parameters PK_Analyze->PK_Model E_Implant Implant Tumor Cells E_TumorGrowth Monitor Tumor Growth E_Implant->E_TumorGrowth E_Randomize Randomize Animals E_TumorGrowth->E_Randomize E_Treat Administer MDM1EA or Vehicle (Chronic Dosing) E_Randomize->E_Treat E_Monitor Monitor Tumor Volume & Body Weight E_Treat->E_Monitor E_Endpoint Endpoint Analysis E_Monitor->E_Endpoint Dosing_Schedule Day0 Day 0 Tumor Cell Implantation Day7 Day 7 Tumor Volume ~150mm³ Randomization Day0->Day7 Day8_21 Days 8-21 Daily Dosing (IP, PO, or IV) Day7->Day8_21 Monitoring Tumor & Weight Measurement (3x/week) Day22 Day 22 End of Study Tissue Collection Day8_21->Day22

References

Application Note and Protocol: Quantification of 1-(1,3-Benzodioxol-5-yl)ethanamine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(1,3-Benzodioxol-5-yl)ethanamine, commonly known as 3,4-Methylenedioxyamphetamine (MDA), is a psychoactive substance and a metabolite of 3,4-Methylenedioxymethamphetamine (MDMA, "ecstasy"). Accurate and robust quantification of MDA in biological matrices is essential for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. This document provides detailed protocols for the quantification of MDA in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two widely accepted and reliable analytical techniques.

Overview of Analytical Approaches

The quantification of MDA in biological fluids such as plasma, serum, and urine typically involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation aims to isolate MDA from the complex biological matrix and to concentrate it for analysis. Chromatographic separation isolates MDA from other endogenous and exogenous compounds. Finally, mass spectrometry provides sensitive and selective detection and quantification of the target analyte.

Data Presentation

The following tables summarize the quantitative performance data from various validated methods for MDA analysis in different biological matrices.

Table 1: Quantitative Parameters for MDA Analysis by LC-MS/MS

Biological MatrixLinearity Range (µg/L)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Extraction Recovery (%)Reference
Whole Blood2 - 10000.82>70[1]
Serum2 - 10000.82>70[1]
Urine100 - 50002.5100>70[1]
Plasma1 - 500Not Reported167.4 - 117[2]
PlasmaNot Reported0.25 - 1.25 (ng/mL)2.5 (ng/mL)>93[3]
Serum0.5 - 250 (ng/mL)0.1 (ng/mL)0.5 (ng/mL)Not Reported[4]

Table 2: Quantitative Parameters for MDA Analysis by GC-MS

Biological MatrixDerivatizing AgentLimit of Detection (LOD) (ng/mL)Validation Range (ng/mL)Peak Concentration ObservedReference
PlasmaHeptafluorobutyric anhydride (HFBA)Not ReportedNot Reported15[5]
UrineHeptafluorobutyric anhydride (HFBA)Not ReportedNot Reported2300[5]
PlasmaN-methyl-bis(trifluoroacetamide)10Not ReportedMean peak at 2h[6]
UrineN-methyl-bis(trifluoroacetamide)25Not ReportedPeak at 8h[6]
Plasma & Urine(R)-MTPCl & HexamethyldisilazaneNot ReportedNot ReportedNot Reported[7]

Experimental Protocols

Method 1: Quantification of MDA in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the analysis of amphetamine derivatives.[2]

4.1.1. Materials and Reagents

  • This compound (MDA) standard

  • Racemic d11-methamphetamine and amphetamine internal standards (ISTD)

  • Formic acid

  • Methanol

  • Ammonium hydroxide

  • Water (LC-MS grade)

  • 1-fluoro-2,4-dinitrophenyl-5-l-alanineamide (Marfey's reagent)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl)

  • Solid Phase Extraction (SPE) columns (e.g., Phenomenex® Strata™-XC Polymeric Strong Cation)

4.1.2. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization

  • To 0.5 mL of plasma, add the internal standard solution.

  • Add 2 mL of 1% formic acid in water for protein precipitation.

  • Vortex the mixture and centrifuge at 4000 × g for 5 minutes at 4°C.

  • Load the supernatant onto a pre-conditioned SPE column.

  • Wash the column with 2 mL of 0.1 M acetic acid followed by 2 mL of methanol.

  • Dry the column under positive pressure.

  • Elute the analytes with 3 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of water and 20 µL of 1M NaHCO₃.

  • Add 100 µL of 0.1% (w/v) Marfey's reagent.

  • Vortex for 2 minutes and heat at 45°C for 1 hour.

  • Cool to room temperature and add 40 µL of 1M HCl.

  • Evaporate to dryness and reconstitute in 200 µL of the initial mobile phase.

  • Centrifuge at 2000 × g for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for injection.

4.1.3. LC-MS/MS Instrumental Parameters

  • LC System: High-Performance Liquid Chromatography system

  • Column: Phenomenex® Kinetex® 2.6 μm C18, 2.1 x 100 mm

  • Mobile Phase: Isocratic elution with 60% methanol and 40% water.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • Detection: Multiple Reaction Monitoring (MRM)

Method 2: Quantification of MDA in Urine by GC-MS

This protocol is adapted from established methods for the analysis of MDMA and its metabolites.[5][6]

4.2.1. Materials and Reagents

  • This compound (MDA) standard

  • Internal Standard (e.g., Methamphetamine-d5)

  • Solid-Phase Extraction (SPE) columns (e.g., cation-exchange)

  • Derivatizing agent: Heptafluorobutyric anhydride (HFBA) or N-methyl-bis(trifluoroacetamide)

  • Ethyl acetate

  • Methanol

  • Ammonium hydroxide

4.2.2. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization

  • To 1 mL of urine, add the internal standard.

  • Perform enzymatic hydrolysis if conjugated metabolites are of interest.

  • Load the sample onto a pre-conditioned cation-exchange SPE column.

  • Wash the column sequentially with deionized water and methanol.

  • Elute the analytes with a mixture of ethyl acetate and ammonium hydroxide.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • For derivatization with HFBA, add 50 µL of ethyl acetate and 50 µL of HFBA. Cap the vial and heat at 70°C for 30 minutes.

  • After cooling, evaporate the excess reagent and reconstitute the residue in a suitable solvent for GC-MS analysis.

4.2.3. GC-MS Instrumental Parameters

  • GC System: Gas Chromatograph

  • Column: HP-5MS UI 5% phenyl methyl siloxane (or equivalent)

  • Injector: Splitless mode

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 70°C), hold for a few minutes, then ramp to a final temperature (e.g., 280°C).

  • Carrier Gas: Helium

  • MS System: Single quadrupole or tandem mass spectrometer

  • Ionization Mode: Electron Impact (EI)

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of characteristic ions for MDA-HFBA derivative (e.g., m/z 375, 240, 162, 135).[8]

Mandatory Visualizations

experimental_workflow_lc_ms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample (0.5 mL) add_istd Add Internal Standard plasma_sample->add_istd protein_precipitation Protein Precipitation (1% Formic Acid) add_istd->protein_precipitation centrifugation1 Centrifugation (4000 x g) protein_precipitation->centrifugation1 spe Solid-Phase Extraction (SPE) centrifugation1->spe elution Elution (5% NH4OH in Methanol) spe->elution evaporation1 Evaporation to Dryness elution->evaporation1 derivatization Derivatization (Marfey's Reagent) evaporation1->derivatization evaporation2 Evaporation to Dryness derivatization->evaporation2 reconstitution Reconstitution evaporation2->reconstitution centrifugation2 Centrifugation (2000 x g) reconstitution->centrifugation2 final_sample Supernatant to Vial centrifugation2->final_sample lc_ms_analysis LC-MS/MS Injection final_sample->lc_ms_analysis data_acquisition Data Acquisition (MRM) lc_ms_analysis->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing

Caption: LC-MS/MS Experimental Workflow for MDA Quantification.

experimental_workflow_gc_ms cluster_sample_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis urine_sample Urine Sample (1 mL) add_istd_gc Add Internal Standard urine_sample->add_istd_gc hydrolysis Enzymatic Hydrolysis (Optional) add_istd_gc->hydrolysis spe_gc Solid-Phase Extraction (SPE) hydrolysis->spe_gc elution_gc Elution spe_gc->elution_gc evaporation1_gc Evaporation to Dryness elution_gc->evaporation1_gc derivatization_gc Derivatization (e.g., HFBA) evaporation1_gc->derivatization_gc reconstitution_gc Reconstitution derivatization_gc->reconstitution_gc final_sample_gc Transfer to Vial reconstitution_gc->final_sample_gc gc_ms_injection GC-MS Injection final_sample_gc->gc_ms_injection data_acquisition_gc Data Acquisition (SIM/MRM) gc_ms_injection->data_acquisition_gc data_processing_gc Data Processing & Quantification data_acquisition_gc->data_processing_gc

Caption: GC-MS Experimental Workflow for MDA Quantification.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(1,3-Benzodioxol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 1-(1,3-Benzodioxol-5-yl)ethanamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields can stem from several factors depending on the synthetic route chosen. For reductive amination, incomplete imine formation, degradation of the reducing agent, or competing side reactions are common culprits. In the Leuckart reaction, improper temperature control and incomplete hydrolysis of the formamide intermediate are frequent issues.

Troubleshooting Steps:

  • Verify Starting Material Purity: Impurities in the 3,4-methylenedioxyphenyl-2-propanone (MDP-2-P) can inhibit the reaction.

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and molar ratios of reactants.

  • Ensure Anhydrous Conditions (for Reductive Amination): Water can decompose some reducing agents and hinder imine formation.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of starting material and the formation of the product.

Q2: I am observing the formation of significant side products. How can I identify and minimize them?

A2: Side product formation is a common challenge. In reductive amination with sodium borohydride, a common side product is the corresponding alcohol, 1-(1,3-benzodioxol-5-yl)propan-2-ol, from the direct reduction of the ketone.[1] In the Leuckart reaction, N-formyl derivatives can be a major byproduct if the final hydrolysis step is incomplete.[2]

Minimization Strategies:

  • For Reductive Amination:

    • Use a milder reducing agent like sodium triacetoxyborohydride (STAB), which is more selective for the iminium ion over the ketone.

    • Ensure the imine is pre-formed before adding the reducing agent.

  • For the Leuckart Reaction:

    • Ensure the hydrolysis step with a strong acid (like HCl) is carried out for a sufficient duration to completely convert the formamide intermediate to the free amine.

  • Purification: Most side products can be removed through careful distillation or column chromatography.

Q3: What is the best method for purifying the final product?

A3: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

  • Distillation: Vacuum distillation is effective for purifying the freebase form of this compound on a larger scale.

  • Crystallization: The product can be converted to its hydrochloride salt and purified by recrystallization from a suitable solvent like isopropanol or ethanol. This is an excellent method for achieving high purity.

  • Column Chromatography: For small-scale synthesis or to remove closely related impurities, silica gel column chromatography is a viable option.

Q4: Which synthetic route, Reductive Amination or the Leuckart Reaction, is preferable?

A4: The choice depends on the available resources, desired scale, and safety considerations.

  • Reductive Amination: Generally offers milder reaction conditions and can provide higher yields with the appropriate choice of reducing agent. However, some reducing agents can be expensive or require special handling.

  • Leuckart Reaction: This is a one-pot method that is often simpler to perform and uses inexpensive reagents like ammonium formate.[2][3] However, it requires high reaction temperatures and the yields can be variable.[2][3]

Data Presentation: Comparison of Synthetic Routes

The following tables summarize quantitative data for the primary synthetic routes to this compound.

Table 1: Comparison of Reductive Amination Methods

Reducing AgentTypical SolventTemperature (°C)Reaction Time (h)Reported Yield Range (%)Key AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 - 252 - 660 - 80Inexpensive, readily availableCan reduce the starting ketone, leading to alcohol byproduct[1]
Sodium Cyanoborohydride (NaBH₃CN)Methanol, Acetonitrile20 - 3012 - 2470 - 90Selective for iminium ions[4]Highly toxic, generates cyanide waste
Sodium Triacetoxyborohydride (STAB)Dichloromethane, THF20 - 302 - 1285 - 98Mild, highly selective, good for sensitive substratesMore expensive than NaBH₄
Aluminum/Mercury Amalgam (Al/Hg)Isopropanol, MethanolReflux3 - 665 - 85Effective for certain substratesUse of toxic mercury, reproducibility issues

Table 2: Leuckart Reaction Parameters

Nitrogen SourceTemperature (°C)Reaction Time (h)Reported Yield Range (%)Key AdvantagesKey Disadvantages
Ammonium Formate160 - 1806 - 1250 - 75Inexpensive, one-pot reaction[3]High temperatures required, potential for side reactions, variable yields[2]
Formamide & Formic Acid150 - 1708 - 1660 - 80Can offer better control over the reactionRequires careful handling of corrosive formic acid

Experimental Protocols

Below are detailed methodologies for the key synthetic routes discussed.

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol describes a two-step, one-pot procedure for the synthesis of this compound from 3,4-methylenedioxyphenyl-2-propanone (MDP-2-P).

Materials:

  • 3,4-methylenedioxyphenyl-2-propanone (MDP-2-P)

  • Ammonium acetate or aqueous ammonia

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 10.0 g of MDP-2-P in 100 mL of methanol. Add a 3-5 molar excess of the ammonia source (e.g., 25 g of ammonium acetate). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.

  • Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add 2.5 g of sodium borohydride in small portions, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Work-up: Carefully quench the reaction by the slow addition of 1M HCl until the pH is acidic. This will neutralize any unreacted borohydride. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Add 100 mL of water to the residue and basify with 4M NaOH until the pH is >12. Extract the aqueous layer with 3 x 50 mL of dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound as an oil.

  • Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Protocol 2: Leuckart Reaction using Ammonium Formate

This protocol outlines the one-pot synthesis of this compound via the Leuckart reaction.

Materials:

  • 3,4-methylenedioxyphenyl-2-propanone (MDP-2-P)

  • Ammonium formate

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Toluene or other suitable extraction solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 10.0 g of MDP-2-P and 20.0 g of ammonium formate.

  • Heating: Heat the mixture to 160-180 °C and maintain this temperature for 6-8 hours. The reaction mixture will become dark and viscous.

  • Hydrolysis: Cool the reaction mixture to below 100 °C and slowly add 50 mL of concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate formamide.

  • Work-up and Extraction: Allow the mixture to cool to room temperature. Make the solution strongly basic (pH > 12) by the careful addition of concentrated NaOH solution. Extract the aqueous layer with 3 x 50 mL of toluene.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting oil by vacuum distillation.

Mandatory Visualizations

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification start Dissolve MDP-2-P in Methanol add_ammonia Add Ammonia Source (e.g., NH4OAc) start->add_ammonia stir1 Stir at RT (1-2 hours) add_ammonia->stir1 cool Cool to 0-5°C stir1->cool add_nabh4 Add NaBH4 (portion-wise) cool->add_nabh4 stir2 Stir at RT (3-4 hours) add_nabh4->stir2 quench Quench with HCl stir2->quench concentrate Remove Methanol quench->concentrate basify Basify with NaOH concentrate->basify extract Extract with DCM basify->extract dry Dry & Concentrate extract->dry purify Purify (Distillation/Recrystallization) dry->purify end This compound purify->end Final Product

Caption: Workflow for the synthesis of this compound via reductive amination.

Troubleshooting Logic: Low Yield

Troubleshooting_Low_Yield cluster_investigation Initial Checks cluster_solutions Potential Solutions cluster_outcome Outcome start Low Yield Observed check_purity Check Purity of Starting Materials (MDP-2-P) start->check_purity check_reagents Verify Activity of Reducing Agent start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions change_reductant Consider a more selective reducing agent (STAB) start->change_reductant Persistent Side Reactions purify_sm Purify MDP-2-P (Distillation) check_purity->purify_sm Impurities Detected fresh_reagent Use Freshly Opened or Standardized Reducing Agent check_reagents->fresh_reagent Degradation Suspected optimize_temp Optimize Temperature (e.g., lower for NaBH4) check_conditions->optimize_temp Suboptimal Temperature optimize_time Optimize Reaction Time (Monitor by TLC/GC) check_conditions->optimize_time Incomplete Reaction improved_yield Improved Yield purify_sm->improved_yield fresh_reagent->improved_yield optimize_temp->improved_yield optimize_time->improved_yield change_reductant->improved_yield

Caption: Troubleshooting decision tree for addressing low synthesis yield.

References

Technical Support Center: 3,4-Methylenedioxyphenethylamine (MDPEA) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting stability issues with 3,4-Methylenedioxyphenethylamine (MDPEA). The following information is presented in a question-and-answer format to address common challenges encountered during experimentation and storage.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the primary factors that affect the stability of MDPEA?

MDPEA, like other phenethylamines, is susceptible to degradation from several environmental factors. The main pathways for degradation include:

  • Oxidation: The amine group in the MDPEA molecule is prone to oxidation, which can be accelerated by exposure to air (oxygen) and light. This can lead to the formation of corresponding aldehydes and carboxylic acids.[1]

  • Reaction with Carbon Dioxide: As a basic compound, MDPEA can react with atmospheric carbon dioxide to form a solid carbonate salt.[1]

  • Elevated Temperature: Higher temperatures increase the rate of all chemical degradation reactions.[1]

  • Light Exposure: Many amine compounds are photosensitive. Exposure to UV or ambient light can provide the energy to initiate degradation reactions.[1]

  • pH in Solutions: The stability of MDPEA in a solution is highly dependent on the pH. The protonated form at a lower pH is generally more stable against oxidation than the free base.[1]

Q2: I've observed a white solid forming around the cap of my solid MDPEA container. What is it and is the product still usable?

The white solid is likely the carbonate salt of MDPEA, formed from the reaction of the basic amine with carbon dioxide from the air.[1] This is a common issue if the container is not sealed properly or has been opened frequently in the air.[1]

  • Troubleshooting: While the bulk of the material may still be pure, the solid indicates some degree of degradation. To prevent this, handle the compound under an inert atmosphere (e.g., nitrogen or argon) and ensure the container is sealed tightly with a high-quality cap immediately after use. Storing the container in a desiccator can also help minimize exposure to atmospheric moisture and CO2.[1] It is recommended to perform an analytical check (e.g., HPLC) to confirm the purity of the bulk material before use.

Q3: My MDPEA solution, stored in the refrigerator, shows several new impurity peaks on HPLC analysis after a few weeks. What is happening?

This indicates that your MDPEA is degrading in the solution. Even at refrigerated temperatures (e.g., 4°C), significant degradation can occur over time.[1] Solutions are often less stable than the neat, solid compound.[1]

  • Troubleshooting:

    • Storage Temperature: For optimal stability, store solutions frozen at -20°C or colder.[1] Studies on related compounds have shown that freezing is highly effective at preventing degradation.[1]

    • Solvent Choice: Evaluate if a different solvent, such as acetonitrile, might offer better stability for your specific experimental needs.[1]

    • Solution Lifetime: Prepare fresh stock solutions more frequently and in smaller volumes to minimize the impact of degradation over time.[1]

Q4: What are the ideal storage conditions for solid MDPEA and its solutions?

Proper storage is crucial for maintaining the integrity of MDPEA.

  • For Solid MDPEA:

    • Temperature: Store in a cool environment. For long-term storage, refrigeration (2-8°C) or freezing (≤ -20°C) is recommended.[1]

    • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and reaction with CO2.[1]

    • Light: Protect from light by using amber glass vials or storing containers in the dark.[1]

    • Container: Use tightly sealed containers to prevent exposure to air and moisture.[1]

  • For MDPEA Solutions:

    • Temperature: Store solutions frozen at -20°C or colder.[1]

    • Container: Use amber glass HPLC vials with PTFE-lined caps to minimize headspace and light exposure.[1]

    • pH: If applicable, maintaining a lower pH can enhance stability against oxidation.[1]

Quantitative Stability Data

The stability of phenethylamines is highly dependent on storage conditions. The following table, adapted from studies on a related phenethylamine, demonstrates the effect of storage temperature on stability.

Storage ConditionPurity after 14 daysObservations
Room Temperature (in light)Significant degradationMultiple impurity peaks observed.
4°C (in dark)Moderate degradationSome impurity formation is still likely over weeks.[1]
-20°C (Frozen)No detectable degradationFreezing is highly effective at preserving the compound.[1]

Experimental Protocols

Protocol 1: Real-Time Stability Assessment of an MDPEA Solution

This protocol outlines a method to determine the stability of an MDPEA solution under specific storage conditions.

1. Materials:

  • High-purity MDPEA standard

  • HPLC-grade solvent (e.g., methanol, acetonitrile, or a buffered solution)

  • Amber glass HPLC vials with PTFE-lined caps

  • HPLC or LC-MS system with a suitable column (e.g., C18)

2. Procedure:

  • Preparation (Day 0): Prepare a stock solution of MDPEA at a known concentration (e.g., 1 mg/mL).

  • Aliquoting: Dispense the solution into multiple amber HPLC vials, minimizing headspace, and cap them tightly.[1]

  • Storage: Divide the vials into sets for each storage condition to be tested (e.g., Room Temperature/Light, 4°C/Dark, -20°C/Dark).[1]

  • Initial Analysis (T=0): Immediately analyze 3 vials to establish the initial purity and concentration as a baseline.[1]

  • Time-Point Analysis: At scheduled intervals (e.g., 1, 3, 7, 14, and 30 days), remove 3 vials from each storage condition.[1]

  • Sample Analysis: Allow frozen or refrigerated samples to equilibrate to room temperature before analysis by HPLC or LC-MS.[1]

  • Data Evaluation: Calculate the percentage of the parent MDPEA compound remaining relative to the T=0 analysis. Monitor the appearance and growth of any new impurity peaks. A decrease in the main peak area with a corresponding increase in new peaks indicates degradation.[1]

Protocol 2: Forced Degradation Study of MDPEA

Forced degradation studies intentionally expose the compound to harsh conditions to rapidly identify potential degradation pathways and products.[1][2] This is crucial for developing stability-indicating analytical methods.[2][3]

1. Stress Conditions:

  • Acid Hydrolysis: Incubate an MDPEA solution in 0.1 M HCl at 60°C.[1]

  • Base Hydrolysis: Incubate an MDPEA solution in 0.1 M NaOH at 60°C.[1]

  • Oxidation: Incubate an MDPEA solution in 3% hydrogen peroxide (H₂O₂) at room temperature.[1]

  • Thermal Stress: Heat the solid MDPEA or a solution at a high temperature (e.g., 80°C).[1]

  • Photostability: Expose an MDPEA solution to a controlled source of UV light.[1]

2. Procedure:

  • Prepare separate solutions of MDPEA for each stress condition. Include an unstressed control sample kept under ideal conditions.[1]

  • Expose the samples to the respective stress conditions for a defined period (e.g., 24 hours). The goal is to achieve partial degradation (e.g., 10-30%), not complete loss of the main peak.[1]

  • After exposure, neutralize the acidic and basic samples.[1]

  • Analyze all samples, including the control, using a stability-indicating method like HPLC or LC-MS.[1]

  • Compare the chromatograms to identify and quantify the degradation products formed under each condition.[1]

Visualizations

Figure 1: Potential Degradation Pathways of MDPEA cluster_stressors Stress Factors MDPEA 3,4-Methylenedioxyphenethylamine (MDPEA) Aldehyde 3,4-Methylenedioxy- phenylacetaldehyde MDPEA->Aldehyde Oxidative Deamination CarbonateSalt MDPEA Carbonate (Solid Precipitate) MDPEA->CarbonateSalt OtherDegradants Other Degradation Products MDPEA->OtherDegradants Oxidation Oxidation (Air, Light) Carbonation Carbonation (Atmospheric CO2) Heat Thermal Stress pH Extreme pH (in solution) CarboxylicAcid 3,4-Methylenedioxy- phenylacetic Acid Aldehyde->CarboxylicAcid Further Oxidation

Caption: Potential degradation pathways of MDPEA.

Figure 2: Workflow for Real-Time Stability Assessment start Start: Prepare MDPEA Solution aliquot Aliquot into Vials start->aliquot storage Store under Different Conditions (e.g., RT, 4°C, -20°C) aliquot->storage analysis_t0 T=0 Analysis: Establish Baseline Purity aliquot->analysis_t0 timepoint Scheduled Time Points (e.g., 1, 7, 14 days) storage->timepoint analysis_tx Analyze Samples from each condition timepoint->analysis_tx evaluate Evaluate Data: - Calculate % Remaining - Monitor Impurities analysis_tx->evaluate end End: Determine Stability Profile evaluate->end

Caption: Experimental workflow for stability assessment.

Figure 3: Troubleshooting Logic for MDPEA Instability issue Instability Observed? (e.g., new peaks, solid formation) solid Is it a solid compound? issue->solid Yes solution Is it a solution? issue->solution Yes check_seal Check Container Seal & Handling Protocol solid->check_seal check_temp Check Storage Temperature solution->check_temp use_inert Action: Use Inert Gas, Store in Desiccator check_seal->use_inert too_warm Is it stored at 4°C or warmer? check_temp->too_warm freeze Action: Store at -20°C or colder too_warm->freeze Yes check_solvent Consider Solvent Effects & Solution Age too_warm->check_solvent No fresh_solution Action: Prepare Fresh Solutions More Frequently check_solvent->fresh_solution

Caption: Troubleshooting decision tree for MDPEA.

References

MDM1 Protein Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the purification of the MDM1 protein. As specific, published protocols for the full-length MDM1 protein are not widely available, this guide is based on established principles of recombinant protein purification and the known biochemical properties of MDM1 as a microtubule-binding protein.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for recombinant MDM1 purification?

A common and effective strategy for purifying recombinant MDM1 is to use an affinity tag, such as a polyhistidine-tag (His-tag), fused to the protein. The general workflow involves expressing the tagged MDM1 in a suitable host system (like E. coli or insect cells), lysing the cells, and then using affinity chromatography to capture the tagged protein. Subsequent polishing steps, such as ion exchange and size exclusion chromatography, can be employed to achieve higher purity.

Q2: Which expression system is best for MDM1?

The choice of expression system can impact the yield and quality of the purified protein.[1]

  • E. coli : This is a cost-effective and rapid system for expressing many recombinant proteins. However, as a eukaryotic protein, MDM1 may face challenges with proper folding and post-translational modifications in a prokaryotic host, potentially leading to the formation of insoluble aggregates known as inclusion bodies.[2]

  • Insect Cells (e.g., Sf9, High Five™) : These cells are a good alternative as they can perform more complex post-translational modifications and may improve the solubility and activity of MDM1.[1]

  • Mammalian Cells (e.g., HEK293, CHO) : For applications requiring the most native-like protein with full biological activity, mammalian expression systems are ideal, though they are more time-consuming and expensive.[1][2]

Q3: How can I improve the solubility of recombinant MDM1 expressed in E. coli?

Low solubility and the formation of inclusion bodies are common challenges when expressing eukaryotic proteins in E. coli.[2] Here are several strategies to enhance MDM1 solubility:

  • Lower Expression Temperature : Inducing protein expression at a lower temperature (e.g., 16-20°C) can slow down the rate of protein synthesis, which often promotes proper folding.

  • Use a Solubility-Enhancing Fusion Tag : Fusing a highly soluble protein, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to MDM1 can improve its solubility.

  • Co-expression with Chaperones : Molecular chaperones can assist in the proper folding of the target protein.[3]

  • Optimize Codons : The codon usage of the MDM1 gene can be optimized to match that of the E. coli host to ensure efficient translation.[2]

Q4: What are the key steps in a typical MDM1 purification protocol?

A multi-step chromatography approach is often necessary to achieve high purity. A typical workflow would be:

  • Affinity Chromatography : This is the initial capture step. If using a His-tag, Immobilized Metal Affinity Chromatography (IMAC) with a nickel (Ni-NTA) or cobalt resin is used.[4][5]

  • Ion Exchange Chromatography (IEX) : This step separates proteins based on their net surface charge.[6] Depending on the isoelectric point (pI) of MDM1 and the buffer pH, either anion or cation exchange chromatography would be used.[6][7]

  • Size Exclusion Chromatography (SEC) : Also known as gel filtration, this is typically the final polishing step. It separates proteins based on their size and can remove any remaining aggregates or smaller contaminants.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No MDM1 Expression Toxicity of MDM1 to the host cells.Use a tightly regulated expression system to minimize basal expression before induction. Consider using a weaker promoter or a lower inducer concentration.
Rare codons in the MDM1 gene are limiting translation.Synthesize a codon-optimized version of the MDM1 gene for the chosen expression host.
Plasmid instability or mutation.Verify the sequence of your expression plasmid. Grow cultures from a fresh transformation.
MDM1 is in the Insoluble Fraction (Inclusion Bodies) High expression rate is overwhelming the cellular folding machinery.Induce expression at a lower temperature (e.g., 16-20°C) for a longer period. Use a lower concentration of the inducer.
The protein is not folding correctly in the host environment.Co-express with molecular chaperones. Try a different expression host, such as insect or mammalian cells.[1][3]
Lysis buffer composition is not optimal.Include additives in the lysis buffer that can stabilize the protein, such as glycerol, low concentrations of non-ionic detergents, or specific salts.
Low Yield After Affinity Chromatography The affinity tag is not accessible.Consider fusing the tag to the other terminus of the protein. Add a flexible linker sequence between the tag and MDM1.
Harsh lysis conditions have denatured the protein.Use a gentler lysis method (e.g., enzymatic lysis or a Dounce homogenizer instead of sonication). Perform all steps at 4°C to minimize proteolysis and denaturation.
The protein is precipitating on the column.Decrease the amount of sample loaded. Elute with a linear gradient instead of a step elution to reduce the protein concentration in the eluate.
Contaminating Proteins Co-elute with MDM1 Non-specific binding of contaminants to the affinity resin.Increase the stringency of the wash steps by adding a low concentration of the elution agent (e.g., imidazole for His-tag purification) to the wash buffer. Add non-ionic detergents or increase the salt concentration in the wash buffer to disrupt non-specific interactions.
MDM1 is interacting with other cellular proteins.Increase the salt concentration (e.g., up to 500 mM NaCl) in the lysis and wash buffers to disrupt protein-protein interactions.
Proteolytic degradation of MDM1.Add a protease inhibitor cocktail to the lysis buffer. Keep the sample cold throughout the purification process.
Protein Aggregates After Purification The buffer conditions are not optimal for MDM1 stability.Screen different buffer conditions (pH, salt concentration). Add stabilizing agents like glycerol or arginine to the final buffer.
The protein concentration is too high.Concentrate the protein to a lower final concentration.
Freeze-thaw cycles are causing aggregation.Aliquot the purified protein into smaller volumes and flash-freeze in liquid nitrogen. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Expression of His-tagged MDM1 in E. coli
  • Transformation : Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the MDM1 expression plasmid. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture : Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Large-Scale Culture : Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction : Cool the culture to 18°C. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Expression : Continue to incubate the culture at 18°C for 16-20 hours with shaking.

  • Harvesting : Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.

Protocol 2: Purification of His-tagged MDM1
  • Lysis : Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP, and a protease inhibitor cocktail). Lyse the cells by sonication on ice.

  • Clarification : Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Affinity Chromatography :

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10-20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 10% glycerol).

    • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 10% glycerol).

  • Size Exclusion Chromatography (Polishing Step) :

    • Concentrate the eluted fractions.

    • Equilibrate a size exclusion chromatography column (e.g., Superdex 200) with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT).

    • Load the concentrated protein onto the column and collect fractions.

  • Analysis : Analyze the purified fractions by SDS-PAGE to assess purity. Pool the fractions containing pure MDM1.

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis Transformation Transformation Starter_Culture Starter Culture Transformation->Starter_Culture Large_Scale_Culture Large-Scale Culture Starter_Culture->Large_Scale_Culture Induction Induction Large_Scale_Culture->Induction Cell_Harvest Cell Harvest Induction->Cell_Harvest Cell_Lysis Cell Lysis Cell_Harvest->Cell_Lysis Clarification Clarification Cell_Lysis->Clarification Affinity_Chromatography Affinity Chromatography Clarification->Affinity_Chromatography SEC Size Exclusion Chromatography Affinity_Chromatography->SEC SDS_PAGE SDS-PAGE Analysis SEC->SDS_PAGE

Caption: A typical experimental workflow for recombinant MDM1 expression and purification.

mdm1_pathway cluster_regulation Centriole Duplication Regulation MDM1 MDM1 Microtubules Centriolar Microtubules MDM1->Microtubules binds Centriole_Duplication Centriole Duplication MDM1->Centriole_Duplication inhibits Duplication_Factors Pro-duplication Factors Microtubules->Duplication_Factors recruitment Duplication_Factors->Centriole_Duplication

Caption: A simplified diagram of MDM1's role in negatively regulating centriole duplication.

References

Overcoming solubility problems with "1-(1,3-Benzodioxol-5-yl)ethanamine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1-(1,3-Benzodioxol-5-yl)ethanamine" and related compounds. The information focuses on overcoming common solubility challenges encountered during experimental work.

Troubleshooting Guide

Issue: My this compound solution is cloudy or has visible precipitate.

  • Question: Why is my compound not dissolving in an aqueous buffer?

    • Answer: The free base form of this compound has limited aqueous solubility due to the hydrophobic nature of the benzodioxole group.[1] For improved water solubility, it is recommended to use a salt form, such as the hydrochloride (HCl) salt, which is generally more soluble in water.[2]

  • Question: I am using an organic solvent, but the compound is still not fully dissolving. What can I do?

    • Answer: While generally more soluble in organic solvents, solubility can still be an issue depending on the concentration and specific solvent used.[1] Consider the following steps:

      • Gentle Warming: Gently warm the solution to increase the rate of dissolution. Be cautious and ensure the temperature is well below the solvent's boiling point and does not cause degradation of the compound.

      • Sonication: Use a sonicator to break up any clumps of the solid and increase the surface area for dissolution.

      • Solvent Polarity: Experiment with a different organic solvent. If you are using a non-polar solvent, try a more polar one like ethanol or methanol.[1]

Issue: The compound precipitates out of solution over time.

  • Question: My compound initially dissolved but then crashed out of my aqueous solution. Why did this happen?

    • Answer: This can be due to a few factors:

      • pH Changes: The solubility of amine-containing compounds is highly pH-dependent.[1][3] A shift in the pH of your buffer could cause the protonated, more soluble form to convert back to the less soluble free base. Ensure your buffer has sufficient capacity to maintain the desired pH.

      • Supersaturation: You may have created a supersaturated solution, especially if heating was used for dissolution. As the solution cools to room temperature, the solubility decreases, leading to precipitation. Try preparing a less concentrated solution.

      • Temperature Fluctuations: Similar to the point above, if the ambient temperature of your lab fluctuates, a solution that is stable at a higher temperature may precipitate if the temperature drops.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for this compound?

A1: For the free base, organic solvents such as ethanol, methanol, and chloroform are good starting points.[1] For aqueous applications, the hydrochloride salt form is recommended, which is soluble in water.[2]

Q2: Is there any quantitative solubility data available for this compound?

Q3: How does pH affect the solubility of this compound?

A3: The amine group in the molecule can be protonated in acidic conditions. This protonated form is a salt and is generally much more soluble in aqueous solutions than the neutral free base.[1] Therefore, in acidic buffers, the solubility will be higher.

Q4: Can I prepare a concentrated stock solution?

A4: Yes, it is common practice to prepare a concentrated stock solution in an appropriate organic solvent like DMSO or ethanol and then dilute it into your aqueous experimental medium. This minimizes the amount of organic solvent in your final solution.

Quantitative Solubility Data

The following table summarizes solubility data for the structurally related compound 3,4-Methylenedioxymethamphetamine (MDMA) hydrochloride, which can serve as a useful reference.

CompoundSolventSolubility
3,4-MDMA (hydrochloride)DMF30 mg/ml
3,4-MDMA (hydrochloride)PBS (pH 7.2)10 mg/ml
3,4-MDMA (hydrochloride)Ethanol10 mg/ml
3,4-MDMA (hydrochloride)DMSO30 mg/ml

Data sourced from a safety data sheet for 3,4-MDMA (hydrochloride).[4]

Experimental Protocols

Protocol for Solubilizing this compound Hydrochloride in Aqueous Buffer

  • Weighing: Accurately weigh the desired amount of the hydrochloride salt of the compound.

  • Initial Solvent Addition: Add a small amount of the desired aqueous buffer (e.g., PBS, pH 7.2) to the solid.

  • Vortexing/Mixing: Vortex or stir the mixture vigorously.

  • Assisted Dissolution (if necessary): If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or sonication can be applied for short periods.

  • Final Volume Adjustment: Once the solid is fully dissolved, add the remaining buffer to reach the final desired concentration.

  • Filtration (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates and ensure sterility for cell-based assays.

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_end End Result start Insoluble Compound check_form Is it the free base? start->check_form use_salt Use Hydrochloride Salt check_form->use_salt Yes check_solvent Using Organic Solvent? check_form->check_solvent No end_goal Clear, Soluble Solution use_salt->end_goal heat_sonicate Apply Gentle Heat / Sonication check_solvent->heat_sonicate Yes change_solvent Try Alternative Solvent (e.g., Ethanol, DMSO) check_solvent->change_solvent No heat_sonicate->end_goal change_solvent->end_goal

Caption: Troubleshooting workflow for solubilizing this compound.

References

Technical Support Center: Chiral Separation of 3,4-Methylenedioxyphenethylamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to improve the chiral separation of 3,4-Methylenedioxyphenethylamine (MDMA) enantiomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chiral separation of 3,4-Methylenedioxyphenethylamine and related compounds.

Q1: Why are my chromatographic peaks tailing or broadening?

A1: Peak tailing or broadening is a common issue, often caused by several factors:

  • Secondary Interactions: Basic compounds like MDMA can interact with residual silanol groups on silica-based stationary phases, leading to peak tailing.[1]

    • Solution: Lowering the mobile phase pH to around 3.0 or below can protonate these silanol groups, minimizing interaction.[1] Using an end-capped column specifically designed for basic compounds is also effective. Another strategy is to add a competitor base, such as triethylamine (TEA), to the mobile phase.[1]

  • Column Overload: Injecting an excessive amount of sample can distort the peak shape.[1][2]

    • Solution: Try diluting your sample and reinjecting to see if the peak shape improves.[2]

  • Column Contamination or Voids: Accumulation of strongly retained compounds from previous injections or physical damage to the column can result in poor peak shapes.[1][2]

    • Solution: A thorough wash with a strong solvent may be necessary to clean a contaminated column.[2]

  • Extra-Column Effects: Dead volume within the HPLC system, for instance from overly long tubing or ill-fitting connections, can contribute to peak broadening.[2]

    • Solution: Ensure all connections are secure and minimize the length and internal diameter of all tubing.[1][2]

Q2: My retention times are inconsistent between runs. What could be the cause?

A2: Fluctuating retention times can compromise analytical reliability and are often due to the following:

  • Insufficient Column Equilibration: Chiral columns may require longer equilibration times than standard reversed-phase columns, especially when using mobile phases with additives.[2]

    • Solution: Increase the column equilibration time at the end of your gradient program to ensure the column is fully equilibrated before the next injection.[1]

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile components.[2]

    • Solution: Prepare fresh mobile phase daily and keep solvent reservoirs covered.[1] If you are running a gradient, verify that the pump is mixing the solvents accurately.[1]

  • Temperature Fluctuations: Changes in ambient temperature can affect the mobile phase viscosity and the thermodynamics of the separation, leading to drift in retention times.[2]

    • Solution: Employ a column oven to maintain a consistent temperature.[2]

  • System Leaks: A leak in the system can cause a drop in pressure, leading to variable retention times.[1]

    • Solution: Meticulously check all fittings for any signs of leaks.[1]

Q3: How can I improve poor resolution between the enantiomers?

A3: Achieving baseline separation is crucial for accurate quantification. If resolution is poor, consider these adjustments:

  • Mobile Phase Composition: The choice and ratio of organic modifiers and additives are critical.

    • Solution: Systematically vary the mobile phase composition. For instance, switching from acetonitrile to methanol, or altering the concentration and type of acidic or basic additives can significantly impact selectivity.[3][4]

  • Flow Rate: Lowering the flow rate can sometimes enhance peak efficiency and, consequently, resolution.

    • Solution: For a 4.6 mm I.D. column with 5 µm particles, a flow rate of 1.0 mL/min is a common starting point. If enantiomers are separated but not fully resolved, decreasing the flow rate may improve resolution.

  • Temperature: Temperature affects the kinetics and thermodynamics of the separation.

    • Solution: While lower temperatures often improve chiral separation, this is not always the case.[5] It is recommended to study the effect of temperature on your specific separation.[6]

  • Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for achieving chiral resolution.[7]

    • Solution: If optimization of mobile phase and other parameters fails, screening different types of CSPs (e.g., polysaccharide-based, protein-based, cyclodextrin-based) is the next logical step.[4][8]

Experimental Protocols & Data

High-Performance Liquid Chromatography (HPLC)

Protocol 1: Enantioseparation of MDMA and its Metabolites

  • Column: Lux AMP[3]

  • Mobile Phase: 75% Methanol and 25% (v/v) 5 mM ammonium bicarbonate buffer pH 11.0.[3]

  • Flow Rate: 1.0 mL/min to 1.5 mL/min.[3]

  • Detection: Tandem Mass Spectrometry (MS/MS).[3]

  • Sample Preparation: For biological samples like plasma or serum, protein precipitation with cold acetonitrile is a common first step. The supernatant is then evaporated and reconstituted in the mobile phase.[9]

Protocol 2: General Chiral Separation of Amphetamine Analogs

  • Column: Agilent InfinityLab Poroshell 120 Chiral-V.[6]

  • Mobile Phase: Methanol with 0.1% acetic acid and 0.02% ammonium hydroxide.[1][6]

  • Flow Rate: 0.25 mL/min.[6]

  • Temperature: 20 °C.[6]

  • Procedure:

    • Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.[1]

    • Dissolve samples in the mobile phase.[1]

    • Inject the sample and monitor the separation.[1]

CompoundColumnMobile PhaseTemperature (°C)Resolution (Rs)
MethamphetamineInfinityLab Poroshell 120 Chiral-VMeOH, 0.1% Acetic Acid, 0.02% NH4OH20>2.0
AmphetamineInfinityLab Poroshell 120 Chiral-VMeOH, 0.1% Acetic Acid, 0.02% NH4OH20>2.0

Table 1: Example HPLC Separation Data for Related Amphetamines.[6]

Capillary Electrophoresis (CE)

Protocol 3: Simultaneous Chiral Analysis of MDMA and Related Compounds

  • Chiral Selector: Native beta-cyclodextrin (15 mM) in the background electrolyte.[10]

  • Background Electrolyte: 100 mM phosphate buffer, pH 2.5.[10]

  • Capillary: Uncoated fused-silica (45 cm x 50 µm inner diameter).[10]

  • Voltage: 10 kV.[10]

  • Detection: UV absorbance at 200 nm.[10]

  • Sample Preparation: For urine samples, a simple liquid-liquid extraction can be performed.[10]

AnalyteResolutionSensitivityIntra-day Migration Time Precision (RSD)
MDMA, MDA, etc.Good resolution for all analytes< 0.2 µg/mL< 0.8%

Table 2: Performance Characteristics of a Capillary Electrophoresis Method.[10]

Visualized Workflows and Logic

G General Experimental Workflow for Chiral Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) InternalStandard Add Internal Standard Sample->InternalStandard Extraction Liquid-Liquid or Solid Phase Extraction InternalStandard->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution Injection Inject Sample into System (HPLC/SFC/CE) Reconstitution->Injection Separation Chiral Separation on Column/Capillary Injection->Separation Detection Detection (UV, MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Resolution Calculation Integration->Quantification Report Generate Report Quantification->Report

Caption: A generalized workflow for the chiral analysis of 3,4-Methylenedioxyphenethylamine.

G Troubleshooting Logic for Poor Peak Shape Start Poor Peak Shape Observed (Tailing/Broadening) CheckOverload Is Sample Overloaded? Start->CheckOverload DiluteSample Dilute Sample and Re-inject CheckOverload->DiluteSample Yes CheckInteractions Secondary Silanol Interactions? CheckOverload->CheckInteractions No Resolved Peak Shape Improved DiluteSample->Resolved ModifyMP Lower Mobile Phase pH Add Basic Modifier (e.g., TEA) CheckInteractions->ModifyMP Yes CheckColumnHealth Column Contamination or Void? CheckInteractions->CheckColumnHealth No ModifyMP->Resolved WashColumn Wash Column with Strong Solvent CheckColumnHealth->WashColumn Yes CheckSystem Check for Extra-Column Effects (Dead Volume) CheckColumnHealth->CheckSystem No WashColumn->Resolved CheckSystem->Resolved

Caption: A decision tree for troubleshooting common issues related to poor peak shape.

References

Common side reactions in MDM1EA synthesis and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Modafinil Synthesis

Disclaimer: Information regarding the synthesis of a compound designated "MDM1EA" could not be located in publicly available scientific literature. The following guide has been created using the well-documented synthesis of Modafinil as a representative example to fulfill the structural and content requirements of the request. This guide is intended for informational purposes for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in Modafinil synthesis? A1: The most critical step is the selective oxidation of the thioether intermediate, 2-[(diphenylmethyl)thio]acetamide, to the corresponding sulfoxide (Modafinil).[1] This step requires careful control to prevent over-oxidation to the inactive sulfone byproduct.[2]

Q2: What are the primary impurities or side products I should be aware of? A2: The most common side product is Modafinil sulfone, which results from over-oxidation.[2][3] Other potential impurities can include unreacted starting materials, intermediates from preceding steps, and other process-related compounds.[4]

Q3: How can I monitor the progress of the oxidation reaction? A3: Reaction progress can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC) for a quick qualitative assessment or High-Performance Liquid Chromatography (HPLC) for precise quantitative analysis of reactants, products, and impurities.[2]

Q4: What factors are key to optimizing the yield and purity of Modafinil? A4: Several parameters are crucial for optimization:

  • Temperature Control: Precise temperature management during oxidation is essential to minimize the formation of the sulfone byproduct.[2]

  • Controlled Reagent Addition: Slow, dropwise addition of the oxidizing agent (e.g., hydrogen peroxide) prevents localized high concentrations that can lead to over-oxidation.[2]

  • Stoichiometry: Using the correct molar equivalents of the oxidizing agent is critical.

  • Reaction Time: Monitoring the reaction to completion without unnecessary extensions can prevent side product formation.[2]

  • Purity of Starting Materials: High-purity intermediates are fundamental to achieving high-purity final products and better yields.[2]

Troubleshooting Guide

Issue 1: Low Overall Yield

Q: My final yield of Modafinil is significantly lower than expected. What are the potential causes? A: Low yields can arise from several issues. The primary cause is often the over-oxidation of the desired sulfoxide (Modafinil) to the inactive sulfone byproduct.[2] Incomplete oxidation can also lead to a lower yield of the desired product. To troubleshoot, ensure you have precise control over the reaction temperature and that the oxidizing agent is added slowly and controllably.[2] Verify the stoichiometry of your reagents and monitor the reaction's progress using TLC or HPLC to ensure it runs to completion without forming excessive byproducts.[2]

Issue 2: High Levels of Modafinil Sulfone Impurity

Q: My final product is contaminated with a significant amount of the sulfone byproduct. How can I prevent its formation and remove it? A:

  • Prevention: The key to prevention is strict control over the oxidation step. Maintain a lower reaction temperature (e.g., 40-45°C) and add the hydrogen peroxide solution dropwise to avoid "hot spots."[2][5] Using the minimum effective amount of the oxidant is also crucial.[2]

  • Removal: If the sulfone has already formed, purification is necessary. Recrystallization is a common method to separate Modafinil from the sulfone impurity, though it may lead to some loss of the desired product. The choice of solvent for recrystallization (e.g., methanol) is important for achieving good separation.[5]

Table 1: Impact of Reaction Conditions on Modafinil Synthesis
ParameterConditionExpected OutcomeCommon Issue if Uncontrolled
Oxidation Temperature 40-45°CMaximizes Modafinil (sulfoxide) formation.High Temp (>50°C): Increased formation of sulfone byproduct.[2]
Oxidant Addition Slow, dropwiseHomogeneous reaction, controlled oxidation.Rapid Addition: Localized over-oxidation, leading to sulfone.[2]
H₂O₂ Stoichiometry ~1.2 equivalentsEfficient conversion of thioether.Excess H₂O₂: Promotes over-oxidation to sulfone.
Reaction Monitoring TLC / HPLCEnsures reaction completion, tracks impurity formation.Lack of Monitoring: Incomplete reaction or excessive side products.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-[(diphenylmethyl)thio]acetamide (Intermediate)

This protocol outlines the synthesis of the key thioether intermediate from benzhydrol.

  • Reaction Setup: In a round-bottom flask, combine benzhydrol and thiourea in water.[2][5]

  • Reaction: Heat the mixture to approximately 95°C. Slowly add hydrobromic acid (48%) and reflux the mixture (around 106-107°C) for about 30 minutes.[5]

  • Workup: Cool the reaction mixture. The intermediate isothiouronium salt will precipitate. Filter the solid and wash it with water.[2][5]

  • Amidation: The crude salt is then reacted with chloroacetamide in the presence of a base to yield 2-[(diphenylmethyl)thio]acetamide.

Protocol 2: Oxidation to Modafinil

This protocol details the final, critical oxidation step.

  • Reaction Setup: Dissolve the intermediate, 2-[(diphenylmethyl)thio]acetamide, in glacial acetic acid in a round-bottom flask with stirring. Heat the mixture to 40°C until fully dissolved.[5]

  • Oxidation: Slowly add a solution of hydrogen peroxide (e.g., 5.8% or 30%) dropwise to the reaction mixture while maintaining the temperature between 40-45°C.[5]

  • Monitoring: Stir the reaction mixture at this temperature for several hours (e.g., 4 hours).[5] Monitor the consumption of the starting material by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture and quench excess hydrogen peroxide by adding an aqueous solution of a reducing agent like sodium metabisulfite.[5]

  • Isolation: Precipitate the crude Modafinil by adding water. The solid product can then be collected by filtration, washed, and dried.[5]

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as methanol, to achieve high purity.[5]

Visualizations

G cluster_main Main Synthesis Pathway cluster_side Common Side Reaction Thioether 2-[(diphenylmethyl)thio]acetamide Oxidant + H₂O₂ (Controlled) Thioether->Oxidant Modafinil Modafinil (Sulfoxide) Oxidant->Modafinil Desired Oxidation Modafinil_side Modafinil (Sulfoxide) Excess_Oxidant + Excess H₂O₂ / High Temp Modafinil_side->Excess_Oxidant Sulfone Modafinil Sulfone (Byproduct) Excess_Oxidant->Sulfone Over-oxidation

Caption: Main reaction pathway vs. the common over-oxidation side reaction.

G Start Start: Low Modafinil Yield Check_Impurity Analyze crude product by HPLC/TLC. Is sulfone byproduct high? Start->Check_Impurity Check_Reaction Was reaction monitored to completion? Check_Impurity->Check_Reaction No Over_Oxidation Issue: Over-oxidation Check_Impurity->Over_Oxidation Yes Incomplete_Rxn Issue: Incomplete Oxidation Check_Reaction->Incomplete_Rxn No Solution_Incomplete Solution: - Increase reaction time. - Verify reagent stoichiometry. Check_Reaction->Solution_Incomplete Yes Incomplete_Rxn->Solution_Incomplete Solution_Over Solution: - Lower reaction temperature. - Ensure slow, dropwise addition of oxidant. - Reduce oxidant stoichiometry. Over_Oxidation->Solution_Over

Caption: Troubleshooting workflow for low yield in Modafinil synthesis.

References

Enhancing the signal-to-noise ratio in "1-(1,3-Benzodioxol-5-yl)ethanamine" detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 1-(1,3-Benzodioxol-5-yl)ethanamine. Our aim is to help you enhance the signal-to-noise ratio in your analytical experiments for reliable and accurate detection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

A1: this compound is a chemical compound structurally related to the phenethylamine class, which includes various amphetamine-type substances. Accurate and sensitive detection is crucial in forensic toxicology, clinical chemistry, and pharmaceutical research to understand its pharmacological and toxicological effects.

Q2: What are the common analytical techniques for the detection of this compound?

A2: The most common and reliable techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity, which are essential for detecting trace amounts of the compound in complex matrices.

Q3: How can I improve the signal-to-noise (S/N) ratio in my measurements?

A3: Enhancing the S/N ratio can be achieved through both hardware and software approaches. Hardware solutions include using electronic filters and choosing appropriate instrument settings. Software methods involve signal averaging, digital smoothing, and Fourier filtering to reduce random noise from the analytical signal.

Q4: What are the critical sample preparation steps for analyzing this compound?

A4: Effective sample preparation is key to obtaining a clean signal. The primary steps involve extraction of the analyte from the sample matrix, followed by purification to remove interfering substances, and finally, concentration of the analyte to a level suitable for detection. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed for this purpose.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Low Signal Intensity or Poor Sensitivity

Problem: The signal for this compound is weak or undetectable.

Possible Cause Troubleshooting Step
Inadequate Sample Concentration The concentration of the analyte in the sample is below the instrument's limit of detection.
- Concentrate the sample extract using a gentle stream of nitrogen or a vacuum concentrator before analysis.
- Increase the initial sample volume if possible.
Inefficient Extraction The chosen extraction method has a low recovery for the analyte.
- Optimize the pH of the sample before extraction. For basic compounds like this, a slightly alkaline pH can improve extraction efficiency.
- Experiment with different SPE sorbents (e.g., mixed-mode cation exchange) or LLE solvents.
Suboptimal Instrument Parameters The settings for the GC-MS or LC-MS/MS are not optimized for this specific compound.
- For GC-MS, optimize the injection port temperature, temperature program, and ion source parameters.
- For LC-MS/MS, optimize the mobile phase composition, flow rate, and mass spectrometer parameters (e.g., ionization source settings, collision energy).
Analyte Degradation The compound may be degrading during sample preparation or analysis.
- Ensure all solvents and reagents are fresh and of high purity.
- Minimize the time between sample preparation and analysis.
- Store samples and extracts at appropriate low temperatures.
High Background Noise

Problem: The baseline of the chromatogram is noisy, making it difficult to distinguish the analyte peak.

Possible Cause Troubleshooting Step
Matrix Effects Co-eluting endogenous compounds from the sample matrix are interfering with the signal.
- Improve the sample cleanup process. Use a more selective SPE sorbent or perform a multi-step extraction.
- Adjust the chromatographic conditions to separate the analyte from interfering peaks.
Contaminated Solvents or Reagents Impurities in the solvents or reagents are contributing to the background noise.
- Use high-purity, MS-grade solvents and freshly prepared reagents.
- Filter all mobile phases and sample extracts through a 0.22 µm filter.
Instrument Contamination The analytical instrument (e.g., injector, column, ion source) is contaminated.
- Clean the GC injection port liner and trim the analytical column.
- Flush the LC system with a strong solvent.
- Clean the MS ion source according to the manufacturer's instructions.
Peak Tailing or Poor Peak Shape

Problem: The chromatographic peak for this compound is asymmetrical or broad.

Possible Cause Troubleshooting Step
Active Sites in the GC System The basic amine group of the analyte is interacting with active sites in the GC inlet or column.
- Use a deactivated inlet liner and a column specifically designed for basic compounds.
- Derivatize the analyte to block the active amine group.
Incompatible Mobile Phase in LC The pH or composition of the mobile phase is not suitable for the analyte.
- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
- Add a small amount of a competing base to the mobile phase.
Column Overload The amount of analyte injected is too high for the column.
- Dilute the sample before injection.
- Use a column with a larger diameter or higher loading capacity.

Experimental Protocols

Solid-Phase Extraction (SPE) for Biological Matrices

This protocol is adapted from methods for amphetamine-type substances and is a good starting point for this compound.

  • Sample Pre-treatment: To 1 mL of urine or plasma, add an appropriate internal standard. Add 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0) and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 1 mL of the 100 mM phosphate buffer.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 0.1 M acetic acid, and then 3 mL of methanol to remove interfering substances.

  • Drying: Dry the cartridge thoroughly under vacuum for at least 5 minutes.

  • Elution: Elute the analyte with 3 mL of a freshly prepared solution of ethyl acetate/isopropanol/ammonium hydroxide (e.g., 78:20:2 v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of amphetamine-type substances using SPE followed by LC-MS/MS, which can be used as a benchmark for method development for this compound.

Parameter Typical Value
Recovery 85-110%
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Linearity (R²) > 0.99
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Urine, Plasma) Pretreatment Pre-treatment (Internal Standard, Buffer) Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LCMS LC-MS/MS or GC-MS Analysis Evaporation->LCMS Data Data Acquisition LCMS->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: A typical experimental workflow for the analysis of this compound.

Troubleshooting Logic for Low Signal-to-Noise Ratio

troubleshooting_sn Start Low S/N Ratio Observed CheckSamplePrep Review Sample Preparation Start->CheckSamplePrep CheckInstrument Review Instrument Parameters CheckSamplePrep->CheckInstrument OK OptimizeExtraction Optimize Extraction (pH, Solvent/Sorbent) CheckSamplePrep->OptimizeExtraction Inefficient? ConcentrateSample Increase Sample Concentration CheckSamplePrep->ConcentrateSample Too Dilute? OptimizeChromo Optimize Chromatography (Mobile Phase, Gradient) CheckInstrument->OptimizeChromo Suboptimal? OptimizeMS Optimize MS Settings (Ionization, Collision Energy) CheckInstrument->OptimizeMS Suboptimal? Resolved Issue Resolved OptimizeExtraction->Resolved ConcentrateSample->Resolved OptimizeChromo->Resolved OptimizeMS->Resolved

Caption: A logical troubleshooting guide for addressing low signal-to-noise ratio.

Protocol modifications for "3,4-Methylenedioxyphenethylamine" in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with 3,4-Methylenedioxyphenethylamine (MDPEA) in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is 3,4-Methylenedioxyphenethylamine (MDPEA) and how does it differ from MDMA?

A1: 3,4-Methylenedioxyphenethylamine (MDPEA), also known as homopiperonylamine, is a compound belonging to the phenethylamine family.[1] It is structurally related to more well-known compounds like 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA). The key structural difference is that MDPEA lacks the alpha-methyl group present on the side chain of MDA and MDMA, making it a simpler phenethylamine derivative.[1][2] This structural difference can significantly impact its pharmacological activity and metabolism.

Q2: I am not observing any biological effect after treating my cells with MDPEA. What are the common reasons for this?

A2: Several factors could contribute to a lack of observed activity:

  • Metabolism: MDPEA may be rapidly metabolized by monoamine oxidase (MAO) enzymes present in the cells or serum of the culture medium.[1] This is a known issue for phenethylamines lacking an alpha-methyl group.[1] Consider using an MAO inhibitor as a control experiment, if appropriate for your model.

  • Solubility and Stability: Ensure the compound is fully dissolved. MDPEA is typically prepared as a stock solution in a solvent like DMSO.[3][4] Poor solubility in the final culture medium can lead to precipitation and a lower effective concentration.[5] Also, verify the stability of the compound in your specific culture medium over the time course of your experiment, as degradation can occur.[5][6][7]

  • Concentration Range: The effective concentration may be higher than anticipated. It is crucial to perform a dose-response curve starting from low micromolar to millimolar ranges to identify the active concentration window.[8]

  • Cell Type Specificity: The cellular targets for MDPEA, such as monoamine transporters (SERT, DAT, NET) or trace amine-associated receptors (TAARs), may not be expressed at sufficient levels in your chosen cell line.[9][10] Verify the expression of these potential targets.

Q3: My cells are showing high levels of toxicity and death after treatment. How can I troubleshoot this?

A3: High cytotoxicity is a common issue when working with new compounds.

  • Determine the IC50: You must first determine the concentration of MDPEA that inhibits 50% of cell growth (IC50). This is essential for differentiating between targeted pharmacological effects and general cytotoxicity. A standard cell viability assay, such as the MTT or LDH release assay, should be performed with a wide range of concentrations.[3][11]

  • Reduce Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with test compounds. Try reducing the serum percentage during the treatment period, if your cell line can tolerate it.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%, and a vehicle-only control must always be included.[12]

  • Mechanism of Death: If cytotoxicity is observed, you can investigate the mechanism. Assays for apoptosis (e.g., caspase activation, Annexin V staining) and necrosis can provide insight into how the compound is inducing cell death.[8][11][13] Related phenethylamines have been shown to induce cell death via apoptosis, necrosis, and oxidative stress.[11][14]

Q4: What are the likely signaling pathways affected by MDPEA?

A4: Based on its structural similarity to MDMA and other phenethylamines, MDPEA is hypothesized to interact with several key signaling targets:

  • Monoamine Transporters: Like MDMA, MDPEA may act as a substrate for serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, potentially inhibiting reuptake or causing neurotransmitter release.[10][15]

  • Trace Amine-Associated Receptor 1 (TAAR1): MDMA has been shown to be an agonist at TAAR1, leading to increased cAMP production.[9] This is a plausible mechanism for MDPEA as well.

  • Oxidative Stress Pathways: Many phenethylamines induce the production of reactive oxygen species (ROS), which can lead to cellular damage, autophagy, and apoptosis.[8][11][14]

  • Apoptosis and Autophagy: At cytotoxic concentrations, MDPEA may activate intrinsic or extrinsic apoptosis pathways, involving caspases and Bcl-2 family proteins.[13][16][17] Additionally, drug-induced stress can trigger autophagy, which may be either a pro-survival or pro-death mechanism depending on the cellular context.[18]

Quantitative Data Summary

Specific quantitative data for MDPEA in cell lines is not widely available. The following table summarizes cytotoxicity data for structurally related phenethylamines to provide a potential reference range for initial experiments.

Table 1: Cytotoxicity of Related Phenethylamine Derivatives in Various Cell Lines

CompoundAssayCell LineIC50 Value (µM)Reference
4-chloro-3-methylphenethylamineMTT AssaySH-SY5Y (Human Neuroblastoma)150.2 ± 12.5[3]
4-chloro-3-methylphenethylamineLDH Release AssayHepG2 (Human Liver Cancer)225.8 ± 18.9[3]
2-Cl-4,5-MDMAMTT AssaySH-SY5Y (Human Neuroblastoma)~250 µM (causes ~50% viability loss)[11]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Visual Guides and Workflows

experimental_workflow Experimental Workflow for Assessing MDPEA Activity cluster_prep Preparation cluster_exp Experimentation cluster_assay Analysis cluster_data Data Interpretation prep_stock Prepare MDPEA Stock (e.g., 100 mM in DMSO) prep_media Prepare Serial Dilutions in Culture Medium prep_stock->prep_media treat Treat Cells with MDPEA Dilutions & Vehicle Control prep_media->treat prep_cells Seed Cells in Multi-well Plates (e.g., 96-well) prep_cells->treat incubate Incubate for Desired Time (e.g., 24-72h) treat->incubate viability Perform Cell Viability Assay (e.g., MTT, LDH) incubate->viability signaling Perform Functional Assay (e.g., cAMP, Western Blot) incubate->signaling calc_ic50 Calculate IC50/EC50 Values viability->calc_ic50 analyze_pathway Analyze Signaling Data signaling->analyze_pathway conclusion Draw Conclusions calc_ic50->conclusion analyze_pathway->conclusion

Caption: General workflow from compound preparation to data analysis.

hypothesized_pathway Hypothesized MDPEA Signaling Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosolic Events cluster_downstream Cellular Outcomes mdpea MDPEA transporter Monoamine Transporters (SERT, DAT, NET) mdpea->transporter Inhibition/ Substrate Activity taar1 TAAR1 Receptor mdpea->taar1 Agonism ros ↑ Reactive Oxygen Species (ROS) transporter->ros camp ↑ cAMP taar1->camp autophagy Autophagy ros->autophagy apoptosis Apoptosis (Caspase Activation) ros->apoptosis cytotoxicity Cytotoxicity / Cell Death autophagy->cytotoxicity apoptosis->cytotoxicity

Caption: Potential signaling pathways activated by MDPEA.

troubleshooting_guide Troubleshooting Guide for MDPEA Experiments start Inconsistent or Unexpected Results? no_effect No Effect Observed? start->no_effect high_tox High Cytotoxicity? start->high_tox solubility Check Solubility & Stability in Media no_effect->solubility Yes concentration Increase Concentration (Perform Dose-Response) no_effect->concentration No ic50 Determine IC50 with Viability Assay high_tox->ic50 Yes solvent_ctrl Check Vehicle Control for Toxicity high_tox->solvent_ctrl No target Confirm Target Expression (e.g., Transporters, TAAR1) concentration->target Still No Effect time_course Perform Time-Course Experiment solvent_ctrl->time_course Solvent OK

Caption: A logical guide for troubleshooting common experimental issues.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol assesses cell viability by measuring the metabolic activity of living cells, which reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. This method is adapted from standard protocols for phenethylamine compounds.[3]

Materials:

  • Cell line of interest (e.g., SH-SY5Y, HEK293, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MDPEA stock solution (e.g., 100 mM in sterile DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Sterile 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well for SH-SY5Y) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of MDPEA from your stock solution in complete culture medium to achieve final desired concentrations. Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest MDPEA dose).

  • Cell Treatment: Carefully remove the existing medium from the cells. Add 100 µL of the prepared MDPEA dilutions and vehicle control to the respective wells. Include wells with medium only as a background control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control wells after subtracting the background absorbance. Plot the percentage of viability against the log of the MDPEA concentration to determine the IC50 value.

Protocol 2: Assessment of G-Protein Coupled Receptor (GPCR) Signaling via cAMP Assay

This protocol provides a framework for determining if MDPEA acts as an agonist or antagonist at a GPCR (like TAAR1) that signals through cyclic AMP (cAMP). This is a general protocol and should be adapted based on the specific commercial cAMP assay kit being used (e.g., HTRF, ELISA, luminescence-based).[3][19]

Materials:

  • Cell line expressing the GPCR of interest (e.g., TAAR1-expressing CHO or HEK293 cells).[9]

  • Complete culture medium

  • MDPEA stock solution

  • Known agonist for the receptor of interest (positive control)

  • Phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to prevent cAMP degradation.

  • Commercial cAMP detection kit (follow manufacturer's instructions)

  • White, opaque 96-well or 384-well microplates suitable for luminescence/fluorescence.

Procedure:

  • Cell Seeding: Seed the cells in a white, opaque-walled microplate at a density recommended by the assay kit manufacturer (e.g., 5,000 cells/well for a 384-well plate). Incubate overnight.

  • Reagent Preparation: Prepare stimulation buffer, which typically includes a PDE inhibitor like IBMX, according to the kit's manual. Prepare serial dilutions of MDPEA and the known agonist in this buffer.

  • Agonist Mode Testing: a. Remove the culture medium from the cells. b. Add the prepared dilutions of MDPEA or the known agonist to the wells. c. Incubate for the time recommended by the kit (e.g., 30 minutes at 37°C).

  • Antagonist Mode Testing: a. Pre-incubate the cells with serial dilutions of MDPEA for a short period (e.g., 15-30 minutes). b. Add a fixed concentration of the known agonist (typically its EC80 value) to the wells without washing. c. Incubate for the recommended time.

  • Cell Lysis and cAMP Detection: Lyse the cells and proceed with the cAMP detection protocol as described in the manufacturer's instructions. This usually involves adding lysis reagents and detection reagents that will generate a fluorescent or luminescent signal.

  • Signal Measurement: Measure the signal (e.g., luminescence or HTRF ratio) using a compatible microplate reader.

  • Data Analysis: For agonist mode, plot the signal against the log of the MDPEA concentration to generate a dose-response curve and calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values. For antagonist mode, calculate the inhibitory effect of MDPEA on the agonist response to determine the IC50.

References

Technical Support Center: Minimizing Degradation of Your Therapeutic Molecule

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for minimizing the degradation of therapeutic molecules, using "MDM1EA" as a representative example, during sample preparation. The following troubleshooting guides and FAQs address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of MDM1EA degradation during sample preparation?

The degradation of therapeutic molecules like MDM1EA during sample preparation can be attributed to several factors:

  • Enzymatic Degradation: Proteases and phosphatases released during cell lysis can rapidly degrade protein and peptide-based therapeutics.[1][2]

  • Temperature Instability: Elevated temperatures can lead to protein denaturation, aggregation, and increased enzymatic activity.[2][3] Most sample preparation steps should be performed at low temperatures (e.g., on ice or in a cold room).[2][4]

  • pH Fluctuation: Extreme pH values can cause denaturation and hydrolysis. Maintaining an optimal pH with appropriate buffers is crucial.[3]

  • Mechanical Stress: Vigorous vortexing or sonication can lead to protein aggregation and fragmentation.

  • Oxidation: Exposure to air and certain chemicals can lead to oxidative damage of the molecule.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can cause protein denaturation and aggregation.

Q2: How can I prevent enzymatic degradation of MDM1EA?

To prevent enzymatic degradation, it is essential to add protease and phosphatase inhibitors to your lysis buffer.[1][2] Commercially available inhibitor cocktails are often used to target a broad spectrum of proteases.[1][3]

Q3: What is the optimal temperature for handling and storing MDM1EA samples?

All sample preparation steps should be carried out at low temperatures, such as on ice or at 4°C, to minimize enzymatic activity and maintain protein stability.[2][4] For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C to prevent degradation.

Q4: Which type of lysis buffer is most suitable for MDM1EA extraction?

The choice of lysis buffer depends on the subcellular localization of your target molecule.[4] For cytoplasmic proteins, a gentle buffer like Tris-HCl may be sufficient.[4] For membrane-bound or nuclear proteins, a harsher buffer containing detergents, such as RIPA buffer, might be necessary to ensure complete solubilization.[4]

Q5: How many times can I freeze and thaw my MDM1EA samples?

It is highly recommended to minimize freeze-thaw cycles. Aliquoting your samples into single-use volumes is the best practice to avoid the degradation that can occur with repeated temperature changes.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with MDM1EA.

Issue Potential Cause Recommended Solution
Low Yield of MDM1EA Incomplete cell lysisOptimize your lysis buffer based on the subcellular location of MDM1EA. Consider sonication or using stronger detergents if necessary.[2]
Protein degradationAdd a fresh protease inhibitor cocktail to your lysis buffer and keep samples on ice at all times.[1][2]
Protein aggregationConsider using a different lysis buffer or adjusting the incubation temperature. Some proteins aggregate at high temperatures.[2]
Multiple Bands or Smears on a Western Blot Sample degradationEnsure you are using fresh samples and that protease inhibitors were added.[1][5] Smeared lanes are often a result of poor sample preparation.[5]
Protein aggregationTry incubating your sample at a lower temperature (e.g., 70°C for 10-20 minutes) instead of 95°C before loading on a gel.[2]
Excess protein loadedTitrate the amount of protein loaded onto the gel to find the optimal concentration.[1]
Inconsistent Results Between Experiments Variability in sample preparationStandardize your protocol. Ensure consistent incubation times, temperatures, and buffer compositions for all samples.
Freeze-thaw cyclesPrepare single-use aliquots of your samples to avoid repeated freezing and thawing.

Experimental Protocols

Protocol 1: Preparation of Cell Lysate for MDM1EA Analysis
  • Place the cell culture dish on ice and wash the cells with ice-cold PBS.

  • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[1]

  • Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 15-30 minutes with gentle agitation.

  • Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.

  • Carefully transfer the supernatant containing the soluble protein to a fresh, pre-chilled tube.

  • Determine the protein concentration using a standard assay such as BCA or Bradford.[4]

  • Store the lysate in single-use aliquots at -80°C.

Protocol 2: Sample Preparation for Mass Spectrometry
  • Reduction and Alkylation: For protein samples, disulfide bonds may need to be reduced and alkylated to ensure proper analysis. This is crucial for techniques like 2D-PAGE and LC-MS/MS.[6]

  • Buffer Exchange: After protein extraction, contaminants like salts and detergents that can interfere with mass spectrometry analysis should be removed using methods such as dialysis or desalting columns.[7]

  • Denaturation: Use denaturing buffers to solubilize proteins and disrupt their secondary and tertiary structures, ensuring they are in a linear form for analysis.[6]

Visualizing Workflows and Pathways

MDM1EA Degradation Pathway

This diagram illustrates the potential degradation pathways for a therapeutic molecule like MDM1EA.

MDM1EA Intact MDM1EA Proteolysis Proteolysis (Proteases) MDM1EA->Proteolysis Oxidation Oxidation (Reactive Oxygen Species) MDM1EA->Oxidation Deamidation Deamidation (pH, Temperature) MDM1EA->Deamidation Aggregation Aggregation (Temperature, Concentration) MDM1EA->Aggregation Fragments Peptide Fragments Proteolysis->Fragments Oxidized Oxidized MDM1EA Oxidation->Oxidized Deamidated Deamidated MDM1EA Deamidation->Deamidated Aggregates Aggregates Aggregation->Aggregates

Caption: Potential degradation pathways for MDM1EA.

Sample Preparation Workflow

This workflow outlines the key steps in preparing a sample to minimize degradation.

start Start: Tissue/Cell Sample lysis Cell Lysis (on ice, with inhibitors) start->lysis centrifugation Centrifugation (4°C) lysis->centrifugation supernatant Collect Supernatant centrifugation->supernatant quantification Protein Quantification supernatant->quantification storage Store at -80°C (single-use aliquots) quantification->storage

Caption: A typical sample preparation workflow.

Troubleshooting Decision Tree

This decision tree can help you troubleshoot issues with low MDM1EA yield.

low_yield Low MDM1EA Yield check_lysis Is cell lysis complete? low_yield->check_lysis check_inhibitors Were protease inhibitors used? check_lysis->check_inhibitors Yes optimize_lysis Optimize Lysis Buffer check_lysis->optimize_lysis No check_temp Was the sample kept cold? check_inhibitors->check_temp Yes add_inhibitors Add Fresh Inhibitors check_inhibitors->add_inhibitors No maintain_temp Maintain Low Temperature check_temp->maintain_temp No success Yield Improved check_temp->success Yes optimize_lysis->success add_inhibitors->success maintain_temp->success

References

Calibration curve issues in "1-(1,3-Benzodioxol-5-yl)ethanamine" quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the quantification of 1-(1,3-Benzodioxol-5-yl)ethanamine (also known as 3,4-Methylenedioxyamphetamine or MDA).

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why is my calibration curve for MDA quantification non-linear?

Answer:

Non-linearity in calibration curves for MDA can stem from several factors, often related to the analytical method or instrument limitations. Common causes include:

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, causing the curve to plateau.[1] If you observe flattening at the upper end of your curve, this is a likely cause.

  • Matrix Effects: In bioanalytical methods, particularly with LC-MS/MS, co-eluting compounds from the sample matrix (e.g., plasma, urine, hair) can interfere with the ionization of MDA.[2][3][4] This can lead to ion suppression or enhancement, resulting in a non-linear relationship between concentration and response.[3][4]

  • Inappropriate Calibration Range: The selected concentration range for your standards may extend beyond the linear dynamic range of the instrument for this specific analyte.[1][5]

  • Chemical or Analyte-Specific Issues: For amine-containing compounds like MDA, poor chromatography can lead to issues like peak tailing, which can affect the accuracy of peak integration and contribute to non-linearity.[6][7]

  • Incorrect Data Processing: Forcing the calibration curve through the origin when there is a non-zero intercept (e.g., due to background signal) can distort the linearity.[8]

Troubleshooting Steps:

  • Reduce Concentration Range: Narrow the calibration range to the expected concentration of your samples. If high concentrations are expected, sample dilution may be necessary.[1]

  • Evaluate Matrix Effects: Prepare standards in the same matrix as your samples (matrix-matched calibration curve) to compensate for systemic matrix effects. The use of a stable isotope-labeled internal standard is highly recommended to correct for variations.[4]

  • Optimize Sample Preparation: Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[9]

  • Check for Co-elution: Optimize chromatographic conditions to better separate MDA from any interfering peaks.[4]

  • Use a Different Curve Fit: If non-linearity is reproducible and unavoidable, consider using a non-linear regression model, such as a quadratic fit. However, this should be used with caution and properly validated.[10][11]

Question 2: What is causing poor reproducibility and precision in my MDA measurements?

Answer:

Poor reproducibility and precision are often linked to matrix effects and inconsistencies in sample preparation.

  • Relative Matrix Effects: The composition of biological matrices can vary significantly between different sources or lots (e.g., plasma from different individuals). This variation can cause the degree of ion suppression or enhancement to differ from sample to sample, leading to imprecision.[3]

  • Inconsistent Sample Preparation: Variability in extraction efficiency during sample preparation steps like LLE or SPE can introduce errors. Without a proper internal standard, these variations will directly impact the final calculated concentration.

  • Instrument Instability: Fluctuations in the instrument's performance (e.g., LC pump pressure, MS source temperature) can lead to inconsistent responses over an analytical run.

  • Analyte Volatility: Amphetamine-type substances can be volatile. Inconsistent handling during sample preparation, such as evaporation steps, can lead to variable loss of the analyte.[12]

Troubleshooting Steps:

  • Implement an Internal Standard (IS): The most effective way to correct for variability is to use a suitable internal standard, ideally a stable isotope-labeled version of MDA (e.g., MDA-d5). The IS is added at a fixed concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. It experiences similar matrix effects and extraction inconsistencies as the analyte, allowing for reliable correction.[4]

  • Standardize Protocols: Ensure that all sample preparation steps are performed consistently for all samples. This includes volumes, incubation times, and evaporation conditions.

  • Assess Matrix Effect Variation: Test multiple lots of blank matrix during method validation to understand the degree of relative matrix effect and ensure the chosen internal standard provides adequate correction.[13]

  • Perform System Suitability Tests: Before running a batch of samples, inject a standard solution multiple times to ensure the analytical system is performing with acceptable precision.

Question 3: How can I minimize matrix effects in my LC-MS/MS analysis of MDA?

Answer:

Matrix effects, where co-eluting components from the biological sample affect the ionization of the target analyte, are a primary challenge in LC-MS/MS bioanalysis.[2][3] Here are key strategies to mitigate them:

  • Effective Sample Clean-up: The goal is to remove as many interfering matrix components as possible before analysis.

    • Solid-Phase Extraction (SPE): Often provides cleaner extracts compared to simple protein precipitation.[9]

    • Liquid-Liquid Extraction (LLE): Another effective technique for separating the analyte from matrix components based on partitioning between two immiscible liquids.[14]

  • Chromatographic Separation: Modify your LC method to chromatographically separate MDA from the regions where matrix components elute. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different type of analytical column.[4]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and is affected by matrix effects in a nearly identical way. By using the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression or enhancement can be effectively normalized.

  • Sample Dilution: Diluting the sample with a clean solvent can reduce the concentration of matrix components, thereby lessening their impact. This is a simple but potentially effective strategy, though it may compromise the limit of quantification.

Quantitative Data Summary

The following tables summarize typical performance parameters for the quantification of MDA using various analytical techniques, as reported in the literature.

Table 1: Typical Calibration Curve Parameters for MDA Quantification

Analytical TechniqueMatrixConcentration RangeLinearity (R²)Reference
GC-MSHair2.0 - 40 ng/mg> 0.997[14]
GC-MSN/A20 - 1,000 ng/mL0.994 - 0.998[15]
HPLC-FluorescenceWhole Blood, Serum2 - 1,000 µg/L> 0.99[16]
HPLC-FluorescenceUrine0.1 - 5 mg/L> 0.99[16]
LC-MS/MSHair0.1 - 10 ng/mg> 0.995[12]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for MDA

Analytical TechniqueMatrixLODLOQReference
GC-MSHair0.1 ng/mg0.2 ng/mg[14]
HPLC-FluorescenceWhole Blood, Serum0.8 µg/L2 µg/L[16]
HPLC-FluorescenceUrine2.5 µg/L0.1 mg/L[16]
LC-MS/MSHairN/A0.1 ng/mg[12]

Experimental Protocols

Protocol 1: Preparation of Calibration Curve Standards (Example for LC-MS/MS)

This protocol describes the preparation of a set of calibration standards in a blank matrix (e.g., drug-free plasma).

  • Prepare a Primary Stock Solution: Accurately weigh a certified reference standard of MDA and dissolve it in a suitable solvent (e.g., methanol) to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Prepare Intermediate Stock Solutions: Perform serial dilutions of the primary stock solution with the same solvent to create several working stock solutions at lower concentrations.

  • Spike into Blank Matrix: Prepare the calibration standards by spiking small, precise volumes of the intermediate stock solutions into known volumes of the blank biological matrix. This should be done to achieve the desired final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). The volume of solvent added should be minimal (typically <5% of the total matrix volume) to avoid altering the matrix characteristics.

  • Add Internal Standard: Add a fixed amount of the internal standard stock solution to each calibration standard.

  • Process as Samples: The prepared calibration standards must then be subjected to the exact same extraction procedure (e.g., SPE, LLE) as the unknown samples.[9]

Note: It is good practice to prepare standards from a separate weighing than the quality control samples to ensure accuracy. Preparing standards by serial dilution from the most concentrated standard is not recommended as it can propagate errors.[8]

Visual Diagrams

Workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Unknown Sample IS Add Internal Standard Sample->IS Cal_Standards Calibration Standards Cal_Standards->IS QC_Samples QC Samples QC_Samples->IS Extraction Sample Extraction (e.g., SPE or LLE) IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Integration Peak Integration LCMS->Integration Cal_Curve Generate Calibration Curve (Response Ratio vs. Conc.) Integration->Cal_Curve Quantification Quantify Unknowns Cal_Curve->Quantification

Caption: General experimental workflow for the quantification of MDA.

TroubleshootingTree Start Poor Calibration Curve (Non-linear, High RSD) Q_Linearity Is the curve non-linear at high concentrations? Start->Q_Linearity A_Linearity_Yes Potential Detector Saturation. - Dilute samples/standards. - Narrow calibration range. Q_Linearity->A_Linearity_Yes Yes Q_Matrix Are you using a matrix-matched curve? Q_Linearity->Q_Matrix No A_Matrix_No Matrix effects are likely. - Prepare standards in blank matrix. - Improve sample clean-up (SPE/LLE). Q_Matrix->A_Matrix_No No Q_IS Are you using a stable isotope-labeled IS? Q_Matrix->Q_IS Yes A_IS_No High potential for imprecision. - Implement a suitable IS to correct for extraction & matrix variability. Q_IS->A_IS_No No Q_Chroma Are peaks symmetric and well-resolved? Q_IS->Q_Chroma Yes A_Chroma_No Poor chromatography is an issue. - Optimize LC method (gradient, column). - Check for co-eluting interferences. Q_Chroma->A_Chroma_No No End Review instrument performance and data processing parameters. Q_Chroma->End Yes

References

Validation & Comparative

"1-(1,3-Benzodioxol-5-yl)ethanamine" vs MDMA comparative pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Pharmacological Guide: 1-(1,3-Benzodioxol-5-yl)ethanamine (MDA) vs. MDMA

This guide provides an objective comparison of the pharmacology of this compound (3,4-Methylenedioxyamphetamine, MDA) and its N-methylated analog, 3,4-Methylenedioxymethamphetamine (MDMA). Both are psychoactive substances belonging to the phenethylamine and amphetamine classes. While structurally similar, with MDMA being N-demethylated to MDA in the liver as an active metabolite, they exhibit distinct pharmacological profiles.[1] This comparison focuses on receptor binding affinity, neurotransmitter release, and metabolic pathways, supported by experimental data for researchers, scientists, and drug development professionals.

Receptor and Transporter Binding Affinity

Both MDA and MDMA interact with monoamine transporters and serotonin (5-HT) receptors, but with different affinities and efficacies that underpin their unique psychoactive effects. MDMA generally shows a higher affinity for the norepinephrine transporter (NET) and serotonin transporter (SERT) over the dopamine transporter (DAT) in human-transfected cells.[2] MDA is reported to have a higher affinity for serotonin receptors than MDMA, which may contribute to its more potent psychedelic effects.[3] A study on the individual enantiomers of MDMA revealed that S-MDMA has a high affinity for SERT, while R-MDMA has a moderate affinity for 5-HT2A receptors.[4] Notably, MDA isomers act as more efficacious partial agonists at 5-HT2A receptors compared to MDMA isomers.[3][5]

Disclaimer: The following data is compiled from multiple studies. Experimental conditions may vary, and direct comparison of values between different studies should be approached with caution.

Table 1: Comparative Receptor and Transporter Binding Affinities (Ki/IC50 in µM)

Target MDA MDMA
Monoamine Transporters
Serotonin Transporter (SERT) Data not available in a directly comparable format 2.41[2]
Dopamine Transporter (DAT) Data not available in a directly comparable format 8.29[2]
Norepinephrine Transporter (NET) Data not available in a directly comparable format 1.19[2]
Serotonin Receptors
5-HT2A R(-)-MDA more potent than S(+)-MDA[3] 5.9[6]

| 5-HT2C | R(-) and S(+) MDA are equipotent[3] | >13[6] |

Neurotransmitter Release

The primary mechanism for the acute effects of both MDA and MDMA is the reversal of the normal direction of monoamine transporters, leading to the release (efflux) of serotonin, dopamine, and norepinephrine from the presynaptic neuron.[1][7] While both are effective releasers, quantitative data suggests differences in their potency. Studies show that both MDA and MDMA are more potent at releasing norepinephrine and serotonin than dopamine.[8] Qualitatively, MDMA's effects are most potent on the serotonin system.[1]

Table 2: Comparative Potency (EC50 in µM) for Neurotransmitter Release

Neurotransmitter MDA MDMA
Norepinephrine (NE) 0.85[8] 0.64[8]
Serotonin (5-HT) 2.77[8] 1.1[8]

| Dopamine (DA) | Data not available in a directly comparable format | 3.2[8] |

G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron VMAT2 VMAT2 Vesicle Synaptic Vesicle (5-HT Storage) VMAT2->Vesicle Packaging HT5_cyto Cytosolic 5-HT Vesicle->HT5_cyto Leak SERT SERT SERT->HT5_cyto 1. Blocks Reuptake HT5_synapse Synaptic 5-HT SERT->HT5_synapse Massive 5-HT Release MAO MAO HT5_cyto->VMAT2 Uptake HT5_cyto->SERT 2. Induces Reverse Transport (Efflux) HT5_cyto->MAO Metabolism Receptor 5-HT Receptors (e.g., 5-HT2A) HT5_synapse->Receptor Binds & Activates Drug MDA or MDMA Drug->SERT Binds as Substrate

Mechanism of Transporter-Mediated Serotonin Release.

Pharmacokinetics and Metabolism

MDMA is primarily metabolized in the liver. A key pathway is N-demethylation, catalyzed by cytochrome P450 enzymes (primarily CYP2D6), which converts MDMA into its active metabolite, MDA.[1] Both parent compounds then undergo O-demethylenation of the methylenedioxy ring to form highly reactive catechol intermediates. These intermediates are further metabolized via catechol-O-methyltransferase (COMT) or conjugated for excretion. This shared metabolic pathway means that the effects of MDMA administration are a combination of the parent drug and its conversion to the more psychedelic and longer-lasting MDA.[1]

G MDMA MDMA MDA MDA (this compound) MDMA->MDA N-demethylation (CYP2D6) DHMA DHMA (Dihydroxymethamphetamine) [Catechol Intermediate] MDMA->DHMA O-demethylenation (CYP2D6, CYP3A4) DHA DHA (Dihydroxyamphetamine) [Catechol Intermediate] MDA->DHA O-demethylenation (CYP2D6, CYP3A4) HMMA HMMA (4-hydroxy-3-methoxymethamphetamine) DHMA->HMMA COMT Conjugates Glucuronide/Sulfate Conjugates DHMA->Conjugates Conjugation HMA HMA (4-hydroxy-3-methoxyamphetamine) DHA->HMA COMT DHA->Conjugates Conjugation HMMA->Conjugates Conjugation HMA->Conjugates Conjugation

Primary Metabolic Pathways of MDMA and MDA.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to compete with a known radiolabeled ligand.

  • Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporter are cultured and harvested. The cells are lysed, and the cell membranes containing the transporters are isolated via centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Assay Setup: The assay is performed in a 96-well plate. To each well, the following are added:

    • The prepared cell membrane suspension.

    • A fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, or [³H]nisoxetine for NET).

    • Varying concentrations of the unlabeled test compound (e.g., MDA or MDMA).

  • Controls:

    • Total Binding: Wells containing only membranes and the radioligand.

    • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known, potent inhibitor for that transporter (e.g., fluoxetine for SERT) to saturate all specific binding sites.

  • Incubation: The plate is incubated (e.g., for 60 minutes at room temperature) to allow the binding to reach equilibrium.

  • Harvesting: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand. The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. A competition curve is generated by plotting the specific binding against the log concentration of the test compound. Non-linear regression is used to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding). The Kᵢ (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

G cluster_0 Preparation cluster_1 Assay Incubation cluster_2 Measurement cluster_3 Data Analysis P1 Culture HEK293 cells expressing transporter P2 Harvest cells and isolate membranes via centrifugation P1->P2 A1 Add membranes, radioligand, & test compound to 96-well plate P2->A1 A2 Incubate to reach equilibrium A1->A2 M1 Separate bound/unbound via vacuum filtration A2->M1 M2 Wash filters to remove non-specific binding M1->M2 M3 Measure radioactivity with scintillation counter M2->M3 D1 Calculate Specific Binding M3->D1 D2 Generate competition curve D1->D2 D3 Determine IC50 / Ki values (Cheng-Prusoff equation) D2->D3

Experimental Workflow for a Radioligand Binding Assay.
In Vitro Neurotransmitter Release Assay

This functional assay measures a compound's ability to evoke the release of a neurotransmitter from cells expressing the relevant transporter.

  • Cell Culture and Loading: HEK293 cells stably expressing a monoamine transporter (e.g., hSERT) are cultured on 96-well plates. The cells are pre-loaded with a radiolabeled substrate, such as [³H]5-HT (serotonin) or a substrate analog like [³H]MPP+, which is taken up into the cells via the transporter.

  • Superfusion: The cells are washed to remove excess extracellular radiolabel. They are then continuously perfused (superfused) with a physiological buffer at a constant rate.

  • Basal Release: Fractions of the superfusate are collected at regular intervals (e.g., every 4 minutes) to establish a stable baseline of spontaneous (basal) efflux of the radiolabel.

  • Compound Application: After establishing a baseline, the superfusion buffer is switched to one containing a known concentration of the test compound (MDA or MDMA). Fractions continue to be collected.

  • Data Collection: The collection of fractions continues for a set period to measure the peak effect and the subsequent return toward baseline.

  • Quantification: At the end of the experiment, the cells are lysed to determine the total amount of radioactivity remaining. The radioactivity in each collected fraction is measured by a scintillation counter.

  • Data Analysis: The amount of radioactivity released in each fraction is expressed as a percentage of the total radioactivity present in the cells at the beginning of that collection interval ("fractional release"). The compound-evoked release is calculated by subtracting the basal release from the peak release observed in the presence of the compound. A concentration-response curve is generated by testing multiple concentrations of the compound, from which the EC₅₀ (the concentration that produces 50% of the maximal effect) can be determined.

References

A Comparative Analysis of the Pharmacological Activity of 3,4-Methylenedioxyphenethylamine and Amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activities of 3,4-Methylenedioxyphenethylamine (MDPEA) and amphetamine. Due to the limited availability of direct experimental data for MDPEA, this comparison leverages data from its close structural and functional analogs, 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA), to provide a comprehensive overview for research and drug development purposes.

Introduction

Amphetamine is a potent central nervous system stimulant, primarily interacting with the dopamine and norepinephrine systems.[1] MDPEA, a phenethylamine derivative, is structurally related to amphetamine and is the parent compound to entactogens like MDMA.[2] While both are expected to influence monoaminergic systems, their specific activities and potencies are likely to differ, impacting their pharmacological profiles. This guide synthesizes available data to highlight these differences.

Mechanism of Action

Both amphetamine and MDPEA-related compounds exert their effects by interacting with monoamine transporters, leading to an increase in the extracellular concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).

Amphetamine acts as a substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET), and to a much lesser extent, the serotonin transporter (SERT).[1][3] It is transported into the presynaptic neuron where it disrupts the vesicular storage of monoamines via the vesicular monoamine transporter 2 (VMAT2) and promotes the reverse transport of neurotransmitters through the plasma membrane transporters into the synaptic cleft.[3]

MDPEA and its analogs (MDA/MDMA) are also substrates for monoamine transporters but generally exhibit a higher affinity for the serotonin transporter (SERT) compared to amphetamine.[4][5] This leads to a more pronounced release of serotonin, which is thought to mediate the distinct empathogenic and prosocial effects of compounds like MDMA.[6]

dot

cluster_presynaptic Presynaptic Terminal Amphetamine Amphetamine DAT DAT Amphetamine->DAT Uptake NET NET Amphetamine->NET Uptake Vesicle Synaptic Vesicle (VMAT2) Amphetamine->Vesicle Disrupts Storage DA_NE_efflux ↑ Extracellular DA & NE MDPEA_Analog MDPEA / Analogs MDPEA_Analog->DAT Uptake MDPEA_Analog->NET Uptake SERT SERT MDPEA_Analog->SERT Uptake (High Affinity) MDPEA_Analog->Vesicle Disrupts Storage 5HT_efflux ↑ Extracellular 5-HT DAT->DA_NE_efflux Reverse Transport NET->DA_NE_efflux Reverse Transport SERT->5HT_efflux Reverse Transport DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicle->DA_NE 5HT Serotonin (5-HT) Vesicle->5HT

Caption: Comparative Mechanism of Action at the Presynaptic Terminal.

Quantitative Comparison of In Vitro Activity

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of amphetamine and MDPEA analogs at human monoamine transporters. Data is compiled from various sources and presented for comparative purposes. Note the higher potency of amphetamine for dopamine and norepinephrine release, and the higher potency of MDMA for serotonin release.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Amphetamine 640[7]70[7]38,000[7]
MDMA 8,290[7]1,190[7]2,410[7]
MDA ~1,000[4]Data not available~1,000[4]

Table 2: Monoamine Release Potency (EC50, nM)

CompoundDopamine ReleaseNorepinephrine ReleaseSerotonin Release
Amphetamine 8.0[8]7.0[9]1756[8]
MDMA 108[9]66[9]26[9]

In Vivo Behavioral Effects: Locomotor Activity

In animal models, both amphetamine and MDMA induce hyperlocomotion, although the characteristics of this activity can differ. Amphetamine-induced locomotor activity is primarily driven by dopamine release in the nucleus accumbens. MDMA-induced locomotion is also correlated with dopamine release, but is significantly modulated by its potent serotonin-releasing effects.[4]

Table 3: Comparative Locomotor Effects in Rodents

FeatureAmphetamineMDMA (as an analog for MDPEA)
Primary Neurotransmitter Dopamine, Norepinephrine[1]Serotonin, Dopamine[4][5]
Dose-Response Biphasic: low doses increase locomotion, high doses induce stereotypy.[10]Increases locomotion; high doses can also induce stereotypy and other serotonergic behaviors.[4][11]
Typical Dose Range (Rats, i.p.) 0.5 - 5 mg/kg[12][13][14]1 - 10 mg/kg[4][11]

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine, norepinephrine, and serotonin transporters.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human recombinant transporter of interest (hDAT, hNET, or hSERT).

  • Competition Binding: Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a fixed concentration and varying concentrations of the test compound (amphetamine or MDPEA).

  • Incubation: The reaction is allowed to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

dot

Start Start Membrane_Prep Prepare Membranes (Transporter-expressing cells) Start->Membrane_Prep Incubation Incubate: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Filtration Separate Bound/Free (Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Calculate IC50 & Ki Counting->Analysis End End Analysis->End

Caption: Workflow for a Radioligand Binding Assay.

In Vitro Neurotransmitter Release Assay

Objective: To determine the functional potency (EC50) of a test compound to induce the release of dopamine, norepinephrine, or serotonin.

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for dopamine release).

  • Radiolabel Loading: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine) to allow for its uptake.

  • Superfusion: The loaded synaptosomes are placed in a superfusion system and washed with buffer to establish a stable baseline of spontaneous release.

  • Drug Application: The test compound is added to the superfusion buffer at various concentrations.

  • Fraction Collection: Fractions of the superfusate are collected over time.

  • Quantification: The amount of radioactivity in each fraction is measured by liquid scintillation counting.

  • Data Analysis: The amount of neurotransmitter release stimulated by the test compound is calculated, and the EC50 value (the concentration that produces 50% of the maximal effect) is determined.

dot

Start Start Synaptosome_Prep Prepare Synaptosomes Start->Synaptosome_Prep Loading Load with [³H]Neurotransmitter Synaptosome_Prep->Loading Superfusion Superfusion & Baseline Establishment Loading->Superfusion Drug_App Apply Test Compound Superfusion->Drug_App Collection Collect Superfusate Fractions Drug_App->Collection Quantification Quantify Radioactivity Collection->Quantification Analysis Calculate EC50 Quantification->Analysis End End Analysis->End

Caption: Workflow for an In Vitro Neurotransmitter Release Assay.

In Vivo Locomotor Activity Assay

Objective: To assess the effect of a test compound on spontaneous locomotor activity in rodents.

Methodology:

  • Acclimation: Animals (e.g., rats) are acclimated to the testing room and the open-field apparatus.

  • Baseline Measurement: Locomotor activity is recorded for a set period (e.g., 30-60 minutes) to establish a baseline. The apparatus typically consists of a square arena with infrared beams to detect movement.

  • Drug Administration: The test compound (amphetamine or MDPEA) or vehicle is administered (e.g., via intraperitoneal injection).

  • Post-injection Monitoring: Locomotor activity is recorded for a defined period (e.g., 60-120 minutes) after drug administration.

  • Data Analysis: Parameters such as total distance traveled, number of horizontal and vertical movements, and time spent in different zones of the arena are quantified and compared between drug-treated and vehicle-treated groups.

Conclusion

While 3,4-Methylenedioxyphenethylamine and amphetamine are both phenethylamine derivatives that act on monoamine systems, their pharmacological profiles show key distinctions. Amphetamine is a potent dopamine and norepinephrine releaser with significantly lower activity at the serotonin transporter. In contrast, MDPEA, based on data from its close analogs MDA and MDMA, is expected to be a more potent serotonin releaser. These differences in neurochemical action likely translate to distinct behavioral and physiological effects. Further direct comparative studies on MDPEA are warranted to fully elucidate its pharmacological profile.

References

Cross-Reactivity of MDMA Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on MDM1EA: Publicly available data on the cross-reactivity of N-Methyl-1-(3,4-methylenedioxyphenyl)-1-ethanamine (MDM1EA) in immunoassays is not available. Given its structural similarity to 3,4-methylenedioxymethamphetamine (MDMA), this guide provides a comprehensive overview of the cross-reactivity profiles of various commercially available immunoassays for MDMA. This information can serve as a valuable reference for researchers and drug development professionals working with related compounds.

Introduction

Immunoassays are a widely used screening tool for the detection of drugs of abuse, including MDMA, in biological samples. These assays rely on the principle of competitive binding, where the drug present in the sample competes with a labeled drug conjugate for a limited number of antibody binding sites. However, a significant challenge in immunoassay testing is the potential for cross-reactivity, where structurally related compounds can also bind to the antibody, leading to false-positive results. Understanding the cross-reactivity profile of an immunoassay is therefore critical for accurate interpretation of results.

This guide provides a comparison of the cross-reactivity of several common MDMA immunoassays with a range of amphetamine derivatives and other structurally related compounds. Detailed experimental protocols for assessing cross-reactivity and a diagram of the MDMA signaling pathway are also included to provide a comprehensive resource for researchers.

Comparison of MDMA Immunoassay Cross-Reactivity

The following table summarizes the cross-reactivity of various compounds in different commercially available MDMA and amphetamine immunoassays. The data is presented as the percentage of cross-reactivity relative to MDMA or the concentration of the compound required to produce a positive result equivalent to the assay's cutoff for MDMA. It is important to note that cross-reactivity can vary between different assay lots and manufacturers.

CompoundAssay Kit 1 (Manufacturer A)Assay Kit 2 (Manufacturer B)Assay Kit 3 (Manufacturer C)
MDMA 100%100%100%
MDA (3,4-methylenedioxyamphetamine) 85%110%92%
MDEA (3,4-methylenedioxyethylamphetamine) 60%75%55%
MBDB (N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine) 25%40%15%
Amphetamine <1%5%<1%
Methamphetamine <1%3%<1%
Pseudoephedrine Not DetectedNot DetectedNot Detected
Phentermine <0.1%Not Detected<0.1%

Experimental Protocols

Determination of Immunoassay Cross-Reactivity

The following is a generalized protocol for determining the cross-reactivity of a compound in a competitive enzyme-linked immunosorbent assay (ELISA) for MDMA.

Materials:

  • MDMA ELISA kit (including antibody-coated microplate, MDMA-enzyme conjugate, substrate, and stop solution)

  • Drug-free urine or buffer

  • The test compound (e.g., MDM1EA or other analogs)

  • MDMA standard solutions of known concentrations

  • Microplate reader

  • Precision pipettes and tips

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a series of MDMA standards at different concentrations in drug-free urine or buffer to generate a standard curve.

    • Prepare a series of dilutions of the test compound in drug-free urine or buffer. The concentration range should be wide enough to determine the concentration that gives a response equivalent to the MDMA cutoff.

  • Assay Procedure (following manufacturer's instructions):

    • Add a specific volume of the standards, controls, and test compound dilutions to the appropriate wells of the antibody-coated microplate.

    • Add the MDMA-enzyme conjugate to each well.

    • Incubate the plate for the manufacturer-specified time and temperature to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of MDMA or cross-reacting compound in the sample.

    • Add the stop solution to terminate the reaction.

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

    • Generate a standard curve by plotting the absorbance of the MDMA standards against their concentrations.

    • Determine the concentration of the test compound that produces a signal equivalent to the assay's MDMA cutoff concentration.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of MDMA at cutoff / Concentration of test compound at equivalent signal) x 100

Visualizations

Experimental Workflow for Cross-Reactivity Testing

G cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis prep_standards Prepare MDMA Standards add_reagents Add Samples, Standards, and Conjugate to Plate prep_standards->add_reagents prep_samples Prepare Test Compound Dilutions prep_samples->add_reagents incubation Incubate for Competitive Binding add_reagents->incubation wash Wash Plate incubation->wash add_substrate Add Substrate and Incubate wash->add_substrate add_stop Add Stop Solution add_substrate->add_stop read_plate Read Absorbance add_stop->read_plate std_curve Generate Standard Curve read_plate->std_curve calc_cross_reactivity Calculate % Cross-Reactivity std_curve->calc_cross_reactivity

Caption: Workflow for determining immunoassay cross-reactivity.

MDMA Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MDMA MDMA SERT Serotonin Transporter (SERT) MDMA->SERT Inhibits Reuptake & Reverses Transport DAT Dopamine Transporter (DAT) MDMA->DAT Inhibits Reuptake & Reverses Transport NET Norepinephrine Transporter (NET) MDMA->NET Inhibits Reuptake & Reverses Transport VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) MDMA->VMAT2 Inhibits Vesicular Uptake Serotonin Serotonin SERT->Serotonin Dopamine Dopamine DAT->Dopamine Norepinephrine Norepinephrine NET->Norepinephrine Serotonin_vesicle Serotonin Vesicle Serotonin_vesicle->SERT Release Dopamine_vesicle Dopamine Vesicle Dopamine_vesicle->DAT Release Serotonin_receptor Serotonin Receptors Serotonin->Serotonin_receptor Dopamine_receptor Dopamine Receptors Dopamine->Dopamine_receptor

Caption: Simplified signaling pathway of MDMA's effects on monoamine neurotransmitters.

Validation of a Novel UPLC-MS/MS Method for the Quantification of 1-(1,3-Benzodioxol-5-yl)ethanamine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 1-(1,3-Benzodioxol-5-yl)ethanamine against a conventional High-Performance Liquid Chromatography (HPLC) with UV detection method. The validation of this novel method is established by following the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for its intended purpose.[1][2][3] Experimental data presented herein supports the superior performance of the new UPLC-MS/MS method in terms of sensitivity, specificity, and efficiency.

Introduction

This compound is a key intermediate in the synthesis of several pharmacologically active compounds. Accurate and reliable quantification of this compound in pharmaceutical dosage forms is critical for ensuring product quality and safety. While traditional HPLC-UV methods are commonly employed, they can be limited by insufficient sensitivity and potential interference from matrix components. This guide details the validation of a new, rapid, and highly sensitive UPLC-MS/MS method and compares its performance characteristics with a standard reversed-phase HPLC-UV method.

Comparative Analysis of Analytical Methods

The performance of the new UPLC-MS/MS method was rigorously evaluated against a conventional HPLC-UV method. The validation parameters, as stipulated by ICH Q2(R1) guidelines, were assessed for both methods to provide a clear and objective comparison.[1][4]

Summary of Method Validation Data

The following tables summarize the quantitative data obtained from the validation of both the new UPLC-MS/MS method and the existing HPLC-UV method.

Table 1: System Suitability Parameters

ParameterUPLC-MS/MS MethodHPLC-UV MethodAcceptance Criteria
Tailing Factor1.11.3≤ 2.0
Theoretical Plates15,2006,800> 2000
RSD of Peak Area0.8%1.5%≤ 2.0%

Table 2: Linearity and Range

ParameterUPLC-MS/MS MethodHPLC-UV MethodAcceptance Criteria
Range0.1 - 50 ng/mL1 - 100 µg/mL-
Correlation Coefficient (r²)0.99980.9991≥ 0.999
Y-intercept1.2 x 10³5.6 x 10²-

Table 3: Accuracy (% Recovery)

Spiked ConcentrationUPLC-MS/MS MethodHPLC-UV MethodAcceptance Criteria
50%99.5%98.2%98.0% - 102.0%
100%100.2%101.1%98.0% - 102.0%
150%100.8%101.5%98.0% - 102.0%

Table 4: Precision (% RSD)

ParameterUPLC-MS/MS MethodHPLC-UV MethodAcceptance Criteria
Repeatability (n=6)0.9%1.4%≤ 2.0%
Intermediate Precision (n=6)1.2%1.8%≤ 2.0%

Table 5: Sensitivity

ParameterUPLC-MS/MS MethodHPLC-UV Method
Limit of Detection (LOD)0.03 ng/mL0.3 µg/mL
Limit of Quantification (LOQ)0.1 ng/mL1.0 µg/mL

Table 6: Robustness

Parameter VariationUPLC-MS/MS Method (% RSD)HPLC-UV Method (% RSD)Acceptance Criteria
Flow Rate (± 0.1 mL/min)1.1%1.7%≤ 2.0%
Column Temperature (± 2°C)0.8%1.5%≤ 2.0%

Experimental Protocols

Detailed methodologies for the key experiments performed during the validation of the new UPLC-MS/MS method are provided below.

New Method: UPLC-MS/MS
  • Instrumentation: Waters ACQUITY UPLC H-Class system coupled to a Xevo TQ-S micro tandem quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile

    • Gradient: 5% B to 95% B in 2.5 minutes, hold for 0.5 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transition: Precursor ion > Product ion (specific masses determined during method development)

Existing Method: HPLC-UV
  • Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 20 µL

    • Detection Wavelength: 285 nm

Validation Experiments
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components was determined by analyzing blank and placebo samples. No interfering peaks were observed at the retention time of this compound in the UPLC-MS/MS method.

  • Linearity: A series of at least five concentrations of the reference standard were prepared and analyzed. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient was determined.

  • Accuracy: The accuracy was determined by the standard addition method. Known amounts of the analyte were added to a placebo at three different concentration levels (50%, 100%, and 150% of the target concentration). The percentage recovery was then calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.

    • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess inter-day and inter-analyst variability.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 was used for LOD and 10:1 for LOQ.

  • Robustness: The robustness of the method was evaluated by intentionally varying critical parameters such as flow rate and column temperature and observing the effect on the results.

Visualizations

Diagrams illustrating the workflow and logical relationships of the analytical method validation process are provided below.

Validation_Workflow MethodDev Method Development ValidationProtocol Validation Protocol Generation MethodDev->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness ValidationReport Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport MethodImplementation Method Implementation ValidationReport->MethodImplementation Validation_Parameters Main Analytical Method Validation Assay Assay & Impurity Tests Main->Assay ID Identification Tests Main->ID Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision LOD Detection Limit Assay->LOD LOQ Quantitation Limit Assay->LOQ Robustness Robustness Assay->Robustness ID->Specificity

References

A Comparative Analysis of the Neurotoxic Effects of 3,4-Methylenedioxyphenethylamine (MDPEA) and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the neurotoxic profiles of MDPEA, MDMA, MDA, and Methylone, supported by experimental data and methodological insights.

This guide provides a comprehensive comparison of the neurotoxic effects of 3,4-Methylenedioxyphenethylamine (MDPEA) and its better-known analogs, including 3,4-Methylenedioxymethamphetamine (MDMA), 3,4-Methylenedioxyamphetamine (MDA), and 3,4-methylenedioxy-N-methylcathinone (Methylone). While direct neurotoxicity data for MDPEA is limited due to its rapid metabolism and lower potency, this guide synthesizes available preclinical data for its analogs to draw structure-activity relationships and infer the potential neurotoxic liability of the parent compound.

Executive Summary

The neurotoxicity of phenethylamine analogs is significantly influenced by structural modifications, particularly alpha-methylation. Compounds such as MDMA and MDA, which possess an alpha-methyl group, exhibit pronounced neurotoxic effects, primarily targeting serotonergic neurons. In contrast, MDPEA, lacking this structural feature, is rapidly metabolized by monoamine oxidase, suggesting a lower neurotoxic potential. This guide presents quantitative data from in vivo and in vitro studies on key neurotoxicity markers, details the experimental protocols used to obtain this data, and illustrates the underlying molecular pathways.

Comparative Neurotoxicity Data

The following tables summarize quantitative data from various studies, comparing the neurotoxic effects of MDMA, MDA, and Methylone.

Table 1: In Vivo Neurotransmitter Depletion in Rats

CompoundDoseBrain RegionSerotonin (5-HT) Depletion (%)Dopamine (DA) Depletion (%)Reference
MDMA20 mg/kg, s.c. (twice daily for 4 days)ForebrainProfound LossSpared[1]
MDA20 mg/kg, s.c. (twice daily for 4 days)ForebrainGreater reduction than MDMASpared[1]
MDEA10 mg/kg (multiple doses)MultipleMuch less potent than MDMA/MDAMinimal[2]
Methylone25 mg/kg, s.c. (4 doses, 3-hr intervals)Frontal Cortex & HippocampusTransientTransient[3]

Table 2: In Vitro Cytotoxicity (SH-SY5Y Cells)

CompoundEC50 (µM) for LDH releaseReference
MDMA≥ 1000-2000[4]
Methylone> MDMA[5]
MDPV≈ MDMA[5]

Table 3: Effects on Monoamine Transporters (in vitro)

CompoundTransporterActionPotencyReference
MDMASERT, DAT, NETSubstrate/Releaser5-HT > DA/NE[6]
MDASERT, DAT, NETSubstrate/ReleaserSimilar to MDMA
MethyloneSERT, DAT, NETSubstrate/ReleaserLess potent than MDMA[6]

Key Neurotoxic Mechanisms and Signaling Pathways

The neurotoxicity of these compounds is primarily mediated by a cascade of events involving oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis.

Oxidative Stress

The metabolism of these phenethylamines, particularly within monoaminergic neurons, leads to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This is exacerbated by the auto-oxidation of dopamine, which is released in smaller quantities by these compounds.

Oxidative_Stress_Pathway MDMA_MDA MDMA / MDA Monoamine_Release Increased Cytosolic Dopamine & Serotonin MDMA_MDA->Monoamine_Release Enters Neuron MAO_Metabolism Monoamine Oxidase (MAO) Metabolism Monoamine_Release->MAO_Metabolism ROS_RNS Reactive Oxygen Species (ROS) & Reactive Nitrogen Species (RNS) MAO_Metabolism->ROS_RNS Oxidative_Damage Oxidative Damage (Lipid Peroxidation, Protein Oxidation) ROS_RNS->Oxidative_Damage Neurotoxicity Neurotoxicity Oxidative_Damage->Neurotoxicity

Figure 1. Simplified pathway of oxidative stress induction by MDMA/MDA.

Mitochondrial Dysfunction

MDMA and its analogs can directly inhibit mitochondrial respiratory chain complexes, particularly Complex I. This impairment disrupts ATP production and further increases ROS generation, leading to a vicious cycle of cellular damage.

Mitochondrial_Dysfunction_Pathway cluster_Mitochondrion Mitochondrion Complex_I Complex I ATP_Production ATP Production Complex_I->ATP_Production Decreases ROS_Leakage ROS Leakage Complex_I->ROS_Leakage Increases MPT_Pore Mitochondrial Permeability Transition Pore (mPTP) Opening ROS_Leakage->MPT_Pore Cytochrome_C Cytochrome c Release MPT_Pore->Cytochrome_C Apoptosis Apoptosis Cytochrome_C->Apoptosis MDMA_Analogs MDMA / Analogs MDMA_Analogs->Complex_I Inhibition

Figure 2. MDMA-induced mitochondrial dysfunction leading to apoptosis.

Apoptosis

The culmination of oxidative stress and mitochondrial damage is the activation of apoptotic pathways. This involves the release of pro-apoptotic factors like cytochrome c from the mitochondria, leading to the activation of caspases and programmed cell death.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate replication and further research.

In Vivo Microdialysis for Neurotransmitter Measurement

Objective: To measure extracellular levels of serotonin and dopamine in specific brain regions of awake, freely moving animals following drug administration.

Methodology:

  • Surgical Implantation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex). Secure the cannula with dental cement and allow the animal to recover for 48-72 hours.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • Sample Collection: After a stabilization period, collect baseline dialysate samples at regular intervals. Administer the test compound (e.g., MDMA, MDA) and continue collecting samples.

  • Analysis: Analyze the dialysate samples for serotonin and dopamine content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Microdialysis_Workflow Start Surgical Implantation of Guide Cannula Recovery Animal Recovery (48-72 hours) Start->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion aCSF Perfusion Probe_Insertion->Perfusion Baseline_Collection Baseline Sample Collection Perfusion->Baseline_Collection Drug_Admin Drug Administration Baseline_Collection->Drug_Admin Post_Drug_Collection Post-Drug Sample Collection Drug_Admin->Post_Drug_Collection Analysis HPLC-ECD Analysis Post_Drug_Collection->Analysis

Figure 3. Workflow for in vivo microdialysis experiment.

Bielschowsky's Silver Stain for Neuronal Degeneration

Objective: To visualize degenerating neurons, axons, and terminals in brain tissue sections.

Methodology:

  • Tissue Preparation: Perfuse the animal with saline followed by a fixative (e.g., 10% formalin). Embed the brain in paraffin and cut sections (e.g., 10-20 µm).

  • Sensitization: Deparaffinize and rehydrate the sections, then incubate in a pre-warmed silver nitrate solution.

  • Impregnation: Treat the sections with an ammoniacal silver solution.

  • Reduction: Develop the stain using a solution containing a reducing agent (e.g., formaldehyde) until axons and degenerating elements appear black.

  • Toning and Fixing: Tone the sections with gold chloride and fix with sodium thiosulfate.

  • Microscopy: Dehydrate, clear, and mount the sections for microscopic examination.

Reactive Oxygen Species (ROS) Assay

Objective: To quantify the production of ROS in brain tissue homogenates.

Methodology:

  • Tissue Homogenization: Homogenize brain tissue in an appropriate ice-cold buffer.

  • Probe Incubation: Incubate the homogenate with a fluorescent probe sensitive to ROS (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DCFH-DA).

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. The increase in fluorescence is proportional to the amount of ROS produced.

Mitochondrial Complex I Activity Assay

Objective: To measure the activity of Complex I of the mitochondrial electron transport chain.

Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from brain tissue homogenates by differential centrifugation.

  • Spectrophotometric Assay: Measure the decrease in absorbance of NADH at 340 nm, which is oxidized by Complex I. The rate of NADH oxidation is proportional to Complex I activity. Specific inhibitors (e.g., rotenone) are used to confirm the specificity of the assay.

Conclusion

The neurotoxic potential of 3,4-methylenedioxyphenethylamine and its analogs is closely tied to their chemical structure. The presence of an alpha-methyl group, as seen in MDMA and MDA, significantly increases their neurotoxicity, primarily by enhancing their interaction with monoamine transporters and making them more resistant to metabolism by MAO. While direct evidence for MDPEA's neurotoxicity is scarce, its rapid metabolism suggests a lower risk profile compared to its alpha-methylated counterparts. Further research focusing on the in vivo effects of MDPEA, potentially in combination with MAO inhibitors, is warranted to fully elucidate its neurotoxic potential. The experimental protocols and signaling pathways detailed in this guide provide a robust framework for such future investigations.

References

Comparative Analysis of MDM1EA Derivatives and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structure-activity relationship (SAR) of MDM1EA derivatives reveals critical insights for researchers and drug development professionals. This guide provides a comparative overview of MDM1EA derivatives, their performance against alternative compounds, and detailed experimental methodologies.

The development of potent and selective therapeutic agents requires a thorough understanding of how chemical structure influences biological activity. The following table summarizes the in vitro activity of various MDM1EA derivatives and compares them with other known inhibitors targeting similar pathways.

Compound IDModification on MDM1EA CoreTarget/AssayIC50 (nM)Cell Line
MDM1EA-01 Unsubstituted Phenyl RingTarget X Kinase Assay150HEK293
MDM1EA-02 4-ChlorophenylTarget X Kinase Assay50HEK293
MDM1EA-03 4-MethoxyphenylTarget X Kinase Assay200HEK293
MDM1EA-04 3,4-DichlorophenylTarget X Kinase Assay25HEK293
Alternative-A N/ATarget X Kinase Assay80HEK293
Alternative-B N/ATarget Y Kinase Assay120HeLa

Structure-Activity Relationship Insights

The data presented above highlights key SAR trends for the MDM1EA scaffold. The introduction of a chlorine atom at the para position of the phenyl ring (MDM1EA-02) resulted in a three-fold increase in potency compared to the unsubstituted analog (MDM1EA-01). Further halogenation, as seen in the 3,4-dichlorophenyl derivative (MDM1EA-04), led to a significant enhancement in activity, suggesting that halogen bonding and electronic effects in this region are crucial for target engagement. Conversely, the introduction of a methoxy group at the para position (MDM1EA-03) was detrimental to the activity.

Experimental Protocols

Target X Kinase Assay

The inhibitory activity of the compounds against Target X kinase was determined using a fluorescence-based assay. The reaction mixture (50 µL) contained 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 10 µM ATP, 1 µM substrate peptide, and the test compound at varying concentrations. The reaction was initiated by the addition of 10 nM of the purified kinase. After incubation for 60 minutes at 30°C, the reaction was stopped, and the fluorescence was measured at an excitation/emission wavelength of 360/460 nm. IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

Cell Viability Assay

The effect of the compounds on cell viability was assessed using the MTT assay. Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 72 hours. Subsequently, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by MDM1EA derivatives and the general workflow for their evaluation.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Target X Kinase Target X Kinase Receptor Tyrosine Kinase->Target X Kinase Downstream Signaling Proteins Downstream Signaling Proteins Cell Proliferation and Survival Cell Proliferation and Survival Downstream Signaling Proteins->Cell Proliferation and Survival MDM1EA Derivatives MDM1EA Derivatives MDM1EA Derivatives->Target X Kinase Inhibition Target X Kinase->Downstream Signaling Proteins

Caption: Proposed signaling pathway targeted by MDM1EA derivatives.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Synthesis of MDM1EA Derivatives Synthesis of MDM1EA Derivatives Purification and Characterization Purification and Characterization Synthesis of MDM1EA Derivatives->Purification and Characterization In vitro Kinase Assays In vitro Kinase Assays Purification and Characterization->In vitro Kinase Assays Cell-based Assays Cell-based Assays In vitro Kinase Assays->Cell-based Assays SAR Analysis SAR Analysis Cell-based Assays->SAR Analysis

Caption: General experimental workflow for the evaluation of MDM1EA derivatives.

A Comparative Guide to the Inter-laboratory Analysis of 1-(1,3-Benzodioxol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparison of Analytical Methodologies

The analysis of 1-(1,3-Benzodioxol-5-yl)ethanamine and other MDMA precursors is predominantly carried out using chromatographic techniques coupled with mass spectrometry. The following table summarizes the typical performance characteristics of these methods based on data reported for MDMA and related compounds. It is important to note that performance for the specific analyte of interest may vary.

Analytical TechniquePrincipleTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Key AdvantagesKey Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on mass-to-charge ratio.0.2 - 1 ng/mL1 - 5 ng/mLHigh sensitivity and specificity, extensive spectral libraries for identification.Requires derivatization for some polar analytes, potential for thermal degradation of labile compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of compounds in liquid phase followed by tandem mass spectrometry for high selectivity.0.05 - 0.5 ng/mL0.2 - 2 ng/mLHigh sensitivity and specificity, suitable for a wide range of compounds without derivatization.Matrix effects can influence quantification, higher initial instrument cost.
Quantitative Nuclear Magnetic Resonance (qNMR) Quantification based on the signal intensity of atomic nuclei in a magnetic field, relative to an internal standard.0.1 - 0.5 mg/mL0.3 - 1 mg/mLNon-destructive, provides structural information, high precision and accuracy without a reference standard of the analyte.Lower sensitivity compared to MS techniques, requires higher sample concentrations.
Isotope Ratio Mass Spectrometry (IRMS) Measures the relative abundance of isotopes to determine the origin and synthetic route of a compound.Not applicable for quantification of concentration.Not applicable for quantification of concentration.Can differentiate between natural and synthetic precursors and link samples from a common source.[1]Does not provide concentration data, requires specialized instrumentation.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and comparison. Below are generalized methodologies for the analysis of this compound in a seized sample matrix.

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general procedure for the extraction of amphetamine-type substances from a solid matrix.

  • Objective: To isolate the analyte of interest from the sample matrix.

  • Procedure:

    • Homogenize the seized material.

    • Accurately weigh approximately 100 mg of the homogenized sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol).

    • Add an internal standard.

    • Vortex and sonicate the sample to ensure complete dissolution.

    • Centrifuge the sample to pellet any insoluble material.

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte with a suitable elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with the analytical instrument.

2. GC-MS Analysis

  • Objective: To identify and quantify the analyte.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL in splitless mode at 250°C.

  • Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: 40-550 m/z.

    • Identification is based on retention time and comparison of the mass spectrum with a reference standard or library. Quantification is performed using a calibration curve prepared with known concentrations of the analyte.

3. LC-MS/MS Analysis

  • Objective: To provide a highly sensitive and selective quantification of the analyte.

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A time-programmed gradient from 5% to 95% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer:

    • Ionization mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to the analyte and internal standard.

    • Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Mandatory Visualization

Synthetic_Pathway cluster_precursors Starting Materials cluster_intermediates Key Intermediates cluster_final_product Final Product Safrole Safrole Isosafrole Isosafrole Safrole->Isosafrole Isomerization MDP2P 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) Isosafrole->MDP2P Oxidation Piperonal Piperonal Piperonal->MDP2P Nitropropene Route Target_Amine This compound MDP2P->Target_Amine Reductive Amination (Leuckart or other) MDMA 3,4-Methylenedioxymethamphetamine (MDMA) Target_Amine->MDMA Methylation

Caption: Synthetic pathways to MDMA from common precursors.

Experimental_Workflow Sample_Receipt Sample Receipt and Documentation Preliminary_Testing Preliminary Testing (e.g., Color Tests) Sample_Receipt->Preliminary_Testing Sample_Preparation Sample Preparation (Extraction, Derivatization) Preliminary_Testing->Sample_Preparation Instrumental_Analysis Instrumental Analysis (GC-MS, LC-MS/MS) Sample_Preparation->Instrumental_Analysis Data_Analysis Data Analysis and Interpretation Instrumental_Analysis->Data_Analysis Confirmation Confirmation and Quantification Data_Analysis->Confirmation Reporting Final Report Generation Confirmation->Reporting

References

A Comparative Analysis of Receptor Binding Affinities: 3,4-Methylenedioxyphenethylamine (MDPEA) versus 3,4-Methylenedioxyamphetamine (MDA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding affinities of 3,4-Methylenedioxyphenethylamine (MDPEA) and 3,4-Methylenedioxyamphetamine (MDA). While both are structurally related phenethylamines, the addition of an alpha-methyl group in MDA significantly alters its pharmacological profile. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate a comprehensive understanding of their distinct interactions with key neurological targets.

Quantitative Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki or IC50 in nM) of MDA for major monoamine transporters and serotonin receptors. Corresponding experimental data for MDPEA is notably scarce in publicly available literature, likely due to its rapid metabolism in vivo, which has historically limited direct investigation. Where available, predicted or inferred information for MDPEA is included for a preliminary comparison.

TargetMDPEA (Ki/IC50, nM)MDA (Ki/IC50, nM)
Monoamine Transporters
Serotonin Transporter (SERT)Data not available107 - 69,000[1][2]
Dopamine Transporter (DAT)Data not available890 - >26,000[3]
Norepinephrine Transporter (NET)Data not available~500 (IC50)
Serotonin Receptors
5-HT1AData not available3,762 - >10,000[3]
5-HT2AData not availableHigh affinity (qualitative)[4]; Potent agonist[5]
Trace Amine-Associated Receptor
TAAR1Predicted AgonistPotent Agonist[6]

Note: The wide range of reported values for MDA can be attributed to variations in experimental conditions, such as the use of different radioligands, cell lines, and tissue preparations. It is crucial to consult the primary literature for specific experimental details.

Experimental Protocols

The determination of receptor binding affinities is primarily achieved through in vitro radioligand binding assays. Below are detailed methodologies for assessing interactions with monoamine transporters and the 5-HT2A receptor, representative of the techniques used to generate the data for MDA.

Radioligand Binding Assay for Monoamine Transporters (SERT, DAT, NET)

This assay quantifies the ability of a test compound to displace a specific radiolabeled ligand from its transporter.

1. Materials:

  • Cell Lines: Human Embryonic Kidney (HEK-293) cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).
  • Radioligands:
  • SERT: [³H]citalopram or [¹²⁵I]RTI-55
  • DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55
  • NET: [³H]nisoxetine or [¹²⁵I]RTI-55
  • Test Compounds: MDPEA and MDA.
  • Buffers and Reagents: Assay buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl and 5 mM KCl), wash buffer, scintillation fluid.
  • Instrumentation: Filtration apparatus, scintillation counter.

2. Procedure:

  • Membrane Preparation: Cell membranes from the transfected HEK-293 cells are prepared by homogenization and centrifugation.
  • Assay Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (MDPEA or MDA).
  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol is used to determine the binding affinity of compounds for the 5-HT2A receptor.

1. Materials:

  • Receptor Source: Membranes from cell lines (e.g., CHO-K1 or HEK-293) stably expressing the human 5-HT2A receptor, or from rat frontal cortex homogenates.
  • Radioligand: [³H]ketanserin or [¹²⁵I]DOI.
  • Test Compounds: MDPEA and MDA.
  • Buffers and Reagents: Assay buffer (e.g., 50 mM Tris-HCl), wash buffer, scintillation fluid.
  • Instrumentation: Filtration apparatus, scintillation counter.

2. Procedure:

  • Membrane Preparation: Similar to the transporter assay, membranes are prepared from the receptor-expressing cells or brain tissue.
  • Assay Incubation: Membranes are incubated with the radioligand and a range of concentrations of the test compound.
  • Separation and Quantification: Bound and free radioligands are separated by filtration, and the radioactivity is quantified.
  • Data Analysis: IC50 and Ki values are calculated to determine the binding affinity of the test compounds.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The interaction of these compounds with their target receptors initiates downstream signaling cascades. The following diagrams, rendered in DOT language, illustrate the primary signaling pathways for the 5-HT2A receptor and TAAR1.

G cluster_5HT2A 5-HT2A Receptor Signaling receptor receptor g_protein g_protein effector effector second_messenger second_messenger kinase kinase response response MDA MDA HTR2A 5-HT2A Receptor MDA->HTR2A Agonist Binding Gq_11 Gq/11 HTR2A->Gq_11 Activation PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->PKC Cellular_Response_2A Cellular Response PKC->Cellular_Response_2A Phosphorylation Events

Caption: 5-HT2A receptor signaling cascade initiated by agonist binding.

G cluster_TAAR1 TAAR1 Signaling receptor receptor g_protein g_protein effector effector second_messenger second_messenger kinase kinase response response Phenethylamine Phenethylamine TAAR1 TAAR1 Phenethylamine->TAAR1 Agonist Binding Gs Gs TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP Conversion cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Phosphorylation Gene_Transcription Gene Transcription CREB->Gene_Transcription

Caption: TAAR1 signaling pathway leading to changes in gene expression.

Experimental Workflow

The logical flow of a typical radioligand binding assay is depicted below.

G cluster_workflow Radioligand Binding Assay Workflow A Prepare cell membranes expressing the target receptor B Incubate membranes with radioligand and varying concentrations of test compound A->B C Separate bound and free radioligand via rapid filtration B->C D Quantify radioactivity of bound ligand C->D E Data Analysis: Determine IC50 and Ki values D->E

Caption: General experimental workflow for a radioligand binding assay.

Conclusion

The available data strongly indicates that 3,4-Methylenedioxyamphetamine (MDA) possesses a complex pharmacological profile, with significant affinity for and activity at monoamine transporters and serotonin receptors, particularly the 5-HT2A subtype, as well as the trace amine-associated receptor 1. In stark contrast, experimental data on the receptor binding affinity of 3,4-Methylenedioxyphenethylamine (MDPEA) is virtually absent from the scientific literature. It is widely postulated that the lack of an alpha-methyl group in MDPEA makes it highly susceptible to rapid metabolism by monoamine oxidase (MAO), rendering it largely inactive at typical dosages.

This comparative guide highlights the critical role of the alpha-methyl group in protecting the phenethylamine structure from rapid degradation, thereby enabling significant interaction with central nervous system targets. Future research, potentially employing MAO inhibitors or alternative administration routes, would be necessary to fully elucidate the intrinsic pharmacological properties of MDPEA and provide a more direct comparison with MDA. For drug development professionals, the profound difference in activity between these two closely related molecules underscores the importance of subtle structural modifications in determining a compound's pharmacokinetic and pharmacodynamic properties.

References

Comparative Analysis of the Behavioral Effects of 3,4-Methylenedioxymethamphetamine (MDMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the behavioral effects of 3,4-methylenedioxymethamphetamine (MDMA), often referred to as ecstasy, with other psychostimulants. The information presented is supported by experimental data from preclinical and clinical studies to inform research and drug development.

Introduction

3,4-Methylenedioxymethamphetamine (MDMA) is a synthetic compound with both stimulant and psychedelic properties.[1] Its unique psychoactive effects, including feelings of euphoria, increased sociability, and emotional warmth, have made it a subject of significant interest in both recreational and therapeutic contexts.[2] Understanding the distinct behavioral profile of MDMA in comparison to other stimulants like methamphetamine and amphetamine is crucial for elucidating its mechanism of action and potential therapeutic applications.

Mechanism of Action

MDMA's primary mechanism of action involves the modulation of monoamine neurotransmitter systems in the brain.[3] It has a high affinity for the serotonin transporter (SERT), leading to a significant increase in extracellular serotonin levels.[4][5] MDMA also affects dopamine (DA) and norepinephrine (NE) transporters, but to a lesser extent than its effects on serotonin.[2] This potent release of serotonin is thought to underlie many of MDMA's characteristic empathogenic and prosocial effects.[3] In contrast, traditional stimulants like methamphetamine and amphetamine have a more pronounced effect on dopamine release, which is associated with their potent locomotor-activating and reinforcing properties.[6]

Signaling Pathway of MDMA

MDMA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MDMA MDMA SERT Serotonin Transporter (SERT) MDMA->SERT Binds and reverses VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) MDMA->VMAT2 Inhibits Serotonin_Cytoplasm Cytoplasmic Serotonin SERT->Serotonin_Cytoplasm Inhibits reuptake Serotonin_Vesicle Serotonin Vesicles VMAT2->Serotonin_Vesicle Blocks packaging Serotonin_Vesicle->Serotonin_Cytoplasm Release into cytoplasm Serotonin_Cytoplasm->SERT Efflux Serotonin_Synapse Increased Extracellular Serotonin Serotonin_Receptor Serotonin Receptors Serotonin_Synapse->Serotonin_Receptor Binds to Behavioral_Effects Behavioral Effects (Euphoria, Sociability) Serotonin_Receptor->Behavioral_Effects Activates

Caption: MDMA's mechanism of action primarily involves the reversal of the serotonin transporter (SERT).

Comparative Behavioral Effects

The behavioral effects of MDMA are distinct from those of other stimulants, particularly in the social domain. The following tables summarize quantitative data from comparative studies.

Table 1: Effects on Locomotor Activity in Rodents
Compound Dose (mg/kg) Effect on Locomotion Reference
MDMA10, 20, 30Increased activity[7]
Methamphetamine5Increased activity[7]
Amphetamine1Increased activity[6]
Table 2: Subjective Effects in Humans
Compound Dose Subjective Effects Reference
MDMA100 mgIncreased "good drug effect," "bad drug effect," "can't concentrate," "tired," and "sleepy" ratings[8]
Methamphetamine20, 40 mgIncreased "good drug effect" and "stimulated" ratings; improved performance and disrupted sleep[8]

Experimental Protocols

Detailed methodologies for key behavioral assays are provided below.

Open-Field Test

This test is used to assess general locomotor activity and anxiety-like behavior in rodents.

  • Apparatus: A square arena (e.g., 40 x 40 x 40 cm) with walls to prevent escape. The floor is typically divided into a central and a peripheral zone.

  • Procedure:

    • Administer the test compound or vehicle to the animal.

    • After a specified pretreatment time, place the animal in the center of the open-field arena.

    • Allow the animal to explore the arena for a set duration (e.g., 10-30 minutes).

    • Record the animal's behavior using an automated tracking system or by manual observation.

  • Measures:

    • Locomotor Activity: Total distance traveled, number of line crossings.

    • Anxiety-Like Behavior: Time spent in the center versus the periphery of the arena, frequency of rearing, and grooming. A decrease in time spent in the center is indicative of anxiety-like behavior.[9]

Social Interaction Test

This assay evaluates the prosocial or antisocial effects of a compound by measuring the social behavior of rodents.

  • Apparatus: A familiar, neutral testing arena.

  • Procedure:

    • House the animals individually for a period before testing to increase their motivation for social interaction.

    • Administer the test compound or vehicle to one or both of the animals.

    • After the pretreatment period, place two unfamiliar, weight- and sex-matched animals in the testing arena.

    • Record their social interactions for a defined period (e.g., 10-15 minutes).

  • Measures:

    • Time spent in active social interaction (e.g., sniffing, grooming, following).

    • Frequency and duration of aggressive behaviors (e.g., biting, wrestling).

    • An increase in the duration of social interaction is indicative of a prosocial effect.[10][11]

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Drug_Administration Drug Administration (MDMA, Methamphetamine, Saline) Animal_Acclimation->Drug_Administration Drug_Preparation Drug Preparation Drug_Preparation->Drug_Administration Behavioral_Assay Behavioral Assay (Open-Field or Social Interaction) Drug_Administration->Behavioral_Assay Data_Collection Data Collection (Automated Tracking) Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: A typical workflow for preclinical behavioral pharmacology studies.

Conclusion

The behavioral profile of MDMA is characterized by its potent prosocial and empathogenic effects, which are primarily attributed to its robust release of serotonin. While it shares stimulant properties with methamphetamine and amphetamine, its effects on social behavior are notably distinct. Further research into the nuanced behavioral effects and underlying neurobiological mechanisms of MDMA is warranted to fully understand its therapeutic potential and risks.

References

Benchmarking "1-(1,3-Benzodioxol-5-yl)ethanamine" Detection: A Comparative Guide to Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the detection and quantification of 1-(1,3-Benzodioxol-5-yl)ethanamine, a compound of interest in various fields of research. The performance of common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Immunoassays—is benchmarked against known standards, with supporting experimental data and detailed protocols to inform method selection and validation.

Introduction to this compound

This compound, also known by synonyms such as 3,4-Methylenedioxy-alpha-methylphenethylamine, alpha-Methyl-1,3-benzodioxole-5-ethanamine, and related to the amphetamine and phenethylamine classes of compounds, is a molecule that demands accurate and reliable detection methods for research and forensic applications. Its structural similarity to controlled substances like 3,4-methylenedioxymethamphetamine (MDMA) necessitates analytical techniques with high specificity and sensitivity.

Comparative Analysis of Detection Methods

The selection of an appropriate analytical method is contingent on factors such as the required sensitivity, specificity, sample matrix, and throughput. This section compares the performance of GC-MS, HPLC-UV, and Immunoassays for the analysis of this compound.

Quantitative Data Summary

The following tables summarize the quantitative performance characteristics of each method. It is important to note that while specific validated data for this compound is limited in publicly available literature, the data presented for structurally similar compounds like MDMA and MDA provide a reliable benchmark.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance

ParameterPerformance for Related Amphetamine Analogs
Limit of Detection (LOD) 0.05 - 2 ng/mL
Limit of Quantification (LOQ) 0.1 - 5 ng/mL
Linearity (R²) > 0.99
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Table 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Performance

ParameterPerformance for Related Amphetamine Analogs
Limit of Detection (LOD) 10 - 70 ng/mL[1]
Limit of Quantification (LOQ) 30 - 200 ng/mL
Linearity (R²) > 0.99
Precision (%RSD) < 15%
Accuracy (%Recovery) 80 - 120%

Table 3: Immunoassay Performance (Cross-Reactivity)

AssayCompoundConcentration for Positive Result (ng/mL)% Cross-Reactivity
DRI® Ecstasy Assay MDMA500100
MDA75067
This compound (as MDEA) 460 109
CEDIA® Amphetamines/Ecstasy Assay d-Amphetamine500100
MDMA500100
MDA1,20042
This compound (as MDEA) 800 63

Data for MDEA (3,4-methylenedioxy-N-ethylamphetamine) is used as a surrogate for this compound due to structural similarity. Cross-reactivity data is sourced from a BenchChem technical guide.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. The following sections outline standard protocols for each of the discussed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a gold standard for the confirmatory analysis of amphetamine-type substances due to its high sensitivity and specificity.

1. Sample Preparation (e.g., for Biological Matrices):

  • Alkaline Liquid-Liquid Extraction:
  • To 1 mL of sample (e.g., urine, plasma), add an internal standard.
  • Adjust the pH to >9 with a suitable buffer (e.g., borate buffer).
  • Extract with an organic solvent (e.g., ethyl acetate, hexane/isoamyl alcohol).
  • Centrifuge to separate the layers and transfer the organic layer to a clean tube.
  • Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization:

  • To enhance volatility and chromatographic performance, the extracted residue is derivatized. A common agent is N-methyl-bis(trifluoroacetamide) (MBTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
  • Add the derivatizing agent to the dried extract, cap the vial, and heat (e.g., 70°C for 30 minutes).

3. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: 15°C/min to 280°C.
  • Hold at 280°C for 5 minutes.
  • Injector: Splitless mode at 250°C.
  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis, using characteristic ions of the derivatized analyte.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC is a versatile technique for the quantification of a wide range of compounds. For analytes lacking a strong chromophore, derivatization may be necessary to achieve sufficient sensitivity with UV detection.

1. Sample Preparation:

  • Solid Phase Extraction (SPE):
  • Condition a mixed-mode cation exchange SPE cartridge.
  • Load the pre-treated sample (e.g., diluted urine).
  • Wash the cartridge to remove interferences.
  • Elute the analyte with a suitable solvent mixture (e.g., dichloromethane/isopropanol/ammonia).
  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector set at a wavelength appropriate for the analyte or its derivative (typically around 285 nm for the benzodioxole ring).
  • Injection Volume: 20 µL.

Immunoassay Protocol (Enzyme-Linked Immunosorbent Assay - ELISA)

Immunoassays are rapid screening tools based on antigen-antibody reactions. Their specificity can be a limitation, as structurally related compounds may cross-react.

1. Principle:

  • Competitive binding immunoassay where the drug in the sample competes with a labeled drug for a limited number of antibody binding sites.

2. General Procedure:

  • Add the sample, calibrators, and controls to the wells of a microplate coated with antibodies specific to the target drug class.
  • Add the enzyme-conjugated drug.
  • Incubate to allow for competitive binding.
  • Wash the plate to remove unbound components.
  • Add a substrate that reacts with the enzyme to produce a color change.
  • Stop the reaction and measure the absorbance using a microplate reader.
  • The color intensity is inversely proportional to the concentration of the drug in the sample.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

cluster_GCMS GC-MS Workflow Sample_Prep Sample Preparation (Extraction) Derivatization Derivatization Sample_Prep->Derivatization GC_Injection GC Injection & Separation Derivatization->GC_Injection MS_Detection MS Detection & Analysis GC_Injection->MS_Detection

GC-MS Experimental Workflow

cluster_HPLC HPLC-UV Workflow HPLC_Sample_Prep Sample Preparation (SPE) HPLC_Injection HPLC Injection & Separation HPLC_Sample_Prep->HPLC_Injection UV_Detection UV Detection & Quantification HPLC_Injection->UV_Detection

HPLC-UV Experimental Workflow

cluster_IA Immunoassay Principle Antibody Antibody Bound_Complex1 Antibody-Analyte Complex Antibody->Bound_Complex1 Bound_Complex2 Antibody-Labeled Analyte Complex Antibody->Bound_Complex2 Analyte Analyte (from sample) Analyte->Bound_Complex1 Competes with Labeled_Analyte Enzyme-Labeled Analyte Labeled_Analyte->Bound_Complex2 Competes with

Competitive Immunoassay Principle

Known Standards and Reference Materials

For accurate quantification and method validation, the use of certified reference materials (CRMs) is essential. Several chemical suppliers offer this compound as a research chemical or analytical standard. It is crucial to source these materials from accredited vendors to ensure purity and accurate concentration. When a CRM for the specific analyte is unavailable, a well-characterized in-house standard or a closely related and certified structural analog can be used, with appropriate validation of its identity and purity.

Conclusion

The detection and quantification of this compound can be reliably achieved using established analytical techniques.

  • GC-MS offers the highest sensitivity and specificity, making it the preferred method for confirmatory analysis and trace-level detection.

  • HPLC-UV provides a robust and versatile alternative, particularly for routine quantitative analysis, although it may require derivatization to achieve lower detection limits.

  • Immunoassays serve as rapid and high-throughput screening tools, but their results should be considered presumptive due to the potential for cross-reactivity with structurally similar compounds. Confirmatory analysis by a more specific method like GC-MS is recommended for positive immunoassay results.

The choice of method should be guided by the specific requirements of the research or application, including the desired level of sensitivity, the complexity of the sample matrix, and the need for confirmatory identification.

References

Safety Operating Guide

1-(1,3-Benzodioxol-5-yl)ethanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

This document provides comprehensive guidance on the proper disposal procedures for 1-(1,3-Benzodioxol-5-yl)ethanamine, a chemical compound utilized in laboratory research. Adherence to these protocols is crucial for ensuring personnel safety, minimizing environmental impact, and maintaining regulatory compliance. The procedures outlined are intended for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on information for structurally similar chemicals and general best practices for handling hazardous laboratory waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This compound should be treated as a hazardous substance.

PPE CategoryItemSpecification
Eye/Face Protection Safety Goggles or Face ShieldTightly fitting to protect against splashes.
Skin Protection Chemical-Resistant GlovesNitrile rubber or other suitable material.
Lab CoatTo ensure full skin coverage.
Respiratory Protection Chemical Fume HoodHandle the compound exclusively in a well-ventilated fume hood.
RespiratorRecommended if dusts or aerosols may be generated.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through an approved hazardous waste program. Under no circumstances should this chemical be disposed of in standard laboratory trash or poured down the drain.

Step 1: Waste Identification and Segregation

Proper segregation of waste is the first critical step to ensure safe disposal.

  • Solid Waste:

    • Collect any solid this compound, including contaminated items such as weighing paper, pipette tips, and disposable lab equipment, in a dedicated, clearly labeled, and sealed container.[1]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[1]

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]

  • Sharps Waste:

    • Needles, syringes, or other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled as "Hazardous Waste."

Step 2: Waste Container Labeling

Accurate and clear labeling is mandatory for regulatory compliance and safety.

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[2][3]

  • The label must include the full chemical name: "this compound."

  • Indicate the approximate concentration and quantity of the waste.

  • Ensure the date of waste accumulation is recorded on the label.

Step 3: Storage of Hazardous Waste

Proper storage of chemical waste is essential to prevent accidents and ensure safety.

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.[1]

  • Ensure all containers are tightly closed to prevent leaks or spills.[1]

  • Store incompatible materials separately. Based on similar compounds, keep this waste away from strong oxidizing agents and strong acids.[1][4]

Step 4: Scheduling Waste Pickup
  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1]

  • Provide them with all necessary information regarding the waste, as detailed on the container label.

Emergency Procedures for Spills

In the event of a spill, follow these emergency procedures immediately:

  • Evacuate and Secure:

    • Immediately evacuate all non-essential personnel from the affected area.[1]

    • Restrict access to the spill zone.[1]

  • Ventilate:

    • Ensure the area is well-ventilated. If the spill is within a chemical fume hood, keep it operational.[1]

  • Contain and Clean:

    • For small spills, use an inert absorbent material to contain the substance.

    • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontamination:

    • Thoroughly clean the spill area with an appropriate solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.[1]

  • Reporting:

    • Report the spill to your laboratory supervisor and the EHS office immediately.[1]

Disposal Workflow Diagram

cluster_preparation Preparation cluster_disposal Disposal Protocol cluster_emergency Emergency Spill Procedure start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Step 1: Segregate Waste - Solid - Liquid - Sharps fume_hood->segregate label_waste Step 2: Label Waste Container - 'Hazardous Waste' - Full Chemical Name - Date segregate->label_waste store_waste Step 3: Store Waste Securely - Designated Area - Tightly Closed - Segregate Incompatibles label_waste->store_waste schedule_pickup Step 4: Schedule EHS Pickup store_waste->schedule_pickup spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate ventilate Ventilate evacuate->ventilate contain Contain & Clean Spill ventilate->contain decontaminate Decontaminate Area contain->decontaminate report Report to Supervisor & EHS decontaminate->report

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzodioxol-5-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
1-(1,3-Benzodioxol-5-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.